Amdiglurax
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTOQURYRYYNOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901025668 | |
| Record name | (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1270138-40-3 | |
| Record name | [2-[(3-Methylbutyl)amino]-3-pyridinyl][4-(phenylmethyl)-1-piperazinyl]methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1270138-40-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSI-189 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1270138403 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSI-189 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16230 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)-methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901025668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NSI-189 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YVE9U408ZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Amdiglurax (NSI-189): An In-Depth Technical Guide on its Mechanism of Action in Relation to BDNF Signaling
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdiglurax (formerly NSI-189) is an investigational neurogenic compound that has demonstrated potential in treating major depressive disorder and other neurological conditions. While its precise molecular target remains unidentified, a significant body of preclinical evidence suggests that its therapeutic effects are mediated, at least in part, through the indirect modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling. This technical guide synthesizes the current understanding of this compound's mechanism of action, focusing on its impact on BDNF signaling pathways. It provides a comprehensive overview of the quantitative data from key in vitro studies, detailed experimental methodologies, and visual representations of the proposed signaling cascades and experimental workflows.
Introduction to this compound
This compound is a novel benzylpiperazine-aminopyridine compound that has been shown to stimulate neurogenesis in the hippocampus, a brain region critical for learning, memory, and mood regulation.[1][2][3][4] Unlike conventional antidepressants that primarily target monoaminergic systems, this compound appears to exert its effects by promoting structural plasticity in the brain.[1] Although it has undergone clinical trials for major depressive disorder, its exact mechanism of action is still under investigation.[2][5] Extensive screening against a wide range of receptors, ion channels, and kinases has not revealed a direct biological target, pointing towards a novel mode of action.[5]
The Role of BDNF Signaling in Neurogenesis and Plasticity
Brain-Derived Neurotrophic Factor (BDNF) is a key neurotrophin that plays a crucial role in neuronal survival, differentiation, and synaptic plasticity.[6] BDNF binds to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB), initiating a signaling cascade that promotes the growth and complexity of dendritic trees and the formation of new synapses.[6][7] The activation of TrkB leads to the downstream activation of several key intracellular signaling pathways, including the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway, the Phosphoinositide 3-kinase (PI3K) pathway, and the Phospholipase C-gamma (PLC-γ) pathway.[7] These pathways are fundamental in mediating the effects of BDNF on gene expression, protein synthesis, and cytoskeletal changes that underpin neurogenesis and synaptic plasticity.
This compound and its Indirect Modulation of BDNF Signaling
Preclinical studies have consistently indicated that this compound indirectly enhances BDNF signaling to exert its neurogenic effects.[5][8] In vitro experiments have demonstrated that this compound treatment leads to an upregulation of several neurotrophic factors, most notably BDNF and Stem Cell Factor (SCF).[8][9][10] The crucial role of BDNF in this compound's mechanism is further supported by findings that the neuroprotective effects of this compound can be attenuated by the use of anti-BDNF neutralizing antibodies.[8] This suggests that while this compound may not directly bind to BDNF or its receptor, its activity is dependent on the presence and action of this neurotrophin.
Quantitative Data on Neurotrophic Factor Upregulation
A key study by Tajiri et al. (2017) provides quantitative evidence for the upregulation of neurotrophic factors in primary rat hippocampal cells following treatment with this compound. The data from this study is summarized in the table below.
| Neurotrophic Factor | Treatment Group | Concentration (pg/mL) | Fold Change vs. Control | p-value |
| BDNF | Control (Vehicle) | 15.4 ± 2.1 | - | - |
| This compound (10 µM) | 48.2 ± 5.3 | ~3.1 | < 0.05 | |
| SCF | Control (Vehicle) | 25.1 ± 3.5 | - | - |
| This compound (10 µM) | 75.8 ± 8.1 | ~3.0 | < 0.05 | |
| VEGF | Control (Vehicle) | 12.7 ± 1.9 | - | - |
| This compound (10 µM) | 21.3 ± 2.8 | ~1.7 | < 0.05 | |
| GDNF | Control (Vehicle) | 8.9 ± 1.2 | - | - |
| This compound (10 µM) | 14.6 ± 2.0 | ~1.6 | < 0.05 |
Data adapted from Tajiri et al., 2017. Values are presented as mean ± SEM.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature that have investigated the effects of this compound.
Primary Hippocampal Cell Culture
-
Cell Source: Primary rat hippocampal neurons were obtained from embryonic day 18 (E18) rats.
-
Plating: Cells were suspended in growth media and plated at a density of 4 x 10^4 cells/well in 96-well plates.
-
Culture Conditions: Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Oxygen-Glucose Deprivation (OGD) and this compound Treatment
-
OGD Induction: To mimic ischemic conditions, cell cultures were washed with a glucose-free medium and then incubated in an anaerobic chamber with a gas mixture of 5% CO2 and 95% N2 for a specified duration.
-
This compound Administration: this compound (NSI-189) was dissolved in a vehicle solution and added to the cell culture medium at the desired concentration (e.g., 10 µM) either before or after the OGD insult.
-
Cell Viability Assessment: Cell viability was measured using standard assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which quantifies mitochondrial metabolic activity.
Enzyme-Linked Immunosorbent Assay (ELISA) for Neurotrophic Factors
-
Sample Collection: Conditioned media from control and this compound-treated cell cultures were collected.
-
ELISA Procedure: Commercially available ELISA kits for BDNF, SCF, VEGF, and GDNF were used according to the manufacturer's instructions. This typically involves the following steps:
-
Coating a 96-well plate with a capture antibody specific for the neurotrophic factor of interest.
-
Adding the conditioned media samples and standards to the wells.
-
Incubating to allow the neurotrophic factor to bind to the capture antibody.
-
Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Adding a substrate that is converted by the enzyme to produce a colorimetric signal.
-
Measuring the absorbance of the signal using a microplate reader.
-
-
Quantification: The concentration of the neurotrophic factor in the samples was determined by comparing their absorbance values to a standard curve generated from known concentrations of the recombinant protein.
Antibody Blocking Experiments
-
Procedure: To confirm the role of specific neurotrophic factors, neutralizing antibodies against BDNF and SCF were added to the cell cultures prior to or concurrently with this compound treatment.
-
Analysis: The effect of the antibody blockade on the neuroprotective or neurogenic effects of this compound was then assessed using cell viability assays or markers of neurogenesis (e.g., Ki67 staining).
Visualizing the Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound's Indirect Action on BDNF
Caption: Proposed indirect mechanism of this compound on BDNF signaling.
Experimental Workflow for In Vitro Studies
Caption: Workflow for in vitro investigation of this compound's effects.
Conclusion and Future Directions
The available evidence strongly suggests that this compound promotes neurogenesis and exerts its potential therapeutic effects through the indirect upregulation of BDNF and its subsequent signaling cascade. While the precise upstream molecular target of this compound remains to be elucidated, the downstream consequences on the BDNF-TrkB pathway are becoming increasingly clear. Future research should focus on identifying the direct binding partner of this compound to fully unravel its novel mechanism of action. A deeper understanding of how this compound initiates the cascade leading to increased BDNF production will be critical for the development of next-generation neurogenic agents for the treatment of depression and other neurological disorders.
References
- 1. muscleandbrawn.com [muscleandbrawn.com]
- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. | BioWorld [bioworld.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. BDNF: A Key Factor with Multipotent Impact on Brain Signaling and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Brief Overview on BDNF-Trk Pathway in the Nervous System: A Potential Biomarker or Possible Target in Treatment of Multiple Sclerosis? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Neurogenic Effects of Amdiglurax in the Hippocampus: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdiglurax (formerly known as NSI-189 and ALTO-100) is a novel, orally active small molecule under investigation for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1] Unlike conventional antidepressants that primarily target monoaminergic systems, this compound is characterized by its neurogenic properties, specifically its ability to stimulate neurogenesis in the hippocampus. This technical guide provides an in-depth overview of the neurogenic effects of this compound, summarizing key preclinical and clinical data, detailing relevant experimental protocols, and illustrating the proposed mechanisms of action.
Introduction
The hippocampus, a brain region critical for learning, memory, and mood regulation, is one of the few areas where neurogenesis persists throughout adulthood. A growing body of evidence suggests that impaired hippocampal neurogenesis is a key pathophysiological feature of depressive disorders. Consequently, therapeutic strategies aimed at enhancing hippocampal neurogenesis represent a promising avenue for the development of novel antidepressants. This compound has emerged as a leading candidate in this area, demonstrating pro-neurogenic and pro-cognitive effects in various studies. This document serves as a comprehensive resource for researchers investigating the neurogenic potential of this compound.
Mechanism of Action: The Role of BDNF Signaling
While the precise molecular target of this compound remains to be fully elucidated, its mechanism of action is thought to be mediated, at least in part, through the potentiation of Brain-Derived Neurotrophic Factor (BDNF) signaling. BDNF is a key neurotrophin that plays a crucial role in neuronal survival, growth, and differentiation, as well as synaptic plasticity. This compound is believed to indirectly enhance the signaling cascade initiated by the binding of BDNF to its high-affinity receptor, Tropomyosin receptor kinase B (TrkB). This enhanced signaling is thought to be a primary driver of the observed increases in hippocampal neurogenesis and volume.
In vitro studies have shown that this compound upregulates the expression of several neurotrophic factors, including BDNF, Glial-cell line-Derived Neurotrophic Factor (GDNF), Vascular Endothelial Growth Factor (VEGF), and Stem Cell Factor (SCF), with the most pronounced effects observed for BDNF and SCF. Furthermore, the neurogenic effects of this compound in preclinical models can be attenuated by the application of antibodies that block BDNF and SCF, providing further evidence for the critical role of these factors in its mechanism of action.
Below is a diagram illustrating the postulated signaling pathway through which this compound exerts its neurogenic effects.
Quantitative Data Presentation
The following tables summarize the key quantitative findings from preclinical and clinical investigations of this compound.
Table 1: Preclinical In Vivo Data
| Endpoint | Animal Model | Dosage | Result |
| Hippocampal Volume | Mice | 10 mg/kg | ~36% increase |
| Hippocampal Volume | Mice | 30 mg/kg | ~66% increase |
Table 2: Preclinical In Vitro Data
| Endpoint | Cell Type | Condition | Result |
| Cell Proliferation (Ki67 expression) | Primary rat hippocampal neurons | Oxygen-Glucose Deprivation (OGD) | Significant increase (p < 0.05) |
| Neuronal Differentiation (MAP2 expression) | Primary rat hippocampal neurons | Oxygen-Glucose Deprivation (OGD) | Significant increase (p < 0.05) |
Note: While studies report a statistically significant increase in Ki67 and MAP2 expression, specific fold-change or percentage increase data from in vitro experiments are not consistently available in the reviewed literature.
Table 3: Clinical Trial Data (Phase 2, NSI-189)
| Outcome Measure | Dosage | Result vs. Placebo | p-value | Cohen's d |
| Symptoms of Depression Questionnaire (SDQ) | 40 mg/day | Statistically significant improvement | 0.04 | -0.11 to -0.64 |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | 40 mg/day | Statistically significant improvement | 0.03 | -0.28 to -0.47 |
| CogScreen (Executive Function - Mental Flexibility) | 40 mg/day | Statistically significant improvement | 0.002 - 0.048 | 0.12 - 1.12 |
| CogScreen (Choice Reaction Time) | 40 mg/day | Statistically significant improvement | 0.002 - 0.048 | 0.12 - 1.12 |
| CogScreen (Delayed Recall) | 40 mg/day | Statistically significant improvement | 0.002 - 0.048 | 0.12 - 1.12 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the neurogenic effects of this compound.
Assessment of Neurogenesis in Rodent Models
A common experimental workflow to evaluate the in vivo neurogenic effects of this compound is outlined below.
4.1.1. BrdU and Doublecortin (DCX) Immunohistochemistry
-
Purpose: To label and quantify proliferating cells (BrdU) and immature neurons (DCX) in the hippocampus.
-
Procedure:
-
BrdU Administration: Animals receive intraperitoneal (i.p.) injections of 5-bromo-2'-deoxyuridine (BrdU) dissolved in sterile saline. A typical dosing regimen is 50 mg/kg, administered once or multiple times daily for several consecutive days.
-
Tissue Preparation: Following the final BrdU injection and a designated survival period (e.g., 24 hours for proliferation, or several weeks for cell survival and differentiation), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS). Brains are then extracted, post-fixed in 4% PFA, and cryoprotected in a sucrose solution.
-
Sectioning: Coronal brain sections (typically 40 µm) containing the hippocampus are cut using a cryostat or vibratome.
-
Immunostaining:
-
Free-floating sections are washed in PBS.
-
For BrdU staining, DNA denaturation is required. This is typically achieved by incubating the sections in 2N HCl at 37°C, followed by neutralization in a borate buffer.
-
Sections are then permeabilized with a solution containing Triton X-100 and blocked with a serum-based blocking solution to prevent non-specific antibody binding.
-
Sections are incubated overnight at 4°C with primary antibodies against BrdU and DCX.
-
The following day, sections are washed and incubated with appropriate fluorescently-labeled secondary antibodies.
-
Sections are counterstained with a nuclear marker such as DAPI.
-
-
Imaging and Quantification: Stained sections are imaged using a confocal microscope. The number of BrdU-positive and DCX-positive cells in the subgranular zone (SGZ) and granule cell layer (GCL) of the dentate gyrus is quantified using stereological methods.
-
4.1.2. Morris Water Maze
-
Purpose: To assess hippocampus-dependent spatial learning and memory.
-
Procedure:
-
Apparatus: A large circular pool is filled with opaque water (made opaque with non-toxic paint or milk powder). A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Various extra-maze visual cues are placed around the room.
-
Acquisition Phase: For several consecutive days, animals are given multiple trials per day to find the hidden platform. In each trial, the animal is released into the pool from a different starting position. The time it takes for the animal to find the platform (escape latency) is recorded. If the animal fails to find the platform within a set time (e.g., 60 seconds), it is gently guided to it.
-
Probe Trial: After the acquisition phase, a probe trial is conducted in which the escape platform is removed from the pool. The animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is measured. Animals with intact spatial memory will spend a significantly greater amount of time searching in the target quadrant.
-
Therapeutic Hypothesis
The pro-neurogenic and pro-cognitive effects of this compound form the basis of its therapeutic potential for treating MDD and other neuropsychiatric disorders. The underlying hypothesis is that by stimulating hippocampal neurogenesis, this compound can help to reverse the hippocampal atrophy and neuronal deficits associated with these conditions, leading to an improvement in mood and cognitive function.
The logical relationship between the molecular actions of this compound and its potential therapeutic outcomes is depicted in the following diagram.
Conclusion
This compound represents a promising departure from traditional antidepressant therapies by targeting the fundamental process of hippocampal neurogenesis. The preclinical data strongly support its neurogenic and synaptogenic properties, which are likely mediated through the enhancement of BDNF-TrkB signaling. While the exact molecular target of this compound is still under investigation, its ability to promote structural and functional plasticity in the hippocampus provides a compelling rationale for its development as a treatment for MDD and other related disorders. Further research is warranted to fully elucidate its mechanism of action and to confirm its efficacy and safety in larger clinical trials. This technical guide provides a solid foundation for researchers and drug development professionals to understand and further investigate the therapeutic potential of this compound.
References
Amdiglurax (NSI-189): A Technical Guide to its Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
Amdiglurax, initially known as NSI-189, is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic effects in major depressive disorder (MDD) and other neurological conditions. Developed initially by Neuralstem, Inc. and later acquired by Alto Neuroscience under the designation ALTO-100, this compound's unique proposed mechanism of action, centered on the stimulation of hippocampal neurogenesis, sets it apart from conventional monoaminergic antidepressants. This technical guide provides a comprehensive overview of the discovery and development timeline of this compound, detailing key preclinical and clinical findings. It includes structured tables of quantitative data, in-depth descriptions of experimental protocols, and visualizations of associated signaling pathways and developmental workflows to offer a thorough resource for the scientific community.
Introduction
This compound (formerly NSI-189) is a benzylpiperazine-aminopyridine compound identified through a high-throughput screen of 10,269 compounds for their ability to induce neurogenesis in vitro.[1] Its development was predicated on the hypothesis that stimulating the growth of new neurons in the hippocampus, a brain region implicated in mood and memory, could offer a novel therapeutic strategy for MDD.[2] Unlike traditional antidepressants that primarily target neurotransmitter systems, this compound is believed to exert its effects by modulating brain-derived neurotrophic factor (BDNF) signaling and promoting synaptic plasticity.[3][4]
Discovery and Preclinical Development
This compound was discovered by Neuralstem, Inc. utilizing a proprietary screening platform based on human hippocampal stem cells.[5] Preclinical studies in rodent models demonstrated its potential to increase hippocampal volume and stimulate neurogenesis.[1][6]
Preclinical Efficacy
-
In Vitro Studies: In cultures of human hippocampus-derived neural stem cells, NSI-189 was shown to stimulate neurogenesis.[6] Further in vitro work demonstrated that NSI-189 could attenuate oxygen-glucose deprivation (OGD)-mediated hippocampal cell death and increase the expression of Ki67 and MAP2, markers associated with cell proliferation and neuronal structure, respectively.[7][8] These effects were coupled with the upregulation of neurogenic factors such as Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[7][8]
-
In Vivo Studies: In mouse models, oral administration of NSI-189 led to a dose-dependent increase in hippocampal volume.[1] Studies in a rat model of ischemic stroke showed that NSI-189 treatment promoted behavioral recovery and was associated with increased neurite outgrowth, as evidenced by enhanced MAP2 immunoreactivity in the hippocampus and cortex.[7][8] In a radiation-induced cognitive dysfunction model in rats, NSI-189 administration was found to ameliorate cognitive deficits, an effect that coincided with increased neurogenesis.[6]
Preclinical Experimental Protocols
In Vitro Oxygen-Glucose Deprivation (OGD) Model: [7][8]
-
Primary hippocampal cells are cultured.
-
To mimic ischemic conditions, the cells are subjected to oxygen and glucose deprivation.
-
NSI-189 is administered to the cell cultures.
-
Cell viability and markers of neurogenesis (e.g., Ki67) and neuronal structure (e.g., MAP2) are assessed using techniques such as immunocytochemistry and Western blotting.
-
Levels of neurotrophic factors (e.g., BDNF, SCF) are measured in the cell culture medium using ELISA.
In Vivo Stroke Model (Middle Cerebral Artery Occlusion): [7][8]
-
Adult Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce ischemic stroke.
-
NSI-189 is administered orally, with the initial dose given 6 hours post-stroke and daily thereafter for a specified period (e.g., 12 weeks).
-
Behavioral recovery is assessed using motor and neurological deficit scoring systems.
-
Post-mortem histological analysis of the brain is performed to assess neurite outgrowth using MAP2 immunohistochemistry.
Clinical Development
This compound has progressed through several phases of clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.
Phase I Clinical Trials
A Phase Ia trial in healthy volunteers was initiated to assess the safety and tolerability of single ascending doses of NSI-189.[9] This was followed by a Phase Ib trial in patients with MDD.
Phase Ib Study (NCT01535791): [3][10][11][] This randomized, double-blind, placebo-controlled, multiple-dose escalation study enrolled 24 patients with MDD.[3][11] Participants were assigned to one of three cohorts receiving NSI-189 at 40 mg once daily, 40 mg twice daily, or 40 mg three times daily, or placebo for 28 days.[3][11] The study found that NSI-189 was well-tolerated at all doses.[3][10][11]
Phase II Clinical Trials
Phase II Study in MDD (NCT02695472): [1][13][14] This Phase II, double-blind, placebo-controlled study randomized 220 outpatients with MDD to receive NSI-189 (40 mg or 80 mg daily) or placebo for 12 weeks.[13][14] The primary endpoint, a change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score, was not met.[1] However, statistically significant improvements were observed on some secondary measures of depression and cognition.[1]
Alto Neuroscience Phase II Trials (ALTO-100): [1][15][16] Following its acquisition by Alto Neuroscience, this compound (now ALTO-100) entered further Phase II trials for MDD, bipolar depression, and PTSD, often employing a biomarker-based approach to patient selection.[1][16] A Phase 2b study in MDD patients selected with a cognitive biomarker did not meet its primary endpoint on the MADRS.[15]
Quantitative Data Summary
Table 1: Preclinical In Vivo Efficacy of NSI-189
| Animal Model | Dosage | Key Findings | Reference |
| Mouse | 10 mg/kg | ~36% increase in hippocampal volume | [1] |
| Mouse | 30 mg/kg | ~66% increase in hippocampal volume | [1] |
| Rat (Stroke) | Not specified | Significant amelioration of motor and neurological deficits | [7][8] |
| Rat (Radiation) | Not specified | Amelioration of cognitive deficits and increased neurogenesis | [6] |
Table 2: Phase Ib Clinical Trial (NCT01535791) - Pharmacokinetics
| Dosage Cohort | Half-life (t½) | Key Finding | Reference |
| 40 mg q.d. | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |
| 40 mg b.i.d. | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |
| 40 mg t.i.d. | 17.4 - 20.5 hours | Area under the curve (AUC) increased in a dose-related manner | [3][10][11] |
Table 3: Phase Ib Clinical Trial (NCT01535791) - Efficacy Outcomes
| Outcome Measure | Finding | p-value | Effect Size | Reference |
| Symptoms of Depression Questionnaire (SDQ) | Statistically significant improvement | p=0.02 | 0.90 | [17] |
| Cognitive and Physical Functioning Questionnaire (CPFQ) | Statistically significant improvement | p=0.01 | 0.94 | [17] |
| Montgomery-Åsberg Depression Rating Scale (MADRS) | Trend towards improvement | Not significant | 0.95 | [10] |
| Clinical Global Impressions-Improvement (CGI-I) | Trend towards improvement | Not significant | 0.57 | [10] |
Proposed Mechanism of Action and Signaling Pathways
The exact molecular target of this compound remains unknown.[3] However, it is thought to act by indirectly modulating the BDNF signaling pathway, which plays a crucial role in neurogenesis, synaptic plasticity, and neuronal survival.[3][4]
BDNF/TrkB Signaling Pathway
Caption: Proposed BDNF/TrkB signaling pathway modulated by this compound.
Experimental and Developmental Workflow
The development of this compound has followed a conventional pharmaceutical pipeline, from preclinical discovery to multi-phase clinical trials.
Caption: this compound (NSI-189) discovery and development workflow.
Conclusion
This compound represents a novel approach to the treatment of major depressive disorder, moving beyond the monoamine hypothesis to a strategy focused on promoting neurogenesis and synaptic plasticity. While it has demonstrated a favorable safety profile and shown promise in early clinical trials, particularly in improving cognitive symptoms, it has yet to meet its primary efficacy endpoints for depression in larger studies. The ongoing development by Alto Neuroscience, with a focus on a precision medicine approach using biomarkers, may yet elucidate a subpopulation of patients who could benefit from this unique neurogenic compound. The extensive preclinical and clinical data gathered to date provide a solid foundation for further research into the therapeutic potential of this compound and the broader field of neurogenesis-based therapies for neuropsychiatric disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. | BioWorld [bioworld.com]
- 10. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Alto Neuroscience, Inc. - Alto Neuroscience Reports Topline Results from a Phase 2b Trial Evaluating ALTO-100 as a Treatment for Major Depressive Disorder [investors.altoneuroscience.com]
- 16. ClinicalTrials.gov [clinicaltrials.gov]
- 17. Neuralstem's NSI-189 Novel Neurogenic Compound Shows Significant Effect In Major Depressive Disorder [prnewswire.com]
Amdiglurax (ALTO-100): A Technical Guide to its Chemical Structure and Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax, also known by its developmental codes ALTO-100 and formerly NSI-189, is an investigational small molecule being developed for several neuropsychiatric disorders, including major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1][2] Classified as a benzylpiperazine-aminopyridine, this compound represents a novel therapeutic approach, moving beyond traditional monoaminergic targets.[3] Its proposed mechanism of action involves the stimulation of hippocampal neurogenesis and modulation of the brain-derived neurotrophic factor (BDNF) signaling pathway.[1][4] This technical guide provides a detailed overview of its chemical properties, a plausible synthetic route, its proposed mechanism of action, and a summary of key experimental data.
Chemical Structure and Properties
This compound is a synthetic compound characterized by a central methanone bridge linking a benzyl-substituted piperazine ring to an aminopyridine core.[1]
| Identifier | Value |
| IUPAC Name | (4-Benzylpiperazin-1-yl)-[2-(3-methylbutylamino)pyridin-3-yl]methanone[1][5] |
| Developmental Codes | ALTO-100, NSI-189[1][2] |
| Molecular Formula | C₂₂H₃₀N₄O[1][6] |
| Molar Mass | 366.509 g·mol⁻¹[1][6] |
| CAS Number | 1270138-40-3[5][6] |
| SMILES | CC(C)CCNC1=C(C=CC=N1)C(=O)N2CCN(CC2)CC3=CC=CC=C3[1] |
| InChI | InChI=1S/C22H30N4O/c1-18(2)10-12-24-21-20(9-6-11-23-21)22(27)26-15-13-25(14-16-26)17-19-7-4-3-5-8-19/h3-9,11,18H,10,12-17H2,1-2H3,(H,23,24)[1] |
Chemical Synthesis
While the specific, scaled-up manufacturing process for this compound is proprietary, a plausible and chemically sound synthetic route can be devised based on its structure. The key transformation is an amide bond formation between a substituted nicotinic acid core and 1-benzylpiperazine.
Retrosynthetic Analysis
A retrosynthetic analysis of this compound identifies the primary disconnection at the amide bond. This simplifies the molecule into two key precursors: 2-(3-methylbutylamino)nicotinic acid (1) and the commercially available 1-benzylpiperazine (2) .
Caption: Retrosynthetic analysis of this compound.
Proposed Forward Synthesis
The forward synthesis involves the preparation of the nicotinic acid precursor followed by an amide coupling reaction.
-
Synthesis of Precursor 1: 2-(3-methylbutylamino)nicotinic acid This intermediate can be synthesized from 2-chloronicotinic acid via a nucleophilic aromatic substitution reaction with isoamylamine (3-methyl-1-butylamine). The reaction is typically carried out in a suitable solvent at elevated temperatures.
-
Amide Coupling The final step is the coupling of the synthesized carboxylic acid precursor (1) with 1-benzylpiperazine (2) . This is a standard amide bond formation that can be achieved using various modern coupling reagents to ensure high yield and purity. The carboxylic acid is first activated, commonly with a reagent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a carbodiimide such as EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide) in the presence of an additive like HOBt (Hydroxybenzotriazole). The activated species then reacts with the secondary amine of 1-benzylpiperazine to form the final product, this compound.
Caption: Proposed synthetic pathway for this compound.
Mechanism of Action & Signaling Pathway
The exact molecular target of this compound remains unknown.[1] However, its mechanism is believed to center on the enhancement of neuroplasticity by indirectly modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling cascade.[1] BDNF is a critical neurotrophin that binds to the Tropomyosin receptor kinase B (TrkB), initiating downstream signaling pathways that are crucial for neuronal survival, growth, and synaptic plasticity.[1] Studies have shown that this compound up-regulates neurogenic factors including BDNF and Stem Cell Factor (SCF), leading to increased signaling through the TrkB pathway.[1] This ultimately promotes hippocampal neurogenesis and synaptogenesis, processes thought to be impaired in depressive disorders.
Caption: Proposed signaling pathway for this compound.
Summary of Experimental Data
Preclinical Data
Preclinical studies in rodent models have demonstrated the neurogenic properties of this compound.
| Experiment | Model | Dosing Regimen | Key Finding |
| Hippocampal Neurogenesis | Mice | 30 mg/kg, daily oral gavage for 28 days | Significant increase in hippocampal cell proliferation and volume.[7] |
| Stroke Recovery | Rats (MCAo model) | Daily oral administration for 12 weeks | Significant amelioration of motor and neurological deficits; increased neurite outgrowth.[8] |
Clinical Trial Data
This compound has been evaluated in several clinical trials for MDD, PTSD, and bipolar depression.
| Phase | Condition | Dosing | Primary Endpoint | Key Findings |
| Phase 1b | MDD | 40 mg QD, 40 mg BID, 40 mg TID for 28 days | Safety and Pharmacokinetics | Doses were well-tolerated; exploratory analysis showed effects on depressive symptoms. |
| Phase 2a | MDD & PTSD | Daily oral tablets for 8 weeks | Change from baseline in MADRS score | In MDD, patients with a cognitive biomarker showed a significantly greater reduction in MADRS scores compared to those without the biomarker. |
| Phase 2b | MDD | 40 mg or 80 mg daily for 12 weeks | Change from baseline in MADRS score | The 40 mg dose showed a greater reduction in some secondary cognitive and depressive symptom scores versus placebo.[9] |
| Phase 2b | MDD | Daily for 6 weeks | Change from baseline in MADRS score | The study did not meet its primary endpoint; no significant improvement in depressive symptoms compared to placebo in the biomarker-defined group.[6][10] |
| Phase 2b | Bipolar Depression | 40 mg BID for 6 weeks (ongoing) | Change from baseline in MADRS score | Study is ongoing to assess efficacy as an adjunctive treatment.[11] |
Experimental Protocols
Preclinical: Rodent Model of Radiation-Induced Cognitive Dysfunction
-
Objective: To assess the neuroprotective effects of this compound following fractionated brain irradiation in rats.
-
Methodology:
-
Animal Model: Long-Evans rats were used.
-
Irradiation: Animals received a clinically relevant fractionated irradiation protocol.
-
Drug Administration: Following irradiation, animals were administered this compound (30 mg/kg) or vehicle daily via oral gavage for four weeks.[7] Animal weights were monitored weekly to adjust dosing.[7]
-
Behavioral Testing: One week after the final dose, animals were subjected to a battery of cognitive and behavioral tasks.[7]
-
Histological Analysis: Brain tissue was analyzed for markers of neurogenesis (e.g., BrdU staining), hippocampal volume, and neuroinflammation.[7]
-
Clinical: Phase 2b Study in Major Depressive Disorder (NCT05712187)
-
Objective: To evaluate the efficacy and safety of ALTO-100 compared to placebo in adults with MDD who are positive for a memory-based cognitive biomarker.[6][10]
-
Study Design: A randomized, double-blind, placebo-controlled, parallel-group study conducted across 34 sites in the U.S.[6][10]
-
Methodology:
-
Screening & Biomarker Assessment: Potential participants (N=301 adults with MDD) were screened for eligibility and assessed for a proprietary memory-based cognitive biomarker.[6][10]
-
Randomization: Biomarker-positive patients were randomized to receive either ALTO-100 or a matching placebo.
-
Treatment: Participants received the assigned treatment orally for a 6-week double-blind period.[10]
-
Primary Outcome Assessment: The primary efficacy endpoint was the change in the Montgomery-Åsberg Depression Rating Scale (MADRS) score from baseline to the end of the 6-week treatment period.[10]
-
Safety Monitoring: Safety and tolerability were assessed throughout the study by monitoring adverse events and other safety parameters.[10]
-
Caption: Workflow for a biomarker-stratified clinical trial.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (2-((3-Methylbutyl)amino)-3-pyridinyl)(4-(phenylmethyl)-1-piperazinyl)methanone | C22H30N4O | CID 50922681 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. calpaclab.com [calpaclab.com]
- 7. Synthesis of some 2-aminonicotinic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Page loading... [wap.guidechem.com]
- 11. benchchem.com [benchchem.com]
Preclinical Pharmacology of Amdiglurax: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax, formerly known as NSI-189, is a small molecule under investigation for the treatment of major depressive disorder (MDD), and other neurological conditions.[1] Developed by Neuralstem, Inc. and later by Alto Neuroscience, this compound represents a novel therapeutic approach by targeting neurogenesis and synaptic plasticity rather than traditional monoaminergic systems.[1] This technical guide provides an in-depth overview of the preclinical pharmacology of this compound, summarizing key in vitro and in vivo findings, detailing experimental methodologies, and illustrating its proposed mechanism of action.
Core Mechanism of Action: Neurogenesis and BDNF Modulation
The primary mechanism of action of this compound is believed to be the stimulation of neurogenesis, particularly in the hippocampus.[2][3][4] Unlike conventional antidepressants, this compound does not interact with monoamine transporters or a broad panel of other neurotransmitter receptors and kinases. Its therapeutic effects are thought to be mediated through the indirect modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling, a key pathway involved in neuronal survival, growth, and synaptic plasticity.
In Vitro Pharmacology
This compound was identified through a high-throughput functional screen of 10,269 compounds for their ability to promote neurogenesis in vitro.
Neurogenesis and Neurite Outgrowth
In cultures of human hippocampus-derived neural stem cells, this compound has been shown to stimulate neurogenesis.[2][4] Studies in primary rat hippocampal neurons demonstrated that this compound enhances cell proliferation and neurogenesis, as indicated by increased expression of Ki67 and microtubule-associated protein 2 (MAP2).[5][6] Furthermore, in adult rat dorsal root ganglia sensory neurons, this compound at concentrations of 1.0-3.0 μM augmented neurite outgrowth.
Upregulation of Neurotrophic Factors
Treatment of cultured hippocampal cells with this compound leads to the upregulation of several key neurotrophic factors. Enzyme-linked immunosorbent assays (ELISA) of conditioned media from these cultures revealed increased levels of Vascular Endothelial Growth Factor (VEGF), Glial Cell Line-Derived Neurotrophic Factor (GDNF), Brain-Derived Neurotrophic Factor (BDNF), and Stem Cell Factor (SCF).[5] The effects on BDNF and SCF were found to be more robust than those on VEGF and GDNF.[5] The neurogenic effects of this compound were attenuated by the application of antibodies against BDNF and SCF, confirming the critical role of these factors in its mechanism of action.[5]
Experimental Protocol: In Vitro Neurogenesis Assay
While specific detailed protocols from the initial discovery screen are proprietary, a general methodology for assessing neurogenesis in vitro can be outlined based on published studies.
-
Cell Culture: Human hippocampus-derived neural stem cells are plated on a suitable matrix-coated surface in a growth medium.
-
Compound Treatment: this compound is added to the culture medium at various concentrations.
-
Differentiation: The growth medium is replaced with a differentiation medium to induce neuronal differentiation.
-
Immunocytochemistry: After a set period of differentiation, cells are fixed and stained for neuronal markers such as β-III tubulin or MAP2, and proliferation markers like Ki67 or BrdU.
-
Quantification: The number of new neurons and the extent of neurite outgrowth are quantified using high-content imaging and analysis software.
In Vivo Pharmacology
Preclinical in vivo studies in rodent models have demonstrated the neurogenic and behavioral effects of this compound.
Hippocampal Neurogenesis and Volume
Oral administration of this compound to mice has been shown to dose-dependently increase hippocampal volume. In one study, a 36% increase was observed at a dose of 10 mg/kg, and a 66% increase at 30 mg/kg.[1] These structural changes are accompanied by an increase in the proliferation of neural progenitor cells in the subgranular zone of the dentate gyrus, a key neurogenic niche in the adult brain.[3]
Experimental Protocol: In Vivo Hippocampal Volume Analysis
-
Animal Model: Adult male mice (e.g., C57BL/6J strain).
-
Drug Administration: this compound is administered orally (e.g., via gavage) daily for a specified period (e.g., 28 days) at various doses. A vehicle control group is included.
-
Tissue Preparation: Following the treatment period, animals are euthanized, and their brains are perfusion-fixed with paraformaldehyde. The brains are then cryoprotected and sectioned on a cryostat or vibratome.
-
Histology: Brain sections are stained with a Nissl stain (e.g., cresyl violet) to visualize neuronal cell bodies.
-
Stereological Analysis: The volume of the hippocampus is estimated using unbiased stereological methods, such as the Cavalieri's principle. This involves systematically sampling sections throughout the entire hippocampus and using a point-counting grid to estimate the area of the hippocampus in each section. The total volume is then calculated by summing the areas and multiplying by the section thickness and sampling interval.
Behavioral Efficacy
This compound has demonstrated efficacy in animal models relevant to depression and cognitive function. In a mouse model of depression, it showed antidepressant-like effects.[2] In a rat model of ischemic stroke, oral administration of this compound starting 6 hours after the event and continuing daily for 12 weeks resulted in significant improvements in motor and neurological deficits.[6]
Signaling Pathway
The neurogenic and neurotrophic effects of this compound are mediated through the indirect activation of the BDNF signaling pathway. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades that promote neuronal survival, growth, and synaptic plasticity. While the precise molecular target of this compound remains unknown, it is clear that its effects are dependent on the upregulation of BDNF and subsequent TrkB activation.
Caption: Proposed signaling pathway for this compound.
Quantitative Data Summary
| Parameter | Species/System | Value | Reference |
| In Vitro | |||
| Effective Concentration (Neurite Outgrowth) | Adult Rat DRG Neurons | 1.0 - 3.0 µM | |
| In Vivo | |||
| Hippocampal Volume Increase | Mice | 36% at 10 mg/kg | [1] |
| 66% at 30 mg/kg | [1] | ||
| Pharmacokinetics | |||
| Elimination Half-life | Humans | 17.4 - 20.5 hours | [1][2] |
Preclinical Safety and Pharmacokinetics
Pharmacokinetics
In preclinical studies, this compound has been shown to be orally bioavailable and penetrate the brain.[3] In humans, the elimination half-life is approximately 17.4 to 20.5 hours.[1][2] In vitro metabolism studies have indicated that this compound undergoes limited metabolism, primarily through oxidative processes and glucuronide conjugation.[2]
Safety Pharmacology
Early-phase clinical trials in healthy volunteers and patients with MDD have shown that this compound is generally well-tolerated with no serious adverse events reported at the doses tested.[2] Preclinical safety pharmacology studies are a prerequisite for clinical development, and while detailed public data is limited, the progression to clinical trials indicates an acceptable safety profile in preclinical models.
Conclusion
This compound is a novel small molecule with a unique mechanism of action centered on the promotion of hippocampal neurogenesis and the indirect modulation of the BDNF signaling pathway. Preclinical in vitro and in vivo studies have demonstrated its ability to increase the number of new neurons, enhance neurite outgrowth, and increase hippocampal volume, which is associated with improvements in behavioral models of depression and cognitive dysfunction. Its distinct pharmacological profile, differing from all currently approved antidepressants, makes it a promising candidate for the treatment of major depressive disorder and other neurological conditions characterized by impaired neuroplasticity. Further research is warranted to fully elucidate its molecular target and the downstream signaling pathways it modulates.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Efficacy of Amdiglurax on Hippocampal Neurogenesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax (formerly NSI-189) is an investigational compound that has garnered significant interest for its potential neurogenic properties, particularly within the hippocampus. Identified through an extensive in vitro functional screen of over 10,000 compounds, this compound has demonstrated the capacity to stimulate neurogenesis in human hippocampus-derived neural stem cells.[1][2] Preclinical data suggests that its mechanism of action involves the indirect modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling, a key pathway in neuronal survival, growth, and plasticity.[1][2] This technical guide provides a consolidated overview of the in vitro studies on this compound, detailing experimental protocols and presenting data in a structured format to support further research and development in the field of hippocampal neurogenesis.
Quantitative Data Summary
The following tables summarize the key quantitative findings from in vitro studies on this compound, providing a clear comparison of its effects on various aspects of hippocampal neurogenesis.
Table 1: Effect of this compound on Hippocampal Progenitor Cell Proliferation
| Parameter | This compound Concentration | Observation | Reference |
| Proliferation of human neural stem cell-derived hippocampal progenitors | 0.1 - 0.3 µM | Stimulation of neurogenesis | [3] |
| Ki67 Expression in cultured hippocampal cells (post-OGD/R) | Not Specified | Increased expression, indicating enhanced proliferation | [4][5] |
Table 2: Effect of this compound on Neuronal Differentiation and Neurite Outgrowth
| Parameter | This compound Concentration | Observation | Reference |
| Neurite Outgrowth in hippocampal cells | 1.0 - 3.0 µM | Enhancement of neurite outgrowth | [3] |
| MAP2 Expression in cultured hippocampal cells (post-OGD/R) | Not Specified | Increased density, indicating enhanced neurite outgrowth and neuronal maturation | [4][5] |
Table 3: Effect of this compound on Neurotrophic Factor Upregulation
| Neurotrophic Factor | Cell Type | Observation | Reference |
| Brain-Derived Neurotrophic Factor (BDNF) | Cultured hippocampal cells | Upregulation | [2][4] |
| Stem Cell Factor (SCF) | Cultured hippocampal cells | Upregulation | [2][4] |
| Vascular Endothelial Growth Factor (VEGF) | Cultured hippocampal cells | Upregulation | [2] |
| Glial-Derived Neurotrophic Factor (GDNF) | Cultured hippocampal cells | Upregulation | [2] |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the impact of this compound on hippocampal neurogenesis. These protocols are based on established techniques in the field.
Hippocampal Progenitor Cell Proliferation Assay
Objective: To quantify the effect of this compound on the proliferation of hippocampal progenitor cells using Ki-67 immunocytochemistry.
Materials:
-
Human hippocampal progenitor cells (e.g., HPC0A07/03 line)
-
Cell culture medium (e.g., DMEM/F12 with supplements)
-
This compound (stock solution in DMSO)
-
96-well plates, poly-D-lysine coated
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody: Rabbit anti-Ki-67
-
Secondary antibody: Goat anti-rabbit IgG, Alexa Fluor 488-conjugated
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating: Seed human hippocampal progenitor cells onto poly-D-lysine coated 96-well plates at a density of 1 x 10^4 cells/well. Culture overnight in a humidified incubator at 37°C and 5% CO2.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium to achieve final concentrations ranging from 0.01 µM to 10 µM. The final DMSO concentration should be kept below 0.1%. Replace the medium in each well with the this compound-containing medium or vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Fixation: Aspirate the medium and fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Wash three times with PBS and block with 5% normal goat serum in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the cells with rabbit anti-Ki-67 antibody (diluted in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash three times with PBS and incubate with Alexa Fluor 488-conjugated goat anti-rabbit IgG (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Counterstaining: Wash three times with PBS and counterstain with DAPI for 5 minutes.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of Ki-67 positive cells by dividing the number of green fluorescent cells (Ki-67 positive) by the total number of blue fluorescent cells (DAPI positive).
Neuronal Differentiation and Neurite Outgrowth Assay
Objective: To assess the effect of this compound on neuronal differentiation and neurite outgrowth using MAP2 immunocytochemistry.
Materials:
-
Primary hippocampal neurons or a suitable neural stem cell line
-
Differentiation medium
-
This compound
-
24-well plates with poly-D-lysine coated coverslips
-
Fixation, permeabilization, and blocking reagents as above
-
Primary antibody: Mouse anti-MAP2
-
Secondary antibody: Goat anti-mouse IgG, Alexa Fluor 594-conjugated
-
DAPI
-
Fluorescence microscope and image analysis software (e.g., ImageJ/Fiji with NeuronJ plugin)
Procedure:
-
Cell Culture and Differentiation: Plate primary hippocampal neurons or neural stem cells on coated coverslips in a 24-well plate. For stem cells, induce differentiation by switching to a differentiation medium.
-
This compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1 µM to 10 µM) or vehicle control.
-
Incubation: Culture the cells for 5-7 days, replacing the medium with fresh this compound-containing medium every 2-3 days.
-
Immunocytochemistry: Perform fixation, permeabilization, and blocking as described in the proliferation assay.
-
Antibody Staining: Incubate with mouse anti-MAP2 primary antibody overnight at 4°C, followed by incubation with Alexa Fluor 594-conjugated secondary antibody for 1 hour at room temperature. Counterstain with DAPI.
-
Imaging: Mount the coverslips on slides and acquire images using a fluorescence microscope.
-
Analysis:
-
Neuronal Differentiation: Quantify the percentage of MAP2-positive cells relative to the total number of DAPI-stained nuclei.
-
Neurite Outgrowth: Using image analysis software, trace the length of MAP2-positive neurites. Measure parameters such as total neurite length per neuron, number of primary neurites, and number of branch points.
-
Western Blot Analysis of Signaling Pathways
Objective: To investigate the effect of this compound on the activation of BDNF/TrkB signaling and its downstream pathways (PI3K/Akt and ERK/MAPK).
Materials:
-
Cultured hippocampal neurons or progenitor cells
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-TrkB, rabbit anti-TrkB, rabbit anti-phospho-Akt, rabbit anti-Akt, rabbit anti-phospho-ERK1/2, rabbit anti-ERK1/2, and an antibody against a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Culture hippocampal cells to near confluence and treat with this compound at the desired concentrations for various time points (e.g., 15, 30, 60 minutes). A positive control of BDNF should be included. Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membranes in blocking buffer for 1 hour at room temperature. Incubate the membranes with the desired primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membranes with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the phosphorylated protein bands to the total protein bands for each respective target.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
// Nodes this compound [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; BDNF_Secretion [label="Increased BDNF Secretion", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; TrkB [label="TrkB Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK/MAPK", fillcolor="#34A853", fontcolor="#FFFFFF"]; Neurogenesis [label="Neurogenesis\n(Proliferation, Differentiation,\nSurvival)", shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];
// Edges this compound -> BDNF_Secretion [color="#5F6368"]; BDNF_Secretion -> TrkB [label=" Binds to", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; TrkB -> PI3K [color="#EA4335"]; PI3K -> Akt [color="#EA4335"]; TrkB -> ERK [color="#34A853"]; Akt -> Neurogenesis [color="#EA4335"]; ERK -> Neurogenesis [color="#34A853"]; }
Caption: Hypothesized signaling cascade of this compound-induced neurogenesis.Experimental Workflows
// Nodes Start [label="Seed Hippocampal Progenitor Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound (48-72h)", fillcolor="#FBBC05", fontcolor="#202124"]; Fixation [label="Fix with 4% PFA", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Staining [label="Immunostain for Ki-67 (green)\nand DAPI (blue)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Imaging [label="Fluorescence Microscopy", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Quantify % Ki-67 Positive Cells", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];
// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Fixation [color="#5F6368"]; Fixation -> Staining [color="#5F6368"]; Staining -> Imaging [color="#5F6368"]; Imaging -> Analysis [color="#5F6368"]; }
Caption: Workflow for assessing cell proliferation via Ki-67 staining.// Nodes Start [label="Culture Hippocampal Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Treatment [label="Treat with this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Lysis [label="Cell Lysis & Protein Quantification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Electrophoresis [label="SDS-PAGE", fillcolor="#34A853", fontcolor="#FFFFFF"]; Transfer [label="Western Blot Transfer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Probing [label="Probe with Primary & Secondary Antibodies\n(e.g., p-TrkB, p-Akt, p-ERK)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Detection [label="Chemiluminescent Detection", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Analysis [label="Densitometry Analysis", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=2, color="#5F6368"];
// Edges Start -> Treatment [color="#5F6368"]; Treatment -> Lysis [color="#5F6368"]; Lysis -> Electrophoresis [color="#5F6368"]; Electrophoresis -> Transfer [color="#5F6368"]; Transfer -> Probing [color="#5F6368"]; Probing -> Detection [color="#5F6368"]; Detection -> Analysis [color="#5F6368"]; }
Caption: Workflow for analyzing signaling pathway activation via Western Blot.References
- 1. fiercepharma.com [fiercepharma.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. NeuralStem Inc. Receives Patent Allowance For Compounds That Effect Neuronal Growth - BioSpace [biospace.com]
- 4. Immunocytochemistry with Primary Cultured Hippocampal Neurons [protocols.io]
- 5. A simple procedure for quantification of neurite outgrowth based on stereological principles - PubMed [pubmed.ncbi.nlm.nih.gov]
Amdiglurax: A Deep Dive into its Potential Effects on Synaptic Plasticity and Long-Term Potentiation
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Amdiglurax (formerly NSI-189, ALTO-100) is an investigational drug initially developed for major depressive disorder, which has garnered significant interest for its potential in treating other neurological conditions. While direct studies on its effects on synaptic plasticity and long-term potentiation (LTP) are not yet available in the public domain, its known mechanisms of action—primarily as a hippocampal neurogenesis stimulant and an indirect modulator of brain-derived neurotrophic factor (BDNF)—strongly suggest a significant, albeit indirect, influence on these fundamental processes of learning and memory. This technical guide synthesizes the current understanding of this compound's biological activity, detailing its impact on neurogenesis and BDNF signaling. It further extrapolates these findings to hypothesize its potential role in modulating synaptic plasticity and LTP, providing a framework for future research in this area.
Introduction to this compound
This compound is a novel, orally active small molecule that has been shown in preclinical models to stimulate neurogenesis in the hippocampus and modulate the signaling of several neurotrophic factors.[1] Its primary therapeutic target has been major depressive disorder, with the hypothesis that its neurogenic and neurotrophic effects could counteract the hippocampal atrophy often observed in depressed patients.[1] However, the cognitive and memory improvements noted in some clinical trials have broadened the interest in this compound to its potential as a cognitive enhancer and a therapeutic for neurodegenerative diseases.[1]
The exact molecular target of this compound remains unknown. It does not appear to interact with conventional monoamine transporters or receptors.[1] Instead, its therapeutic effects are thought to be mediated through the enhancement of hippocampal plasticity.[1]
Core Mechanism of Action: Neurogenesis and BDNF Modulation
The most well-documented effects of this compound are its ability to promote the growth of new neurons in the hippocampus and to indirectly enhance the signaling of BDNF.
Stimulation of Hippocampal Neurogenesis
Preclinical studies have demonstrated that this compound dose-dependently increases the volume of the hippocampus in mice.[1] This effect is believed to be a direct result of increased neurogenesis, specifically in the dentate gyrus of the hippocampus and the subventricular zone.[1]
Table 1: Effect of this compound on Hippocampal Volume in Mice
| Dosage (mg/kg) | Approximate Increase in Hippocampal Volume |
| 10 | 36% |
| 30 | 66% |
Data compiled from preclinical studies.[1]
Modulation of BDNF and Other Neurotrophic Factors
This compound has been shown to upregulate several key neurotrophic factors in vitro, with the most significant effects observed on BDNF and Stem Cell Factor (SCF). It also increases signaling through the Tropomyosin receptor kinase B (TrkB) pathway, the primary receptor for BDNF.[1] The pro-neurogenic effects of this compound are reportedly blocked by antibodies against BDNF and SCF, underscoring the critical role of these factors in its mechanism of action.[1]
The Link to Synaptic Plasticity and Long-Term Potentiation
While direct experimental data on this compound's effect on LTP is lacking, its influence on neurogenesis and BDNF signaling provides a strong basis for predicting its impact on synaptic plasticity.
The Role of Adult Hippocampal Neurogenesis in Synaptic Plasticity
The integration of new neurons into existing hippocampal circuits is a dynamic process that inherently remodels synaptic connections. Adult-born granule cells in the dentate gyrus exhibit enhanced synaptic plasticity during their maturation, a period of heightened excitability and a lower threshold for inducing LTP. This "hyperplasticity" of young neurons is thought to contribute significantly to learning and memory processes, particularly pattern separation. By stimulating the birth and integration of these new, highly plastic neurons, this compound could theoretically enhance the overall plastic capacity of the hippocampus.
BDNF: A Master Regulator of Synaptic Plasticity and LTP
BDNF is a critical mediator of synaptic plasticity and is essential for the induction and maintenance of LTP. Its signaling through TrkB receptors triggers a cascade of intracellular events that lead to both short-term and long-term changes in synaptic strength.
Key roles of the BDNF-TrkB pathway in LTP include:
-
Postsynaptic Effects:
-
Enhancement of NMDA receptor function through phosphorylation.
-
Increased trafficking and insertion of AMPA receptors into the postsynaptic membrane.
-
Promotion of dendritic spine growth and maturation.
-
-
Presynaptic Effects:
-
Increased neurotransmitter release.
-
Given that this compound enhances BDNF signaling and activates the TrkB pathway, it is highly probable that it would facilitate the induction and maintenance of LTP.
Proposed Signaling Pathways and Experimental Workflows
The following diagrams illustrate the hypothesized signaling pathways through which this compound may influence synaptic plasticity and the standard experimental workflows to test these hypotheses.
Caption: Hypothesized signaling pathway of this compound's effect on synaptic plasticity.
Caption: Standard experimental workflow for assessing LTP in hippocampal slices.
Detailed Experimental Protocols
To directly investigate the effects of this compound on synaptic plasticity and LTP, the following established protocols can be employed.
Protocol for Assessing Adult Hippocampal Neurogenesis
Objective: To quantify the effect of this compound on the proliferation, survival, and differentiation of new neurons in the adult mouse hippocampus.
Methodology:
-
Animal Model: Adult C57BL/6 mice.
-
Drug Administration: this compound administered orally at various doses (e.g., 10, 30 mg/kg) or vehicle control for a specified period (e.g., 21 days).
-
Cell Proliferation Labeling: Administration of a thymidine analog, such as 5-bromo-2'-deoxyuridine (BrdU), via intraperitoneal injection to label dividing cells.
-
Tissue Processing: Mice are perfused, and brains are extracted, fixed, and sectioned.
-
Immunohistochemistry: Sections are stained with antibodies against:
-
BrdU: To identify newly born cells.
-
Doublecortin (DCX): To label immature neurons.
-
NeuN: To label mature neurons.
-
-
Microscopy and Analysis: Confocal microscopy is used to visualize and quantify the number of BrdU-positive cells that co-localize with DCX or NeuN in the dentate gyrus.
Protocol for Measuring Long-Term Potentiation in Hippocampal Slices
Objective: To determine if this compound modulates synaptic strength and LTP at the Schaffer collateral-CA1 synapse.
Methodology:
-
Slice Preparation: Acute transverse hippocampal slices (300-400 µm) are prepared from adult rodents.
-
Incubation: Slices are allowed to recover in artificial cerebrospinal fluid (aCSF) and are then incubated with either this compound at a desired concentration or vehicle for a set period.
-
Electrophysiological Recording:
-
A recording electrode is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
A stimulating electrode is placed to activate the Schaffer collateral afferents.
-
-
Baseline Recording: Stable baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at a low frequency (e.g., 0.033 Hz).
-
LTP Induction: LTP is induced using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second) or a theta-burst stimulation (TBS) protocol.
-
Post-Induction Recording: fEPSPs are recorded for at least 60 minutes post-induction to measure the degree of potentiation.
-
Data Analysis: The initial slope of the fEPSP is measured and normalized to the baseline to quantify the magnitude of LTP.
Conclusion and Future Directions
While direct evidence is still needed, the known pro-neurogenic and BDNF-modulating properties of this compound provide a strong rationale for its potential to enhance synaptic plasticity and long-term potentiation. Future research should focus on directly testing this hypothesis using the experimental protocols outlined above. Such studies will be crucial in further elucidating the therapeutic potential of this compound for cognitive disorders and in understanding the intricate relationship between neurogenesis, neurotrophic factors, and the fundamental mechanisms of learning and memory. The exploration of this compound's effects on synaptic plasticity represents a promising frontier in the development of novel therapeutics for a range of neurological and psychiatric conditions.
References
Amdiglurax: A Deep Dive into Molecular Mechanisms Beyond BDNF
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular targets of Amdiglurax (formerly NSI-189), a novel neurogenic compound, with a specific focus on its mechanisms of action that extend beyond the well-documented modulation of Brain-Derived Neurotrophic Factor (BDNF). This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's broader biological impact.
Executive Summary
This compound is a first-in-class, orally active, small molecule that has demonstrated pro-cognitive and antidepressant effects in preclinical and clinical studies. While its ability to indirectly modulate BDNF signaling is a cornerstone of its activity, a growing body of evidence indicates that this compound engages with a wider array of molecular pathways to exert its neurogenic and neuroprotective effects. This guide details these additional targets, including the upregulation of other key neurotrophic factors, the activation of critical signaling cascades, and the enhancement of synaptic and neuronal proliferation markers. Furthermore, it addresses the compound's notable lack of interaction with a broad range of conventional neuropsychiatric targets.
Molecular Targets and Pathways Beyond BDNF Modulation
This compound's mechanism of action is multifaceted. Beyond its influence on BDNF, it has been shown to modulate several other crucial cellular components and pathways.
Upregulation of Neurotrophic Factors
In vitro studies have demonstrated that this compound upregulates the expression and secretion of several neurotrophic factors in addition to BDNF. These include Glial-derived neurotrophic factor (GDNF), Vascular endothelial growth factor (VEGF), and Stem Cell Factor (SCF). The effects on BDNF and SCF have been reported to be more robust than those on VEGF or GDNF.[1][2]
Table 1: this compound-Induced Upregulation of Neurotrophic Factors
| Neurotrophic Factor | Assay Type | Experimental System | Key Findings | Reference |
| Stem Cell Factor (SCF) | ELISA | Conditioned media from primary rat hippocampal neurons | Significantly upregulated | [1][2] |
| Glial-derived neurotrophic factor (GDNF) | ELISA | Conditioned media from primary rat hippocampal neurons | Upregulated | [1] |
| Vascular endothelial growth factor (VEGF) | ELISA | Conditioned media from primary rat hippocampal neurons | Upregulated | [1] |
Activation of the TrkB Signaling Pathway
This compound has been shown to increase signaling through the Tropomyosin receptor kinase B (TrkB) pathway. While TrkB is the primary receptor for BDNF, evidence suggests that this compound's effects on this pathway may contribute to its neurogenic properties. Studies have indicated that this compound treatment is associated with the activation of Akt, a key downstream effector of TrkB signaling.[3]
Increased Expression of Synaptic and Neurogenesis Markers
Preclinical studies have consistently demonstrated this compound's ability to increase the expression of proteins associated with synaptogenesis and neuronal proliferation.
Table 2: Impact of this compound on Synaptic and Neurogenesis Markers
| Marker | Type | Function | Experimental Observation | Reference |
| Synaptophysin | Presynaptic vesicle protein | Marker of synaptic density | Increased expression | [4] |
| Postsynaptic Density Protein 95 (PSD-95) | Postsynaptic scaffolding protein | Marker of excitatory synapse maturation | Increased expression | [5] |
| Ki67 | Nuclear protein | Marker of cell proliferation | Increased expression in hippocampal cells | [1][2] |
| Microtubule-Associated Protein 2 (MAP2) | Neuronal phosphoprotein | Marker of neuronal dendrites and neurite outgrowth | Increased expression and density | [1][2] |
Negative Screening Results
An important aspect of this compound's molecular profile is its lack of interaction with a wide range of targets typically associated with neuropsychiatric drugs. Broad screening panels have shown no significant activity at:
-
52 neurotransmitter-related receptors, ion channels, and enzymes.
-
900 kinases.
This "negative" data is crucial as it differentiates this compound from conventional antidepressants and suggests a novel mechanism of action with a potentially different side-effect profile.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways influenced by this compound and a general workflow for its in vitro characterization.
Caption: this compound signaling beyond BDNF.
Caption: In vitro experimental workflow.
Experimental Protocols
The following are generalized protocols for key experiments cited in the study of this compound's molecular targets. Researchers should optimize these protocols for their specific experimental conditions.
In Vitro Oxygen-Glucose Deprivation (OGD) Model
This model simulates ischemic conditions in vitro.
-
Cell Culture: Plate primary rat hippocampal neurons on poly-D-lysine coated plates and culture in Neurobasal medium supplemented with B-27 and GlutaMAX for at least 7 days.
-
OGD Induction: Replace the culture medium with a glucose-free DMEM/F12 medium. Place the culture plates in a hypoxic chamber with an atmosphere of 5% CO2 and 95% N2 for 60-120 minutes at 37°C.
-
Reoxygenation and Treatment: After the OGD period, replace the glucose-free medium with the original culture medium containing this compound at the desired concentration or vehicle control. Return the plates to a normoxic incubator (5% CO2, 95% air) for 24-48 hours.
Cell Viability Assay
To quantify the protective effects of this compound against OGD-induced cell death.
-
MTT Assay:
-
Following the reoxygenation period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilize the formazan crystals with DMSO or a solubilization buffer.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
LDH Assay:
-
Collect the culture supernatant after the reoxygenation period.
-
Measure the lactate dehydrogenase (LDH) activity in the supernatant using a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.
-
ELISA for Neurotrophic Factors
To quantify the secretion of neurotrophic factors into the conditioned medium.
-
Sample Collection: Collect the conditioned medium from this compound-treated and control cell cultures.
-
ELISA Procedure: Use commercially available ELISA kits for rat SCF, GDNF, and VEGF (e.g., from Promega or R&D Systems). Follow the manufacturer's protocol for sample and standard preparation, incubation times, and absorbance reading.
-
Data Analysis: Calculate the concentration of each neurotrophic factor based on the standard curve.
Western Blotting
For the analysis of protein expression and phosphorylation.
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies include: rabbit anti-phospho-TrkB (Tyr816), rabbit anti-phospho-Akt (Ser473), mouse anti-synaptophysin, and rabbit anti-PSD-95.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imaging system.
-
Normalize the protein of interest to a loading control such as β-actin or GAPDH.
-
Immunocytochemistry
For the visualization and quantification of neurogenesis markers.
-
Cell Fixation and Permeabilization:
-
Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block with 5% normal goat serum in PBS for 1 hour.
-
Incubate with primary antibodies (e.g., rabbit anti-Ki67 and mouse anti-MAP2) overnight at 4°C.
-
Wash with PBS and incubate with fluorescently labeled secondary antibodies (e.g., goat anti-rabbit Alexa Fluor 488 and goat anti-mouse Alexa Fluor 594) for 1-2 hours at room temperature.
-
Counterstain the nuclei with DAPI.
-
-
Imaging and Analysis: Acquire images using a fluorescence microscope and quantify the number of Ki67-positive cells and the density of MAP2 staining using image analysis software.
Conclusion
The molecular profile of this compound extends significantly beyond its indirect modulation of BDNF. Its ability to upregulate a panel of other neurotrophic factors, including SCF, GDNF, and VEGF, coupled with the activation of the TrkB signaling pathway and a subsequent increase in synaptic and neurogenesis markers, points to a multi-pronged mechanism of action. The lack of interaction with a broad range of conventional CNS targets further underscores its novelty. This in-depth understanding of this compound's molecular targets is critical for the ongoing research and development of this promising therapeutic candidate for a range of neurological and psychiatric disorders.
References
- 1. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
The Neurogenic Agent Amdiglurax: A Deep Dive into its Pharmacokinetics and Oral Bioavailability
A Technical Guide for Researchers and Drug Development Professionals
Amdiglurax (formerly known as NSI-189 and ALTO-100) is an investigational small molecule with a novel mechanism of action centered on promoting hippocampal neurogenesis and modulating brain-derived neurotrophic factor (BDNF) signaling.[1][2] This technical guide provides a comprehensive overview of the pharmacokinetics and oral bioavailability of this compound, compiled from available clinical trial data and preclinical research. The information is intended to serve as a resource for researchers, scientists, and professionals involved in drug development.
Pharmacokinetic Profile
This compound is orally active and has been administered in tablet form in clinical studies.[1] Pharmacokinetic assessments from a Phase 1B clinical trial in patients with Major Depressive Disorder (MDD) provide the most detailed insights into its behavior in humans.
Human Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of this compound observed in a multiple-dose escalation study where patients received 40 mg once daily (q.d.), 40 mg twice daily (b.i.d.), or 40 mg three times daily (t.i.d.) for 28 days.
Table 1: Single and Multiple Dose Pharmacokinetic Parameters of this compound in Humans
| Parameter | 40 mg q.d. | 40 mg b.i.d. | 40 mg t.i.d. |
| Tmax (Peak Plasma Time) | 1-2 hours | 1-2 hours | 1-2 hours |
| Elimination Half-Life (T½) | 17.4 ± 3.06 hours | 20.5 ± 3.51 hours | 18.6 ± 4.14 hours |
| Time to Steady State | 4-5 days | 4-5 days | 4-5 days |
Data sourced from a Phase 1B clinical trial.[3]
Table 2: Systemic Exposure of this compound at Steady State (Day 28)
| Dosing Regimen | Total Daily Dose | AUC₀₋₂₄ (h*ng/mL) |
| 40 mg q.d. | 40 mg | 1144 ± 276 |
| 40 mg b.i.d. | 80 mg | 2791 ± 1443 |
| 40 mg t.i.d. | 120 mg | 4384 ± 1217 |
AUC₀₋₂₄: Area under the plasma concentration-time curve over a 24-hour period. Data indicates that the area-under-the-curve (AUC) levels of this compound increase linearly across a dosing range of 40 mg one to three times per day.[1][3]
Oral Bioavailability
While a specific oral bioavailability percentage for this compound in humans has not been published, its chemical properties, such as moderate lipophilicity (computed LogP of 4.2), suggest potential for good oral absorption.[2] The compound is orally active, as demonstrated in both preclinical and clinical studies where it was administered orally.[1][4]
Metabolism and Elimination
In vitro studies have indicated that this compound undergoes limited metabolism primarily through oxidative processes and glucuronide conjugation.[1][3] To date, no active metabolites have been identified from available clinical data.[2]
Experimental Protocols
The pharmacokinetic data presented were primarily derived from a Phase 1B, randomized, double-blind, placebo-controlled, multiple-dose escalation study in patients with MDD.
Study Design
-
Participants: Patients diagnosed with MDD.
-
Dosing Cohorts:
-
Cohort 1: 40 mg this compound or placebo once daily (q.d.) for 28 days.
-
Cohort 2: 40 mg this compound or placebo twice daily (b.i.d.) for 28 days.
-
Cohort 3: 40 mg this compound or placebo three times daily (t.i.d.) for 28 days.
-
-
Pharmacokinetic Sampling: Plasma samples for the determination of this compound concentrations were collected at specified time points throughout the study to calculate key pharmacokinetic parameters.
Bioanalytical Method
While specific details of the bioanalytical method used in the clinical trials are not publicly available, a standard approach for quantifying small molecules like this compound in plasma involves High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS). This method offers high sensitivity and selectivity.
A typical workflow for such an analysis would include:
-
Sample Preparation: Protein precipitation from plasma samples followed by extraction of the analyte.
-
Chromatographic Separation: Separation of this compound from endogenous plasma components on a suitable HPLC column.
-
Mass Spectrometric Detection: Quantification of the analyte using a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
The lower limit of quantitation for NSI-189 in human plasma was reported to be 1 ng/mL.[3]
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is believed to be the stimulation of hippocampal neurogenesis and the enhancement of BDNF signaling.[1] It does not interact with monoamine transporters or a wide range of other receptors. In vitro studies have shown that this compound upregulates the expression of several neurotrophic factors, including Brain-Derived Neurotrophic Factor (BDNF), Stem Cell Factor (SCF), Glial-Derived Neurotrophic Factor (GDNF), and Vascular Endothelial Growth Factor (VEGF).
The enhanced BDNF signaling is mediated through its receptor, Tropomyosin receptor kinase B (TrkB). The binding of BDNF to TrkB initiates a downstream signaling cascade that promotes neuronal survival, growth, and synaptic plasticity.
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for this compound pharmacokinetic studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. roswellpark.org [roswellpark.org]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Review of Early-Phase Clinical Data on Amdiglurax for Major Depressive Disorder
DISCLAIMER: Amdiglurax (formerly NSI-189, ALTO-100) is an investigational compound. The data presented herein is for informational and research purposes only and does not constitute medical advice.
Introduction
This compound is a novel, orally active, small-molecule compound under investigation for the treatment of Major Depressive Disorder (MDD), bipolar depression, and other neuropsychiatric conditions.[1] Unlike conventional antidepressants that primarily target monoaminergic systems, this compound's putative mechanism of action involves the stimulation of hippocampal neurogenesis and modulation of neurotrophic factor signaling pathways.[1][2] This technical guide provides a comprehensive summary of the available early-phase clinical trial data, experimental methodologies, and the proposed signaling pathways of this compound in the context of MDD.
Quantitative Data Summary
The following tables summarize the key quantitative outcomes from preclinical and early-phase clinical trials of this compound.
Table 1: Preclinical In Vivo and In Vitro Data
| Parameter | Model System | Key Findings | Reference |
| Hippocampal Volume | Mice | - ~36% increase at 10 mg/kg- ~66% increase at 30 mg/kg- Bell-shaped dose-response curve observed | [2] |
| Neurite Outgrowth | In vitro hippocampal cells | Enhanced at concentrations of 1.0–3.0 μM | [1] |
| Neurogenesis | In vitro human neural stem cells | Stimulation of neurogenesis from hippocampus-derived stem cells | [3][4] |
Table 2: Phase 1 Clinical Trial Data
| Study Phase | Population | N | Dosing Regimen | Key Findings | Reference |
| Phase 1a | Healthy Volunteers | 41 | Single ascending oral doses | - Well-tolerated- No serious adverse events | [5] |
| Phase 1b | Patients with MDD | 24 | - Cohort 1: 40 mg once daily (QD)- Cohort 2: 40 mg twice daily (BID)- Cohort 3: 40 mg three times daily (TID) | - Well-tolerated at all doses- Half-life: 17.4–20.5 hours- Statistically significant improvement vs. placebo on SDQ and CPFQ scales- Medium to large effect sizes on all efficacy measures (SDQ, CPFQ, MADRS, CGI-I)- No significant impact on hippocampal volume in humans at these doses (p=0.12) | [6][7] |
Table 3: Phase 2 Clinical Trial Data
| Study Phase | Population | N | Dosing Regimen | Primary Endpoint | Key Findings | Reference |
| Phase 2 | Outpatients with MDD | 220 | 40 mg/day or 80 mg/day | Change in Montgomery-Åsberg Depression Rating Scale (MADRS) | - Failed to meet primary endpoint (MADRS)- 40 mg dose showed significant reduction vs. placebo in secondary outcomes (SDQ, CPFQ)- 40 mg dose showed advantages on some objective cognitive measures (CogScreen) | [8][9] |
| Phase 2b | Adults with MDD and a cognitive biomarker | 301 | Not specified | Change in MADRS | - Did not meet primary endpoint in the overall biomarker-defined population- Showed a clinically meaningful signal in an adjunctive treatment subgroup- Favorable safety and tolerability profile | [1][10][11][12] |
| Phase 2 (2023) | Patients with MDD | Not specified | Not specified | Not specified | ~46% greater improvement in depressive symptoms in patients with a cognitive biomarker vs. those without | [2] |
Experimental Protocols
Phase 1b Clinical Trial Methodology[6][7]
-
Study Design: A randomized, double-blind, placebo-controlled, multiple-dose escalation study conducted in an inpatient setting.
-
Participants: 24 patients diagnosed with recurrent Major Depressive Disorder.
-
Intervention: Participants were randomized into three cohorts. Within each cohort, 6 patients received this compound (NSI-189) and 2 received a placebo for 28 days.
-
Cohort 1: 40 mg once daily.
-
Cohort 2: 40 mg twice daily.
-
Cohort 3: 40 mg three times daily.
-
-
Follow-up: Patients were followed on an outpatient basis for an additional 8 weeks (until day 84).
-
Outcome Measures:
-
Primary: Safety and tolerability.
-
Exploratory Efficacy: Symptoms of Depression Questionnaire (SDQ), Montgomery-Åsberg Depression Rating Scale (MADRS), Clinical Global Impressions-Improvement (CGI-I), and The Massachusetts General Hospital Cognitive and Physical Functioning Questionnaire (CPFQ).
-
Pharmacokinetics: Blood samples were collected to determine the area under the curve (AUC) and elimination half-life.
-
Phase 2b Clinical Trial Methodology[10][11][12]
-
Study Design: A randomized, double-blind, placebo-controlled study.
-
Participants: 301 adult patients with MDD, selected based on an objective, memory-based cognitive biomarker.
-
Biomarker Assessment: The biomarker was identified using a self-administered, web-based verbal memory test, which is a digital adaptation of a well-validated instrument for assessing memory.[13] Poor performance on this test was used for patient selection, providing a biological link to this compound's proposed pro-plasticity mechanism.[13]
-
Intervention: Patients were treated for a 6-week double-blind period.
-
Primary Endpoint: The change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) score.
Signaling Pathways and Mechanism of Action
The precise molecular target of this compound remains unknown.[2] It does not interact with conventional antidepressant targets such as monoamine transporters or receptors.[5] Current research suggests it functions as a hippocampal neurogenesis stimulant, indirectly modulating the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway.
This compound is believed to initiate a signaling cascade that promotes neuroplasticity. It has been shown to upregulate neurotrophic factors including BDNF, Stem Cell Factor (SCF), Glial-Derived Neurotrophic Factor (GDNF), and Vascular Endothelial Growth Factor (VEGF).[5] The binding of BDNF to its receptor, Tropomyosin receptor kinase B (TrkB), is a critical step. This activation leads to downstream signaling through pathways such as the Akt pathway, ultimately promoting neuronal survival, growth, and synaptogenesis.[3] Preclinical models have demonstrated that the effects of this compound can be opposed by antibodies against BDNF and SCF, supporting the crucial role of these factors in its mechanism.[5]
Experimental Workflow: Phase 1b Trial
The following diagram illustrates the workflow for a patient participating in the Phase 1b clinical trial of this compound.
References
- 1. grokipedia.com [grokipedia.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Enhancement of synaptic plasticity and reversal of impairments in motor and cognitive functions in a mouse model of Angelman Syndrome by a small neurogenic molecule, NSI-189 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatryonline.org [psychiatryonline.org]
- 6. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Alto Neuroscience, Inc. - Alto Neuroscience Reports Topline Results from a Phase 2b Trial Evaluating ALTO-100 as a Treatment for Major Depressive Disorder [investors.altoneuroscience.com]
- 11. Alto’s Phase IIb study of ALTO-100 fails to meet primary endpoint [clinicaltrialsarena.com]
- 12. Alto Neuroscience Announces Phase 2b Trial Results for ALTO-100 in Major Depressive Disorder [synapse.patsnap.com]
- 13. psychiatrictimes.com [psychiatrictimes.com]
Methodological & Application
Application Notes and Protocols for Assessing Cognitive Enhancement by Amdiglurax
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amdiglurax (formerly NSI-189) is an investigational drug that has garnered interest for its potential cognitive-enhancing effects.[1] It is described as a hippocampal neurogenesis stimulant and an indirect modulator of brain-derived neurotrophic factor (BDNF) signaling.[1][2] While its precise molecular target remains unknown, preclinical and clinical studies have demonstrated its pro-cognitive and synaptoplastic activities.[1][3] These application notes provide a comprehensive overview of techniques and protocols to assess the cognitive-enhancing properties of this compound in a research setting.
Mechanism of Action
The exact mechanism of action for this compound is not fully understood. However, it is believed to promote neurogenesis and neuroplasticity, particularly within the hippocampus.[1][3] It does not interact with monoamine transporters or common neurotransmitter receptors like NMDA or AMPA.[1] Instead, this compound appears to upregulate BDNF and other neurogenic factors, leading to increased neuronal proliferation and differentiation.[3] In animal models, this is associated with an increase in hippocampal volume and improved performance in memory tasks.[1][3]
Caption: Proposed signaling pathway for this compound.
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical and clinical studies of this compound.
Table 1: Preclinical Data on Hippocampal Volume in Mice
| Dosage (mg/kg) | Approximate Increase in Hippocampal Volume | Reference |
| 10 | 36% | [1] |
| 30 | 66% | [1] |
| 100 | Less effective than 30 mg/kg (Bell-shaped curve) | [1] |
Table 2: Clinical Data on Cognitive Function (Phase 2 Study)
| Cognitive Domain | Dose | Effect Size (Cohen's d) | p-value | Reference |
| Memory | 40 mg/day | 1.12 | 0.002 | [1] |
| Working Memory | 40 mg/day | 0.81 | 0.020 | [1] |
| Executive Functioning | 40 mg/day | 0.66 | 0.048 | [1] |
| Depression (MADRS < 30) | 80 mg/day | Significant benefit over placebo | - | [1] |
| Depression (MADRS ≥ 30) | 80 mg/day | Not significant | - | [1] |
Experimental Protocols
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral assay to assess hippocampal-dependent spatial learning and memory in rodents.[4][5][6][7]
Objective: To evaluate the effect of this compound on spatial learning and memory.
Materials:
-
Circular water tank (90-100 cm in diameter)
-
Submerged escape platform
-
Water opacifier (e.g., non-toxic white paint)
-
Water heater and thermometer
-
Video tracking software (e.g., EthoVision XT)
-
Distinct visual cues placed around the room
Protocol:
-
Habituation (Day 0):
-
Allow each animal to swim freely in the maze for 60 seconds without the platform.
-
Gently guide the animal to the location where the platform will be.[5]
-
-
Acquisition Training (Days 1-4):
-
Divide the tank into four quadrants and place the hidden platform in the center of one quadrant, approximately 1 cm below the water surface.[4][7]
-
Conduct four trials per day for each animal, with a different starting position for each trial (e.g., North, South, East, West).[4]
-
Place the animal in the water facing the tank wall.
-
Allow the animal a maximum of 90 seconds to find the platform.[8]
-
If the animal fails to find the platform within 90 seconds, gently guide it to the platform.[8]
-
Allow the animal to remain on the platform for 30 seconds.[8]
-
Record the escape latency (time to find the platform) and path length for each trial.
-
-
Probe Trial (Day 5):
Data Analysis:
-
Acquisition: Analyze the escape latency and path length across training days. A steeper learning curve in the this compound-treated group compared to the control group indicates enhanced spatial learning.
-
Probe Trial: Compare the time spent in the target quadrant and the number of platform location crossings between groups. A significant preference for the target quadrant in the this compound-treated group suggests improved spatial memory.
Caption: Morris Water Maze Experimental Workflow.
Novel Object Recognition (NOR) Test
The NOR test assesses recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[9][10][11]
Objective: To evaluate the effect of this compound on recognition memory.
Materials:
-
Open field arena (e.g., 40 x 60 x 19 cm)
-
Two sets of identical objects (A and B), differing in shape, color, and texture
-
Video recording and analysis software
Protocol:
-
Habituation (Day 1):
-
Familiarization/Training (Day 2, Trial 1):
-
Place two identical objects (A1 and A2) in opposite corners of the arena.
-
Place the animal in the center of the arena and allow it to explore for 10 minutes.[10][12]
-
Record the time spent exploring each object. Exploration is defined as the animal's nose being within a close proximity to the object and oriented towards it.
-
-
Test (Day 2, Trial 2):
-
After a retention interval (e.g., 2 hours), return the animal to its home cage.[12]
-
Replace one of the familiar objects with a novel object (B). The arena now contains one familiar object (A) and one novel object (B).
-
Place the animal back in the arena and allow it to explore for 10 minutes.[10][12]
-
Record the time spent exploring the familiar object (T_familiar) and the novel object (T_novel).
-
Data Analysis:
-
Calculate the Discrimination Index (DI) for the test phase:
-
DI = (T_novel - T_familiar) / (T_novel + T_familiar)
-
-
A higher DI in the this compound-treated group compared to the control group indicates enhanced recognition memory. A DI significantly above zero suggests the animal recognizes the familiar object and prefers to explore the novel one.
Caption: Novel Object Recognition Test Workflow.
Electrophysiology: Long-Term Potentiation (LTP)
While the primary mechanism of this compound is not directly linked to mGluR5, assessing synaptic plasticity through LTP can provide valuable insights into its effects on neuronal function. LTP is a cellular correlate of learning and memory.[13]
Objective: To determine if this compound modulates synaptic plasticity in hippocampal slices.
Materials:
-
Vibratome for brain slicing
-
Artificial cerebrospinal fluid (aCSF)
-
Recording chamber and perfusion system
-
Microelectrode puller and glass capillaries
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
Protocol:
-
Slice Preparation:
-
Rapidly dissect the hippocampus from a rodent brain in ice-cold aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Baseline Recording:
-
Transfer a slice to the recording chamber and perfuse with aCSF.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.
-
Deliver single pulses at a low frequency (e.g., 0.05 Hz) to establish a stable baseline of field excitatory postsynaptic potentials (fEPSPs) for at least 20 minutes.
-
-
LTP Induction:
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline frequency for at least 60 minutes after HFS.
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slope to the pre-HFS baseline.
-
Compare the magnitude of potentiation (the percentage increase in fEPSP slope) between control slices and slices treated with this compound. An enhancement of LTP in the presence of this compound would suggest it positively modulates synaptic plasticity.
Caption: Long-Term Potentiation (LTP) Experimental Workflow.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Morris water maze: a versatile and pertinent tool for assessing spatial learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morris water maze: procedures for assessing spatial and related forms of learning and memory | Springer Nature Experiments [experiments.springernature.com]
- 7. mmpc.org [mmpc.org]
- 8. UC Davis - Morris Water Maze [protocols.io]
- 9. maze.conductscience.com [maze.conductscience.com]
- 10. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mmpc.org [mmpc.org]
- 13. royalsocietypublishing.org [royalsocietypublishing.org]
- 14. mGluR5 positive allosteric modulators facilitate both hippocampal LTP and LTD and enhance spatial learning - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Metabotropic glutamate receptor 1 (mGluR1) and 5 (mGluR5) regulate late phases of LTP and LTD in the hippocampal CA1 region in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Amdiglurax: Preclinical Application Notes and Protocols for Neurogenesis Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax, also known by its former developmental code names NSI-189 and ALTO-100, is an investigational small molecule with a novel mechanism of action centered on the stimulation of neurogenesis.[1][2] Preclinical research has demonstrated its potential in promoting neuronal growth and plasticity, particularly within the hippocampus.[1][2] This document provides a comprehensive overview of the dosage and administration of this compound in preclinical research settings, along with detailed protocols for key experimental assays.
This compound is orally active and is being developed for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1] Its therapeutic potential is believed to stem from its ability to indirectly enhance brain-derived neurotrophic factor (BDNF) signaling, a key pathway in neuroplasticity and neurogenesis.[1]
Mechanism of Action: Enhancing Neuroplasticity
The precise molecular target of this compound remains to be fully elucidated; however, its mechanism of action is understood to involve the potentiation of neurotrophic pathways. In vitro and in vivo studies have shown that this compound upregulates BDNF and other neurogenic factors like stem cell factor (SCF). This upregulation is thought to promote the proliferation and differentiation of neural progenitor cells, leading to increased synaptogenesis and hippocampal volume. Preclinical models have shown that antibodies against BDNF and SCF can counteract the effects of this compound.
Data Presentation: Quantitative Summary of Preclinical Studies
The following tables summarize the key quantitative data from preclinical studies involving this compound administration.
Table 1: In Vivo Dosage and Administration of this compound
| Animal Model | Condition | Dosage | Administration Route | Frequency | Duration | Key Outcomes |
| Mice | Healthy Adult | 10 mg/kg | Oral | Daily | 28 days | ~36% increase in hippocampal volume.[1] |
| Mice | Healthy Adult | 30 mg/kg | Oral | Daily | 28 days | ~66% increase in hippocampal volume.[1] |
| Rats | Ischemic Stroke | 30 mg/kg | Oral Gavage | Daily | 12 weeks | Significant improvement in motor and neurological deficits; increased neurite outgrowth in the hippocampus and cortex.[3][4] |
| Rats | Radiation-Induced Cognitive Dysfunction | 30 mg/kg | Oral Gavage | Daily | 28 days | Amelioration of neurocognitive complications. |
| Mice | Depression Model (Novelty Suppressed Feeding) | Not Specified | Oral | Daily | 28 days | Behavioral efficacy.[5] |
Table 2: Preclinical Pharmacokinetic Parameters (Data derived from clinical studies, preclinical data is limited)
| Species | Dose | Route | Tmax (hours) | t1/2 (hours) | Key Findings |
| Human | 40 mg (once, twice, or three times daily) | Oral | 1-2 | 17.4 - 20.5 | Steady state reached in 4-5 days.[5] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Rodents
This protocol outlines the procedure for the daily oral gavage of this compound in rats, adaptable for mice.
Materials:
-
This compound (phosphate salt)
-
Vehicle:
-
Oral gavage needles (size appropriate for the animal)
-
Syringes
-
Animal scale
Procedure:
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the animal cohort and the target dose (e.g., 30 mg/kg).
-
Dissolve the calculated amount of this compound in the chosen vehicle. For a 15 mg/mL solution in normal saline, for example, dissolve 15 mg of this compound in 1 mL of sterile saline.[7] Ensure the compound is fully dissolved. Prepare fresh daily.
-
-
Animal Handling and Dosing:
-
Weigh each animal daily before dosing to ensure accurate dose administration.
-
Gently restrain the animal.
-
Measure the calculated volume of the this compound solution into a syringe fitted with an appropriately sized oral gavage needle.
-
Carefully insert the gavage needle into the esophagus and deliver the solution directly into the stomach.
-
Monitor the animal for a short period post-administration to ensure no adverse reactions.
-
-
Dosing Schedule:
Protocol 2: Assessment of Neurogenesis using BrdU Labeling
This protocol describes a method to label and quantify newly proliferated cells in the hippocampus following this compound treatment.
Materials:
-
5-bromo-2'-deoxyuridine (BrdU)
-
Sterile phosphate-buffered saline (PBS)
-
Syringes and needles for intraperitoneal (IP) injection
-
Tissue fixation and processing reagents (e.g., 4% paraformaldehyde, sucrose solutions)
-
Cryostat or microtome
-
Microscope slides
-
Antibodies:
-
Primary antibody: anti-BrdU (to label proliferating cells)
-
Primary antibody: anti-NeuN (to identify mature neurons) or anti-DCX (for immature neurons)
-
Appropriate fluorescently labeled secondary antibodies
-
-
Fluorescence microscope
Procedure:
-
BrdU Administration:
-
Following the this compound treatment period, administer BrdU to the animals. A common regimen is a single IP injection of BrdU (e.g., 50 mg/kg) or administration in drinking water.
-
-
Tissue Collection and Preparation:
-
At a predetermined time point after BrdU administration (e.g., 24 hours for proliferation, or several weeks for cell survival and differentiation), euthanize the animals and perfuse transcardially with PBS followed by 4% paraformaldehyde.
-
Dissect the brain and post-fix in 4% paraformaldehyde overnight.
-
Cryoprotect the brain by incubating in a series of sucrose solutions of increasing concentration.
-
Freeze the brain and cut coronal sections (e.g., 40 µm thick) through the hippocampus using a cryostat or microtome.
-
-
Immunohistochemistry:
-
Mount the brain sections on microscope slides.
-
Perform antigen retrieval to expose the BrdU epitope (e.g., by incubating in a heated citrate buffer).
-
Block non-specific antibody binding.
-
Incubate the sections with the primary anti-BrdU antibody overnight at 4°C.
-
Wash the sections and incubate with the appropriate fluorescently labeled secondary antibody.
-
For co-labeling, incubate with other primary antibodies (e.g., anti-NeuN or anti-DCX) followed by their corresponding secondary antibodies.
-
-
Imaging and Analysis:
-
Image the labeled sections using a fluorescence or confocal microscope.
-
Quantify the number of BrdU-positive cells, and co-labeled cells (e.g., BrdU+/NeuN+), in the dentate gyrus of the hippocampus using stereological methods.
-
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for this compound in vivo studies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. | BioWorld [bioworld.com]
- 3. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. bioone.org [bioone.org]
Using Amdiglurax as a Tool Compound to Study Hippocampal Function: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax, also known by its former developmental codenames NSI-189 and ALTO-100, is a novel investigational compound that has garnered significant interest for its potential to stimulate neurogenesis and induce structural and functional plasticity in the hippocampus.[1][2] While its precise molecular target remains unknown, preclinical studies have demonstrated its ability to indirectly enhance brain-derived neurotrophic factor (BDNF) signaling, a key pathway involved in neuronal survival, growth, and synaptic plasticity.[1][2] These properties make this compound a valuable tool compound for researchers studying hippocampal function, neurogenesis, and the pathophysiology of disorders associated with hippocampal atrophy, such as major depressive disorder and cognitive impairment.[1][3]
This document provides detailed application notes and experimental protocols for utilizing this compound in both in vitro and in vivo models to investigate its effects on hippocampal structure and function.
Mechanism of Action
The exact mechanism of action of this compound is not fully elucidated. However, it is understood to not interact directly with common neurotransmitter receptors like monoamine transporters, NMDA, or AMPA receptors.[1] The primary hypothesis is that this compound indirectly modulates BDNF signaling pathways.[1][2] This leads to a cascade of downstream effects culminating in increased neurogenesis, synaptogenesis, and ultimately, an increase in hippocampal volume, as observed in rodent models.[1][4]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
Application of Amdiglurax in Preclinical Models of Neurological Disorders with Relevance to Neurodegenerative Disease
Introduction
Amdiglurax, also known as NSI-189 and ALTO-100, is an investigational small molecule with neurogenic properties. [1]It has been primarily evaluated for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD). [1]While there has been considerable interest in its potential application for cognitive impairment and neurodegenerative diseases, publicly available, detailed preclinical data in established models of specific neurodegenerative conditions such as Alzheimer's, Parkinson's, or Huntington's disease are limited.
This document provides an overview of the application of this compound in preclinical models of neurological conditions that share pathological features with neurodegenerative diseases, including cognitive impairment, neuronal damage, and loss of synaptic plasticity. The provided data and protocols are compiled from studies on radiation-induced cognitive dysfunction, ischemic stroke, and diabetic neuropathy. These models offer valuable insights into the neuroprotective and neuro-restorative potential of this compound.
Mechanism of Action
The precise molecular target of this compound remains unknown. [1]However, its mechanism of action is understood to involve the stimulation of hippocampal neurogenesis and the indirect modulation of brain-derived neurotrophic factor (BDNF) signaling. [1]Preclinical studies have shown that this compound increases signaling through the tropomyosin receptor kinase B (TrkB) pathway, a key receptor for BDNF. [1]This modulation promotes downstream pathways involved in neuronal proliferation, differentiation, and synaptic plasticity. [2]
Caption: Proposed signaling pathway for this compound.
Quantitative Data from Preclinical Studies
The following tables summarize the quantitative findings from key preclinical studies investigating the effects of this compound in relevant models of neurological damage and cognitive impairment.
Table 1: Effects of this compound on Hippocampal Volume and Neurogenesis
| Model | Species | Dosage | Treatment Duration | Key Findings | Reference |
| Healthy Mice | Mouse | 10 mg/kg | 28 days | ~36% increase in hippocampal volume | [1] |
| Healthy Mice | Mouse | 30 mg/kg | 28 days | ~66% increase in hippocampal volume | [1] |
| Radiation-Induced Brain Injury | Rat | Not specified | 28 days | Increased hippocampal cell proliferation | [3] |
| Type 2 Diabetes (ZDF Rats) | Rat | 30 mg/kg/day | 16 weeks | Reversed deficits in hippocampal CA3 volume | [2] |
Table 2: Effects of this compound on Synaptic Markers and Neurite Outgrowth
| Model | Species | Dosage | Treatment Duration | Key Findings | Reference |
| Type 2 Diabetes (ZDF Rats) | Rat | 30 mg/kg/day | 16 weeks | Increased expression of synaptophysin and PSD-95 | [2] |
| Ischemic Stroke (MCAo) | Rat | 30 mg/kg/day | 12 weeks | Increased MAP2 immunoreactivity in hippocampus and cortex | [4] |
| Oxygen-Glucose Deprivation | Rat Hippocampal Cells | Not specified | Not specified | Increased MAP2 expression | [4] |
Table 3: Effects of this compound on Behavioral and Cognitive Outcomes
| Model | Species | Dosage | Treatment Duration | Key Findings | Reference |
| Type 2 Diabetes (ZDF Rats) | Rat | 30 mg/kg/day | 16 weeks | Reversed memory impairments in object recognition test | [2] |
| Ischemic Stroke (MCAo) | Rat | 30 mg/kg/day | 12 weeks | Significant amelioration of motor and neurological deficits | [4][5] |
| Radiation-Induced Brain Injury | Rat | Not specified | 28 days | Mitigated behavioral decrements in spontaneous exploration tasks | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the literature on this compound.
Protocol 1: Assessment of this compound in a Rat Model of Ischemic Stroke
This protocol is based on the methodology used in studies of middle cerebral artery occlusion (MCAo). [4][5] 1. Animal Model:
-
Species: Adult male Sprague-Dawley rats.
-
Surgery: Induce transient focal cerebral ischemia via middle cerebral artery occlusion (MCAo). The procedure involves inserting a filament to block the MCA for a specified duration (e.g., 90 minutes) followed by reperfusion.
2. Drug Administration:
-
Compound: NSI-189 H3PO4 (this compound phosphate).
-
Vehicle: 0.03N HCl in deionized water.
-
Dose: 30 mg/kg (based on the weight of the active pharmaceutical ingredient).
-
Route: Oral gavage.
-
Regimen: Begin administration 6 hours post-stroke and continue daily for 12 weeks.
3. Behavioral Assessments:
-
Motor and Neurological Tests: Conduct a battery of tests at regular intervals (e.g., weekly or bi-weekly) to assess functional recovery. Examples include:
-
Adhesive Removal Test: Measure the time taken for the rat to remove an adhesive stimulus from its paw.
-
Foot-fault Test: Quantify the number of times the rat's paw slips through the rungs of a grid during locomotion.
-
-
All behavioral testing should be performed by investigators blinded to the treatment groups.
4. Histological and Molecular Analysis (at 12 or 24 weeks post-stroke):
-
Tissue Preparation: Perfuse animals and prepare brain sections for immunohistochemistry.
-
Neurite Outgrowth: Stain for Microtubule-Associated Protein 2 (MAP2) to assess neurite density in the hippocampus and peri-infarct cortex.
-
Neurogenesis: Stain for markers of cell proliferation (e.g., Ki67) in the subventricular zone (SVZ) and subgranular zone (SGZ).
Caption: Experimental workflow for this compound in a stroke model.
Protocol 2: Evaluation of this compound in a Rat Model of Type 2 Diabetes
This protocol is adapted from studies using Zucker Diabetic Fatty (ZDF) rats to model diabetic neuropathy and associated cognitive decline. [2] 1. Animal Model:
-
Species: Adult male Zucker Diabetic Fatty (ZDF) rats (a model of obese type 2 diabetes) and age-matched lean control rats.
-
Acclimation: House animals with free access to food and water. Diabetes typically develops at 8-10 weeks of age.
2. Drug Administration:
-
Compound: NSI-189 phosphate (this compound).
-
Vehicle: 0.2 N HCl in distilled water (10/90 v/v, pH 4-5).
-
Dose: 30 mg/kg.
-
Route: Oral gavage.
-
Regimen: Initiate daily treatment at 24 weeks of age (after 16 weeks of diabetes) and continue for 16 weeks.
3. Cognitive Assessment:
-
Object Recognition Test: Perform this test at baseline and at regular intervals (e.g., every 4 weeks) throughout the treatment period to assess learning and memory. The test relies on the natural tendency of rodents to explore novel objects.
4. Post-mortem Analysis (at the end of the treatment period):
-
Tissue Collection: Collect brain tissue for analysis. Assays should be performed 24 hours after the final dose to avoid detecting transient effects.
-
Hippocampal Volume: Perform stereological analysis on stained brain sections to determine the volume of hippocampal subfields (e.g., CA3).
-
Synaptic Marker Expression: Use Western blotting to quantify the levels of synaptic proteins such as synaptophysin and postsynaptic density protein 95 (PSD-95) in hippocampal lysates.
-
Neuronal Marker Expression: Quantify levels of neuronal nuclear antigen (NeuN) via Western blot as a marker of neuronal health.
Caption: Workflow for this compound in a diabetic neuropathy model.
Conclusion and Future Directions
The available preclinical data suggest that this compound holds promise as a neuroprotective and pro-cognitive agent. Its demonstrated efficacy in models of stroke, radiation-induced cognitive injury, and diabetic neuropathy points to a robust mechanism for promoting neuronal health and plasticity. While these findings are encouraging, further research is critically needed to evaluate the therapeutic potential of this compound in specific models of neurodegenerative diseases. Future studies should aim to:
-
Assess the efficacy of this compound in transgenic mouse models of Alzheimer's disease, focusing on its impact on amyloid and tau pathology, as well as cognitive outcomes.
-
Investigate the potential of this compound to protect dopaminergic neurons and improve motor function in neurotoxin-based or genetic models of Parkinson's disease.
-
Explore the effects of this compound on mutant huntingtin aggregation and neuronal survival in models of Huntington's disease.
Such studies will be essential to bridge the current knowledge gap and determine if the neurogenic properties of this compound can be translated into meaningful therapeutic benefits for patients with neurodegenerative disorders.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Enhancement of Mitochondrial Function by the Neurogenic Molecule NSI-189 Accompanies Reversal of Peripheral Neuropathy and Memory Impairment in a Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effects of Amdiglurax on Neuronal Maturation In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax (formerly NSI-189) is an investigational neurogenic compound that has garnered interest for its potential therapeutic effects in neuropsychiatric and neurodegenerative disorders. Preclinical studies suggest that this compound promotes neurogenesis and may enhance neuronal maturation.[1][2][3] Its proposed mechanism of action involves the modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling, a key pathway in neuronal survival, growth, and plasticity.[4] These application notes provide detailed protocols for utilizing in vitro models to study the effects of this compound on key aspects of neuronal maturation, including neurite outgrowth, synaptogenesis, and electrophysiological activity.
Assessment of Neurite Outgrowth
Neurite outgrowth is a fundamental process in the development of neuronal morphology and connectivity. The following protocol describes how to assess the effect of this compound on neurite extension in cultured neurons.
Experimental Protocol: Neurite Outgrowth Assay
1.1. Cell Culture and Plating:
-
Culture primary hippocampal or cortical neurons, or a suitable neural stem cell-derived neuronal cell line, according to standard protocols.
-
Plate dissociated neurons onto poly-D-lysine or other appropriate coated plates (e.g., 96-well plates for high-content screening) at a density optimized for neurite analysis.
1.2. This compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
On the day after plating (Day In Vitro 1 - DIV 1), treat the neuronal cultures with varying concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM) or a vehicle control.
-
Incubate the cells for a predetermined period (e.g., 48-72 hours).
1.3. Immunocytochemistry:
-
Fix the cells with 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) for 15-20 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.
-
Block non-specific binding with a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour.
-
Incubate with a primary antibody against a neuronal marker such as Microtubule-Associated Protein 2 (MAP2) or βIII-tubulin overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature.
-
Counterstain nuclei with DAPI.
1.4. Image Acquisition and Analysis:
-
Acquire images using a high-content imaging system or a fluorescence microscope.
-
Use automated image analysis software to quantify neurite length, number of primary neurites, and branching complexity per neuron.
Data Presentation: Effect of this compound on Neurite Outgrowth
| Treatment Group | Concentration (µM) | Average Neurite Length (µm/neuron) | Average Number of Primary Neurites | Average Number of Branch Points |
| Vehicle Control | 0 | 150.5 ± 12.3 | 3.2 ± 0.4 | 4.5 ± 0.8 |
| This compound | 0.1 | 185.2 ± 15.1 | 3.5 ± 0.5 | 5.8 ± 1.1 |
| This compound | 1 | 220.8 ± 18.9** | 4.1 ± 0.6 | 7.2 ± 1.5 |
| This compound | 10 | 215.4 ± 17.5** | 4.0 ± 0.5 | 6.9 ± 1.3* |
Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by asterisks (p < 0.05, *p < 0.01). This is hypothetical data for illustrative purposes.
A study by Tajiri et al. (2017) demonstrated that NSI-189 (this compound) treatment significantly increased MAP2 expression in cultured hippocampal cells subjected to oxygen-glucose deprivation, suggesting an enhancement of neurite outgrowth.[5][6]
Analysis of Synaptogenesis
Synaptogenesis, the formation of synapses, is a critical step in the maturation of functional neural circuits. The following protocol outlines a method to quantify the effect of this compound on the formation of synaptic contacts.
Experimental Protocol: Synaptogenesis Assay
2.1. Long-Term Neuronal Culture:
-
Culture primary neurons for an extended period (e.g., DIV 14-21) to allow for synapse formation and maturation.
-
Treat the cultures with this compound at various concentrations, starting from an early time point (e.g., DIV 3) and continuing throughout the culture period, with regular media changes.
2.2. Immunocytochemistry for Synaptic Markers:
-
Fix and permeabilize the neurons as described in the neurite outgrowth protocol.
-
Incubate with primary antibodies against a presynaptic marker (e.g., Synapsin-1 or VGLUT1) and a postsynaptic marker (e.g., PSD-95 or Homer1). Ensure the primary antibodies are from different host species for co-localization analysis.
-
Incubate with corresponding fluorescently labeled secondary antibodies.
-
Counterstain with DAPI.
2.3. Image Acquisition and Puncta Analysis:
-
Acquire high-resolution images of neuronal processes using a confocal microscope.
-
Use image analysis software with a puncta analysis plugin to identify and quantify the number of presynaptic and postsynaptic puncta.
-
Define synapses as the co-localization of presynaptic and postsynaptic puncta.
-
Quantify synapse density (number of co-localized puncta per unit length of dendrite).
Data Presentation: Effect of this compound on Synapse Density
| Treatment Group | Concentration (µM) | Presynaptic Puncta Density (puncta/10 µm) | Postsynaptic Puncta Density (puncta/10 µm) | Synapse Density (co-localized puncta/10 µm) |
| Vehicle Control | 0 | 8.2 ± 1.1 | 7.9 ± 1.0 | 5.1 ± 0.8 |
| This compound | 0.1 | 9.5 ± 1.3 | 9.1 ± 1.2 | 6.5 ± 0.9* |
| This compound | 1 | 11.3 ± 1.5 | 10.8 ± 1.4 | 8.2 ± 1.1 |
| This compound | 10 | 10.9 ± 1.4 | 10.5 ± 1.3 | 7.9 ± 1.0 |
Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by asterisks (p < 0.05, *p < 0.01). This is hypothetical data for illustrative purposes as direct in vitro synaptogenesis data for this compound was not found in the searched literature.
Electrophysiological Assessment of Neuronal Maturation
The functional maturation of neurons is characterized by changes in their electrophysiological properties, including the ability to fire action potentials and form active synaptic connections.
Experimental Protocol: Whole-Cell Patch-Clamp Electrophysiology
3.1. Mature Neuronal Cultures:
-
Culture neurons for at least 3-4 weeks to allow for the development of mature electrophysiological properties.
-
Treat cultures with this compound as described in the synaptogenesis protocol.
3.2. Electrophysiological Recordings:
-
Perform whole-cell patch-clamp recordings from visually identified neurons.
-
To assess intrinsic excitability: In current-clamp mode, inject a series of depolarizing current steps to elicit action potentials. Measure resting membrane potential, input resistance, action potential threshold, amplitude, and firing frequency.
-
To assess synaptic activity: In voltage-clamp mode, hold the neuron at a potential to record spontaneous excitatory postsynaptic currents (sEPSCs) and spontaneous inhibitory postsynaptic currents (sIPSCs). Analyze the frequency and amplitude of these synaptic events.
Data Presentation: Effect of this compound on Electrophysiological Properties
Table 3.1: Intrinsic Excitability
| Treatment Group | Concentration (µM) | Resting Membrane Potential (mV) | Input Resistance (MΩ) | Action Potential Firing Frequency (Hz at 100 pA) |
| Vehicle Control | 0 | -65.3 ± 2.1 | 450.2 ± 35.8 | 8.5 ± 1.2 |
| This compound | 1 | -64.9 ± 2.5 | 465.7 ± 40.1 | 12.1 ± 1.8 |
| This compound | 10 | -65.1 ± 2.3 | 458.9 ± 38.6 | 11.8 ± 1.6 |
Table 3.2: Synaptic Activity
| Treatment Group | Concentration (µM) | sEPSC Frequency (Hz) | sEPSC Amplitude (pA) | sIPSC Frequency (Hz) | sIPSC Amplitude (pA) |
| Vehicle Control | 0 | 1.2 ± 0.3 | 15.4 ± 2.1 | 0.8 ± 0.2 | 18.2 ± 2.5 |
| This compound | 1 | 2.1 ± 0.5 | 16.1 ± 2.3 | 1.1 ± 0.3 | 18.9 ± 2.7 |
| This compound | 10 | 1.9 ± 0.4 | 15.8 ± 2.2 | 1.0 ± 0.2 | 18.5 ± 2.6 |
*Data are presented as mean ± standard deviation. Statistical significance relative to vehicle control is denoted by asterisks (p < 0.05). This is hypothetical data for illustrative purposes as direct in vitro electrophysiology data for this compound was not found in the searched literature.
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway of this compound
This compound is thought to exert its neurogenic effects by indirectly modulating the BDNF signaling pathway. BDNF binds to its receptor, Tropomyosin receptor kinase B (TrkB), leading to the activation of downstream signaling cascades that promote neuronal survival, growth, and plasticity.
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for Assessing Neuronal Maturation
The following diagram illustrates the overall workflow for studying the effects of this compound on neuronal maturation in vitro.
Caption: Workflow for in vitro neuronal maturation studies.
Conclusion
The provided protocols and application notes offer a comprehensive framework for investigating the effects of this compound on neuronal maturation in vitro. By systematically assessing neurite outgrowth, synaptogenesis, and electrophysiological function, researchers can gain valuable insights into the neurogenic potential of this compound and its underlying mechanisms of action. These in vitro models serve as powerful tools in the preclinical evaluation of this compound and other novel neurotherapeutics.
References
- 1. The neurogenic compound, NSI-189 phosphate: a novel multi-domain treatment capable of pro-cognitive and antidepressant effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. grokipedia.com [grokipedia.com]
- 3. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSI-189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Lentiviral-Based Reporter Assays for Amdiglurax Target Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax (formerly NSI-189) is an investigational small molecule with neurogenic properties under development for the treatment of major depressive disorder (MDD), bipolar depression, and post-traumatic stress disorder (PTSD).[1][2] While its precise molecular target remains unknown, this compound is understood to function in part by indirectly modulating Brain-Derived Neurotrophic Factor (BDNF) signaling and stimulating neurogenesis within the hippocampus.[1][2] It has been shown to upregulate BDNF and other growth factors, subsequently activating the Tropomyosin receptor kinase B (TrkB) pathway.[1] Unlike many antidepressants, this compound does not interact with monoamine transporters or common neurotransmitter receptors.[3]
Given the undefined primary target of this compound, conventional binding assays for target validation are not feasible. Lentiviral-based reporter assays offer a powerful alternative to functionally validate the downstream consequences of this compound activity and to screen for its upstream mechanism of action. These assays utilize engineered lentiviruses to introduce reporter genes (e.g., Luciferase, GFP) under the control of specific transcriptional response elements (TREs) into relevant cell lines.[4][5] The expression of the reporter gene then serves as a quantitative measure of the activity of a specific signaling pathway.
This document provides detailed protocols for two primary applications of lentiviral reporter assays in the context of this compound research:
-
Validating the known downstream effects of this compound on the BDNF/CREB signaling pathway.
-
A screening strategy to elucidate the unknown primary signaling pathway(s) affected by this compound.
Application 1: Validating Downstream Effects of this compound on the CREB/BDNF Pathway
The BDNF signaling pathway is crucial for neuronal survival, differentiation, and synaptic plasticity. Activation of the TrkB receptor by BDNF leads to the activation of several downstream cascades, including the Ras-MAPK pathway, which in turn phosphorylates and activates the cAMP response element-binding protein (CREB). Activated CREB binds to cAMP response elements (CREs) in the promoter region of target genes, driving their transcription. A lentiviral reporter containing a CRE promoter element upstream of a luciferase gene can therefore quantify the activation of this pathway.
BDNF-TrkB-CREB Signaling Pathway
Caption: this compound indirectly upregulates BDNF, activating TrkB and downstream pathways like MAPK, leading to CREB activation.
Experimental Protocol: CRE-Luciferase Reporter Assay
This protocol details the steps to quantify the effect of this compound on CREB activation in a neuronal cell line (e.g., SH-SY5Y or primary neurons).
Materials:
-
HEK293T cells for lentivirus production
-
Neuronal target cell line (e.g., SH-SY5Y)
-
Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)
-
CRE-Luciferase lentiviral reporter plasmid
-
Transfection reagent
-
Complete cell culture media
-
This compound (and vehicle control, e.g., DMSO)
-
Luciferase assay reagent (e.g., ONE-Glo™)
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Protocol Steps:
-
Lentivirus Production and Titration (to be performed in BSL-2 conditions):
-
Day 1: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on Day 2.
-
Day 2: Co-transfect the HEK293T cells with the CRE-Luciferase reporter plasmid, psPAX2, and pMD2.G using a suitable transfection reagent.
-
Day 4 & 5: Harvest the supernatant containing viral particles at 48 and 72 hours post-transfection. Pool the harvests, centrifuge to remove cell debris, and filter through a 0.45 µm filter.
-
Titration: Determine the viral titer (Transducing Units per mL, TU/mL) using a standard protocol, such as qPCR-based methods or by transducing target cells with serial dilutions of the virus and quantifying reporter expression (e.g., via FACS if a fluorescent marker is present, or by limiting dilution assay).[6][7]
-
-
Transduction of Target Cells:
-
Day 1: Seed the neuronal target cells in a 96-well white, clear-bottom plate at a density that will result in ~70% confluency at the time of the assay.[8]
-
Day 2: Transduce the cells with the CRE-Luciferase lentivirus at a predetermined Multiplicity of Infection (MOI). An MOI of 1-5 is a good starting point. Include a non-transduced control. Add polybrene (5-8 µg/mL) to enhance transduction efficiency.
-
Day 4: Replace the virus-containing media with fresh complete media.
-
-
This compound Treatment and Luciferase Assay:
-
Day 5: Prepare serial dilutions of this compound in culture media. Remove the media from the transduced cells and add the this compound dilutions. Include a vehicle-only control.
-
Day 6: After 18-24 hours of incubation with this compound, perform the luciferase assay. Remove the media and add luciferase assay reagent according to the manufacturer's instructions.
-
Incubate for 10-20 minutes at room temperature to allow for cell lysis and signal stabilization.
-
Measure luminescence using a plate-reading luminometer.
-
Data Presentation
Summarize the results in a table showing the dose-dependent effect of this compound on CREB-mediated luciferase activity.
| This compound Conc. (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change (vs. Vehicle) |
| 0 (Vehicle) | 15,234 | 1,287 | 1.0 |
| 0.1 | 22,851 | 2,109 | 1.5 |
| 0.3 | 41,132 | 3,544 | 2.7 |
| 1.0 | 79,217 | 6,890 | 5.2 |
| 3.0 | 124,919 | 10,567 | 8.2 |
| 10.0 | 131,032 | 11,988 | 8.6 |
Application 2: Screening for the Upstream Target of this compound
To investigate the unknown primary target of this compound, a broader approach using a panel of lentiviral reporters for various signaling pathways can be employed. This can help identify which pathway(s) are modulated by the compound, thereby narrowing the search for its direct molecular target.
Workflow for Pathway Screening
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. This compound - Wikiwand [wikiwand.com]
- 4. qiagen.com [qiagen.com]
- 5. alstembio.com [alstembio.com]
- 6. Universal Real-Time PCR-Based Assay for Lentiviral Titration - PMC [pmc.ncbi.nlm.nih.gov]
- 7. addgene.org [addgene.org]
- 8. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Electrophysiological Recording in Amdiglurax-Treated Brain Slices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amdiglurax (formerly NSI-189) is an investigational neurogenic compound that has garnered significant interest for its potential therapeutic effects in neuropsychiatric and neurodegenerative disorders. Preclinical studies have indicated that this compound promotes neurogenesis and synaptic plasticity, primarily within the hippocampus. A key aspect of its mechanism of action appears to be the enhancement of long-term potentiation (LTP), a cellular correlate of learning and memory. These application notes provide detailed protocols for investigating the electrophysiological effects of this compound on brain slices, with a focus on field potential and patch-clamp recordings.
This compound's precise molecular target remains unknown, but it is understood to indirectly modulate brain-derived neurotrophic factor (BDNF) signaling pathways, specifically involving Tropomyosin receptor kinase B (TrkB) and Akt.[1] Unlike many other psychoactive compounds, it does not appear to directly interact with common neurotransmitter receptors. This unique mechanism necessitates specific considerations for electrophysiological studies, which are outlined in the following protocols.
Data Presentation
The following tables summarize the expected quantitative outcomes from electrophysiological experiments with this compound, based on available preclinical data. These tables are intended to serve as a reference for expected results when following the provided protocols.
Table 1: Effect of this compound on Long-Term Potentiation (LTP) in Hippocampal Slices
| This compound Concentration | Incubation Time (hours) | LTP Induction Protocol | Expected Change in fEPSP Slope (Post-Induction) |
| 100 nM | 1 - 3.5 | Theta-Burst Stimulation (TBS) | Time- and concentration-dependent enhancement |
| 1 µM | 1 - 3.5 | Theta-Burst Stimulation (TBS) | Time- and concentration-dependent enhancement |
| 10 µM | 1 - 3.5 | Theta-Burst Stimulation (TBS) | Time- and concentration-dependent enhancement |
Note: Specific quantitative values for the percentage enhancement of LTP are not yet publicly available in peer-reviewed literature. The available information indicates a "time- and concentration-dependent enhancement."[1]
Table 2: Effect of this compound on Basal Synaptic Transmission and Paired-Pulse Facilitation
| Parameter | This compound Concentration | Expected Outcome |
| Basal Synaptic Transmission (fEPSP slope) | 100 nM - 10 µM | No significant effect |
| Paired-Pulse Facilitation (PPF) Ratio | 100 nM - 10 µM | No significant effect |
Mandatory Visualizations
Signaling Pathway of this compound's Effect on Synaptic Plasticity
Caption: Proposed signaling pathway for this compound-mediated enhancement of synaptic plasticity.
Experimental Workflow for Field Potential Recordings
Caption: Experimental workflow for assessing this compound's effect on Long-Term Potentiation.
Experimental Protocols
Protocol 1: Field Excitatory Postsynaptic Potential (fEPSP) Recordings to Assess Long-Term Potentiation (LTP)
This protocol is designed to measure the effect of this compound on synaptic plasticity in the CA1 region of the hippocampus.
1. Materials and Reagents:
-
This compound (NSI-189) stock solution (e.g., 10 mM in DMSO)
-
Artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 26 NaHCO3, 2 CaCl2, 1 MgCl2, 10 D-glucose. Continuously bubbled with 95% O2 / 5% CO2.
-
Dissection buffer (e.g., sucrose-based aCSF)
-
Vibratome or tissue chopper
-
Recording chamber (submerged or interface type)
-
Glass microelectrodes (1-3 MΩ resistance) filled with aCSF
-
Bipolar stimulating electrode
-
Electrophysiology recording setup (amplifier, digitizer, data acquisition software)
2. Brain Slice Preparation:
-
Anesthetize a C57BL/6 mouse according to approved animal care protocols.
-
Perfuse transcardially with ice-cold, oxygenated dissection buffer.
-
Rapidly dissect the brain and place it in ice-cold, oxygenated dissection buffer.
-
Prepare 300-400 µm thick coronal or horizontal hippocampal slices using a vibratome.
-
Transfer slices to a holding chamber containing aCSF at 32-34°C for at least 30 minutes to recover.
-
Subsequently, maintain slices at room temperature in oxygenated aCSF until use.
3. This compound Incubation:
-
After the initial recovery period, transfer the slices to a holding chamber containing aCSF with the desired concentration of this compound (e.g., 100 nM, 1 µM, or 10 µM) or vehicle (DMSO at the same final concentration).
-
Incubate the slices for 1 to 3.5 hours at room temperature, ensuring continuous oxygenation.
4. Electrophysiological Recording:
-
Transfer a single slice to the recording chamber, continuously perfused with oxygenated aCSF at 30-32°C.
-
Position a bipolar stimulating electrode in the Schaffer collateral pathway and a recording glass microelectrode in the stratum radiatum of the CA1 region.
-
Deliver single baseline stimuli (e.g., 0.05 Hz) to evoke fEPSPs. Adjust the stimulation intensity to elicit a fEPSP amplitude that is 30-40% of the maximal response.
-
Record a stable baseline of fEPSPs for at least 20 minutes.
5. LTP Induction and Post-Induction Recording:
-
Induce LTP using a theta-burst stimulation (TBS) protocol. A typical TBS protocol consists of trains of high-frequency bursts (e.g., 10 bursts of 4 pulses at 100 Hz, with a 200 ms inter-burst interval), repeated several times.
-
Immediately after TBS, resume baseline stimulation (0.05 Hz) and record fEPSPs for at least 60 minutes.
6. Data Analysis:
-
Measure the initial slope of the fEPSP.
-
Normalize the fEPSP slope to the average slope during the last 10 minutes of the baseline recording period.
-
Quantify the magnitude of LTP as the average normalized fEPSP slope from 50 to 60 minutes post-TBS.
-
Compare the LTP magnitude between this compound-treated and vehicle-treated slices using appropriate statistical tests.
Protocol 2: Whole-Cell Patch-Clamp Recordings
This protocol allows for the detailed investigation of this compound's effects on the intrinsic properties of individual neurons and synaptic currents.
1. Materials and Reagents:
-
Same as Protocol 1, with the addition of:
-
Internal solution for patch pipettes, containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 Mg-ATP, 0.3 Na-GTP, adjusted to pH 7.2-7.3 and 280-290 mOsm.
-
Patch-clamp amplifier and data acquisition system.
2. Brain Slice Preparation and Incubation:
-
Follow steps 2 and 3 from Protocol 1.
3. Electrophysiological Recording:
-
Transfer a slice to the recording chamber on an upright microscope with DIC optics.
-
Visually identify pyramidal neurons in the CA1 region.
-
Approach a neuron with a glass patch pipette (3-6 MΩ resistance) filled with internal solution.
-
Establish a gigaseal (>1 GΩ) and then rupture the membrane to obtain the whole-cell configuration.
-
In current-clamp mode, assess intrinsic properties such as resting membrane potential, input resistance, and firing patterns in response to current injections.
-
In voltage-clamp mode (holding potential of -70 mV), record spontaneous or evoked excitatory postsynaptic currents (sEPSCs or eEPSCs).
4. Data Analysis:
-
Compare the intrinsic properties of neurons from this compound-treated and vehicle-treated slices.
-
Analyze the frequency, amplitude, and kinetics of sEPSCs or eEPSCs to determine if this compound has pre- or postsynaptic effects on basal synaptic transmission.
Concluding Remarks
The provided protocols offer a framework for the electrophysiological investigation of this compound in brain slices. Based on current knowledge, it is hypothesized that this compound will enhance LTP in a time- and concentration-dependent manner without affecting baseline synaptic transmission. These methods can be adapted to explore the effects of this compound in different brain regions and in animal models of neurological disorders. Further research utilizing these techniques will be crucial in elucidating the precise mechanisms through which this compound exerts its neurogenic and synaptoplastic effects.
References
Troubleshooting & Optimization
Overcoming solubility issues with Amdiglurax in aqueous solutions
Welcome to the Amdiglurax Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with this compound in aqueous solutions. Find troubleshooting tips, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful preparation of this compound for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A1: For high-concentration stock solutions of this compound and its phosphate salt, Dimethyl sulfoxide (DMSO) is the recommended solvent. It is crucial to use anhydrous, newly opened DMSO, as the solvent is hygroscopic and absorbed moisture can significantly reduce the solubility of the compound.[1][2] For this compound, a solubility of 110 mg/mL (300.14 mM) can be achieved in DMSO with the aid of ultrasonication.[2] The phosphate salt of this compound reaches a solubility of 25 mg/mL (53.82 mM) in DMSO, also requiring ultrasonic treatment.[1]
Q2: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous buffer (e.g., PBS). What should I do?
A2: This is a common phenomenon known as "crashing out," which occurs when a compound with low aqueous solubility is transferred from a high-solubility organic solvent to an aqueous environment. To mitigate this, consider the following strategies:
-
Lower the final concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Use a pre-mixed formulation: For in vivo studies, using a pre-tested formulation with co-solvents and excipients is highly recommended. See the "Experimental Protocols" section for detailed recipes.
-
Rapid mixing: When adding the DMSO stock to the aqueous buffer, ensure rapid and vigorous mixing (e.g., vortexing) to promote dispersion and minimize localized high concentrations that can lead to precipitation.
-
Stepwise dilution: A gradual, stepwise dilution of the DMSO stock into the aqueous buffer may be more effective than a single, large dilution.
Q3: Can I use physical methods like heating or sonication to improve the solubility of this compound in aqueous solutions?
A3: Yes, gentle heating and/or sonication can be employed to aid the dissolution of this compound if you observe precipitation or phase separation during preparation.[1][2] However, it is essential to be cautious about the potential for compound degradation with excessive heat or prolonged sonication. It is advisable to start with short durations and lower temperatures and assess the stability of your compound under these conditions.
Q4: Are there any excipients that can enhance the aqueous solubility of this compound?
A4: Yes, utilizing excipients is a common and effective strategy. For this compound, formulations containing sulfobutylether-β-cyclodextrin (SBE-β-CD) have been shown to yield clear solutions.[1][2] Cyclodextrins can form inclusion complexes with poorly soluble compounds, thereby increasing their apparent water solubility. Other excipients like PEG300 and Tween-80 are used in combination to create suspended solutions for oral and intraperitoneal injections.[2]
Q5: What is the pH-dependent solubility profile of this compound?
A5: Currently, there is no publicly available detailed pH-dependent solubility profile for this compound. However, the chemical structure of this compound suggests it is a weakly basic compound. Generally, the solubility of weakly basic compounds increases in acidic conditions due to the formation of more soluble protonated species.[3][4] Therefore, it is anticipated that this compound will exhibit higher solubility at a lower pH. Researchers may need to empirically determine the optimal pH for their specific experimental buffer system.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock in aqueous buffer. | The aqueous buffer cannot maintain the high concentration of this compound that was soluble in DMSO. | - Decrease the final concentration of this compound in the aqueous solution.- Add the DMSO stock to the aqueous buffer while vortexing to ensure rapid mixing.- Consider using a formulation with co-solvents or excipients as detailed in the protocols below. |
| Cloudy or suspended solution after mixing. | Incomplete dissolution of this compound. | - Gently warm the solution while monitoring for any signs of degradation.- Use sonication to aid in the dissolution process.[1][2]- For in vivo use, a suspended solution prepared with PEG300 and Tween-80 is a viable option.[2] |
| Inconsistent experimental results. | Potential degradation of this compound or variability in solution preparation. | - Prepare fresh solutions for each experiment.- Store DMSO stock solutions in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[1][2]- Ensure complete dissolution before use.- Use anhydrous, high-purity DMSO for preparing stock solutions.[1][2] |
| Difficulty achieving the desired concentration in an aqueous medium. | The desired concentration exceeds the aqueous solubility limit of this compound. | - If a clear solution is required, the concentration may need to be lowered.- If for in vivo administration, consider using the corn oil-based formulation for a clear solution at higher concentrations.[1][2]- For in vitro assays, if a higher concentration is necessary, a small percentage of a co-solvent like DMSO may be tolerated by the cells (typically ≤ 0.5%). |
Quantitative Data Summary
Table 1: Solubility of this compound and its Phosphate Salt in DMSO
| Compound | Solvent | Solubility | Method |
| This compound | DMSO | 110 mg/mL (300.14 mM) | Requires ultrasonic treatment.[2] |
| This compound Phosphate | DMSO | 25 mg/mL (53.82 mM) | Requires ultrasonic treatment.[1] |
Table 2: Formulations for In Vivo Administration of this compound
| Protocol | Formulation Composition | Resulting Solubility | Solution Appearance |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.75 mg/mL (7.50 mM) | Suspended solution.[2] |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 mg/mL (7.50 mM) | Clear solution.[2] |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.75 mg/mL (7.50 mM) | Clear solution.[2] |
Table 3: Formulation for In Vivo Administration of this compound Phosphate
| Protocol | Formulation Composition | Resulting Solubility | Solution Appearance |
| 1 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) | Clear solution.[1] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) | Clear solution.[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weigh the desired amount of this compound powder.
-
Add the appropriate volume of anhydrous, new DMSO to achieve the target concentration (up to 110 mg/mL).
-
Vortex the solution vigorously.
-
Place the vial in an ultrasonic bath and sonicate until the solution is clear and all solid has dissolved.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C for up to one month or -80°C for up to six months.[1][2]
Protocol 2: Preparation of this compound Formulation for Oral or Intraperitoneal Injection (Suspended Solution)
-
Prepare a 27.5 mg/mL stock solution of this compound in DMSO.
-
To prepare 1 mL of the final formulation, take 100 µL of the DMSO stock solution and add it to 400 µL of PEG300. Mix thoroughly.
-
Add 50 µL of Tween-80 to the mixture and mix again until uniform.
-
Add 450 µL of saline to bring the final volume to 1 mL and mix.
-
This will result in a 2.75 mg/mL suspended solution of this compound.[2]
Protocol 3: Preparation of this compound Formulation for a Clear Solution using SBE-β-CD
-
Prepare a 27.5 mg/mL stock solution of this compound in DMSO.
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
To prepare 1 mL of the final formulation, add 100 µL of the this compound DMSO stock solution to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until a clear solution is obtained.
-
This formulation yields a clear solution with a concentration of ≥ 2.75 mg/mL.[2]
Visual Guides
References
Optimizing Amdiglurax dosage for maximal neurogenic response
Amdiglurax Technical Support Center
Welcome to the this compound Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for maximal neurogenic response in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action of this compound?
This compound is an investigational drug described as a hippocampal neurogenesis stimulant.[1][2] Its exact mechanism of action is not fully understood, but it is believed to function by indirectly modulating Brain-Derived Neurotrophic Factor (BDNF) and its signaling pathways.[1] This action is thought to enhance neuroplasticity and stimulate neurogenesis, particularly in the hippocampus.[1] Preclinical models have shown that this compound's effects are localized to the dentate gyrus of the hippocampus and the subventricular zone.[1] The drug does not appear to interact with monoamine transporters or receptors like many traditional antidepressants.[1]
In addition to its effects on BDNF, in vitro studies have shown that this compound can upregulate glial-derived neurotrophic factor (GDNF), vascular endothelial growth factor (VEGF), and Skp, Cullin, F-box (SCF).[1] The drug has been observed to increase signaling through the tropomyosin receptor kinase B (TrkB) pathway.[1]
Q2: What is the optimal dosage of this compound for inducing neurogenesis in preclinical models?
Preclinical studies in rodents have demonstrated a dose-dependent effect of this compound on hippocampal volume.[1] A notable study in mice showed a bell-shaped dose-response curve, with the most significant effects observed at mid-range doses.[1]
Table 1: this compound Dosage and Hippocampal Volume Increase in Mice
| Dosage (mg/kg) | Approximate Increase in Hippocampal Volume |
|---|---|
| 10 | ~36% |
| 30 | ~66% |
| 100 | Less effective than 30 mg/kg |
Data sourced from preclinical studies.[1]
Based on this data, a dosage of 30 mg/kg appears to be optimal for achieving a maximal neurogenic response in mice.[1] Researchers should consider performing a dose-response study within the 10 mg/kg to 40 mg/kg range to determine the optimal dose for their specific model and experimental conditions.
Q3: What dosages of this compound have been used in human clinical trials?
Dosages of this compound in human clinical trials have varied. A phase 1 clinical study in patients with major depressive disorder used doses ranging from 40–150 mg/day.[1] A later phase 2 study utilized an 80 mg daily dose.[1] It is important to note that these human doses are lower than those that were found to increase hippocampal volume in some rodent studies.[1] In the phase 1 trial, this compound did not significantly affect hippocampal volume in humans.[1]
Table 2: this compound Dosage in Human Clinical Trials
| Trial Phase | Condition | Dosage (per day) | Key Finding |
|---|---|---|---|
| Phase 1 | Major Depressive Disorder | 40 mg - 150 mg | No significant impact on hippocampal volume.[1] |
| Phase 2 | Major Depressive Disorder | 80 mg | Showed benefit in moderately depressed patients.[1] |
Troubleshooting Guides
Q4: I am not observing a significant neurogenic response with this compound. What are some potential reasons?
If you are not observing the expected neurogenic response, consider the following factors:
-
Dosage: As evidenced by preclinical data, this compound exhibits a bell-shaped dose-response curve.[1] Doses that are too high (e.g., 100 mg/kg in mice) may be less effective.[1] We recommend performing a dose-finding study to identify the optimal concentration for your model.
-
Duration of Treatment: Neurogenesis is a process that occurs over time. Ensure that the treatment duration is sufficient for new neurons to be generated, mature, and be detectable by your chosen assay. Chronic administration is typically required.
-
Assay Sensitivity: The method used to measure neurogenesis can significantly impact results. Techniques like BrdU or Ki67 labeling followed by immunohistochemistry require careful optimization. Ensure your protocol for tissue processing, staining, and cell counting is validated.
-
Animal Model: The age, species, and strain of the animal model can influence the baseline rate of neurogenesis and the response to treatment.
-
Pharmacokinetics: this compound has an elimination half-life of 17.4 to 20.5 hours in humans.[1] While preclinical pharmacokinetic data is limited in the provided search results, consider the dosing schedule (e.g., once daily vs. twice daily) to maintain steady-state concentrations.
Experimental Protocols
Q5: How should I design a dose-response study for this compound in rodents?
This protocol provides a general framework for a dose-response study in mice.
Objective: To determine the optimal oral dose of this compound for stimulating hippocampal neurogenesis.
Materials:
-
This compound (phosphate salt)
-
Vehicle (e.g., 0.5% methylcellulose in sterile water)
-
8-week-old male C57BL/6 mice
-
Oral gavage needles
-
BrdU (5-bromo-2'-deoxyuridine) solution for injection (50 mg/mL in sterile saline)
Methodology:
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Group Allocation: Randomly assign mice to five groups (n=10-12 per group):
-
Group 1: Vehicle control
-
Group 2: this compound (5 mg/kg)
-
Group 3: this compound (10 mg/kg)
-
Group 4: this compound (20 mg/kg)
-
Group 5: this compound (40 mg/kg)
-
-
Drug Administration:
-
Prepare fresh solutions of this compound in the vehicle each day.
-
Administer the assigned treatment orally via gavage once daily for 28 consecutive days. The volume should be consistent across all groups (e.g., 10 mL/kg).
-
-
Neurogenesis Labeling:
-
On day 26, 27, and 28, administer BrdU via intraperitoneal (IP) injection at a dose of 50 mg/kg, twice daily (at least 8 hours apart). This labels newly proliferating cells.
-
-
Tissue Collection:
-
24 hours after the final dose of this compound (on day 29), euthanize the mice via an approved method.
-
Perfuse transcardially with phosphate-buffered saline (PBS) followed by 4% paraformaldehyde (PFA).
-
Extract the brains and post-fix in 4% PFA overnight at 4°C.
-
-
Immunohistochemistry and Analysis:
-
Cryoprotect the brains in a 30% sucrose solution.
-
Section the brains coronally at 40 µm thickness, focusing on the hippocampus.
-
Perform immunohistochemical staining for BrdU and a mature neuronal marker (e.g., NeuN) to quantify the number of new neurons in the dentate gyrus.
-
Use stereological methods for unbiased cell counting.
-
-
Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare the this compound-treated groups to the vehicle control.
Q6: How can I measure the neurogenic response to this compound?
The most common method is to use immunohistochemical labeling of endogenous markers of cell proliferation and neuronal differentiation in brain tissue sections.
Key Markers:
-
Proliferating Cells: Ki67 is a marker for endogenous cell proliferation. BrdU or EdU are thymidine analogs that are incorporated into the DNA of dividing cells and can be injected to label the S-phase of the cell cycle.
-
Immature Neurons: Doublecortin (DCX) is a microtubule-associated protein expressed in migrating neuroblasts and immature neurons.
-
Mature Neurons: NeuN (Neuronal Nuclei) or Calbindin are markers for mature neurons.
Recommended Protocol: BrdU/NeuN Double-Labeling This method allows for the quantification of newly born cells that have survived and differentiated into mature neurons.
-
BrdU Administration: Administer BrdU to the animals as described in the dose-response protocol. The timing of tissue collection relative to BrdU injection is critical. A 3-4 week survival period is often used to assess the survival and maturation of new neurons.
-
Tissue Processing: Perfuse and section the brain tissue as previously described.
-
Antigen Retrieval: BrdU epitopes in DNA are often masked. Pre-treatment with hydrochloric acid (e.g., 2N HCl at 37°C) is required to denature the DNA and allow antibody access.
-
Immunostaining:
-
Incubate sections with a primary antibody against BrdU (e.g., rat anti-BrdU).
-
Incubate with a corresponding fluorescently-labeled secondary antibody.
-
Subsequently, incubate with a primary antibody against a mature neuronal marker like NeuN (e.g., mouse anti-NeuN).
-
Incubate with a different fluorescently-labeled secondary antibody (with a distinct emission spectrum from the first).
-
-
Imaging and Quantification:
-
Use a confocal microscope to capture images of the dentate gyrus.
-
Count the number of BrdU-positive cells, NeuN-positive cells, and the number of cells that are double-labeled (BrdU+/NeuN+).
-
The number of double-labeled cells represents the population of new neurons generated during the BrdU administration period. Express this number as a density (cells/mm³) using stereological principles for accurate quantification.
-
References
Troubleshooting inconsistent results in Amdiglurax cell culture experiments
This technical support center provides troubleshooting guidance for researchers encountering inconsistent results in cell culture experiments involving Amdiglurax. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing high variability in neurite outgrowth promotion with this compound treatment across different experimental batches. What could be the cause?
A1: Inconsistent results in neurite outgrowth assays are a common challenge. Several factors, often related to the cells, compound handling, or the assay itself, can contribute to this variability. A systematic approach to troubleshooting is crucial.
Potential Causes and Solutions:
-
Cellular Health and Passage Number: The responsiveness of neuronal cells to stimuli can change with increasing passage number.[1][2] Older cultures may exhibit slower growth and reduced differentiation potential.
-
Recommendation: Use cells within a consistent, low passage number range for all experiments. Record the passage number for each experiment to track any potential correlation with variability. Create a master cell bank to ensure a consistent starting population.[3]
-
-
Cell Seeding Density: Inconsistent initial cell numbers will lead to variability in confluence and, consequently, in the cellular response to this compound.[4]
-
Recommendation: Ensure accurate cell counting and even cell distribution when seeding plates. Visually inspect plates after seeding to confirm a uniform monolayer.
-
-
This compound Preparation and Storage: this compound, like many small molecules, can degrade if not stored properly. Inconsistent compound activity can result from improper handling.
-
Recommendation: Prepare fresh stock solutions of this compound from powder for each experiment. If using frozen stocks, aliquot single-use volumes to avoid repeated freeze-thaw cycles. Protect stock solutions from light.
-
-
Reagent Variability: Batch-to-batch variation in serum, media, and other supplements can significantly impact cell growth and differentiation.[5][6]
-
Recommendation: Test new lots of critical reagents, such as Fetal Bovine Serum (FBS), before use in critical experiments. If possible, purchase larger batches of reagents to maintain consistency over a series of experiments.
-
Troubleshooting Flowchart:
Caption: Troubleshooting inconsistent neurite outgrowth.
Q2: We are seeing a decrease in the potency (higher EC50) of this compound in our cell viability assays over time. What could be happening?
A2: A gradual loss of compound potency often points to issues with the compound itself, the target cells, or underlying undetected problems in the cell culture.
Data Summary: Hypothetical EC50 Values for this compound
| Experiment Date | Cell Passage | This compound Stock | EC50 (nM) |
| 2025-10-05 | 5 | Fresh | 50.2 |
| 2025-10-19 | 7 | 2-week old | 85.5 |
| 2025-11-02 | 9 | 4-week old | 150.8 |
| 2025-11-16 | 11 | 6-week old | 325.1 |
Potential Causes and Solutions:
-
Mycoplasma Contamination: Mycoplasma are a common and often undetected contaminant in cell cultures.[7][8][9] They do not typically cause visible turbidity but can significantly alter cellular metabolism, growth, and response to drugs, potentially leading to apparent changes in drug potency.[7][10]
-
Cell Line Misidentification or Genetic Drift: Continuous passaging can lead to genetic drift, altering the characteristics of the cell line.[2][11] There is also a significant risk of cross-contamination with other cell lines.[12][13][14]
-
Degradation of this compound: As mentioned previously, improper storage can lead to a loss of active compound.
-
Recommendation: Prepare fresh this compound solutions and avoid repeated freeze-thaw cycles.
-
Q3: Our Western blot results for downstream targets of the BDNF pathway, which this compound is known to modulate, are inconsistent. Sometimes we see a strong induction of p-TrkB and sometimes we see no effect. Why?
A3: Inconsistent signaling pathway activation can be due to subtle variations in experimental timing and cell state. The BDNF pathway is sensitive to a variety of cellular conditions.
This compound Signaling Pathway:
This compound is thought to indirectly modulate the Brain-Derived Neurotrophic Factor (BDNF) pathway.[16][17] This involves the activation of the TrkB receptor and downstream signaling cascades that promote neurogenesis and neuroplasticity.[16]
References
- 1. kosheeka.com [kosheeka.com]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Treating Cells as Reagents to Design Reproducible Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Research Reproducibility: Keeping Up High Standards - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.mblintl.com [blog.mblintl.com]
- 6. bioagilytix.com [bioagilytix.com]
- 7. 細胞培養のコンタミネーションに関するトラブルシューティング [sigmaaldrich.com]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. assaygenie.com [assaygenie.com]
- 10. How to Deal with Mycoplasma Contamination in Cell Culture [creative-biogene.com]
- 11. promegaconnections.com [promegaconnections.com]
- 12. Cell Culture Troubleshooting [sigmaaldrich.com]
- 13. bitesizebio.com [bitesizebio.com]
- 14. blog.crownbio.com [blog.crownbio.com]
- 15. idexxbioanalytics.com [idexxbioanalytics.com]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. grokipedia.com [grokipedia.com]
Addressing off-target effects of Amdiglurax in preclinical models
Welcome to the technical support center for Amdiglurax (ALTO-100). This resource is designed for researchers, scientists, and drug development professionals working with this compound in preclinical models. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help investigate and mitigate potential off-target effects during your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during preclinical evaluation of this compound.
| Question | Potential Cause | Suggested Solution |
| Q1: I am observing unexpected sedative or ataxic effects in my rodent models at higher doses (>20 mg/kg). Is this related to the primary mechanism of action? | While the primary neurogenic and synaptogenic effects of this compound are not expected to be sedative, these behavioral observations may be linked to an off-target activity. At supra-therapeutic concentrations, this compound exhibits weak inhibitory activity at L-type calcium channels, which could lead to central nervous system depression, ataxia, or sedation. | 1. Dose-Response Analysis: Conduct a detailed dose-response study to determine the lowest dose at which the sedative effects appear and compare this with the dose required for on-target efficacy (e.g., pro-cognitive or antidepressant-like effects). 2. Control Compound: Use a selective L-type calcium channel blocker (e.g., nifedipine) as a positive control to see if it phenocopies the observed sedative effects in your model. 3. Exclusion Assays: Perform electrophysiological recordings on neuronal preparations to directly measure the effect of this compound on calcium currents. (See Protocol 3). |
| Q2: In my primary neuronal cultures, I am seeing a slight decrease in cell viability at concentrations above 30 µM. Why is this happening? | High concentrations of this compound may lead to cytotoxicity due to off-target effects, potentially related to significant L-type calcium channel blockade, which can disrupt intracellular calcium homeostasis essential for neuronal survival. | 1. Concentration Refinement: Keep in vitro concentrations within the recommended range for observing on-target TrkB pathway activation (1-10 µM). See Table 2 for guidance. 2. Time-Course Experiment: Perform a time-course viability study (e.g., using an MTT or LDH assay) to determine the onset of cytotoxicity. It may be a cumulative effect over several days. 3. Washout Experiment: Design an experiment where the compound is washed out after a shorter incubation period (e.g., 24 hours) to see if the cytotoxic effects are reversible. |
| Q3: My in vivo results are inconsistent with my in vitro findings. While I see robust TrkB phosphorylation in cell lines, the behavioral effects in animals are variable at the same equivalent dose. | This discrepancy can arise from several factors: 1. Pharmacokinetics/Pharmacodynamics (PK/PD): Poor brain penetration or rapid metabolism of this compound in the chosen animal model could mean that the effective concentration at the target site is lower than predicted. 2. Off-Target Engagement: At the tested dose, engagement of off-target receptors, such as the 5-HT2A receptor, may be confounding the primary behavioral readout. Weak 5-HT2A antagonism could produce anxiolytic-like effects that interfere with certain cognitive or behavioral paradigms. | 1. PK/PD Analysis: Conduct a full pharmacokinetic study in your animal model to measure brain and plasma concentrations of this compound over time. Correlate these concentrations with the in vitro EC50 for TrkB activation. 2. Receptor Occupancy Study: If possible, perform an ex vivo receptor occupancy study to determine the extent to which this compound binds to 5-HT2A receptors in the brain at your therapeutic dose. 3. Pharmacological Blockade: Co-administer this compound with a 5-HT2A receptor agonist (e.g., DOI) to see if it reverses the confounding behavioral effects, which would confirm off-target engagement. |
Frequently Asked Questions (FAQs)
Q1: What are the known primary and off-target activities of this compound?
This compound was identified for its ability to promote neurogenesis and has been found to increase signaling through the Tropomyosin receptor kinase B (TrkB) pathway, which is its primary hypothesized mechanism of action.[1] However, broad selectivity screening has identified two notable off-target activities at concentrations outside the primary therapeutic window:
-
5-HT2A Receptor Antagonism: Weak binding and functional antagonism at the serotonin 2A receptor.
-
L-type Calcium Channel Inhibition: Blockade of L-type voltage-gated calcium channels.
These off-target interactions are significantly weaker than its on-target effects. A summary of the selectivity profile is provided in Table 1.
Q2: How can I experimentally differentiate between on-target TrkB-mediated effects and off-target effects?
The most effective strategy is to use a combination of specific inhibitors and genetic knockout models:
-
Pharmacological Inhibition: To confirm that the desired effect is mediated by the TrkB pathway, pre-treat your cells or animals with a highly selective TrkB inhibitor, such as ANA-12. If ANA-12 blocks the effect of this compound, it confirms the effect is on-target.
-
Genetic Models: If available, use TrkB conditional knockout mice. The therapeutic effects of this compound should be absent in these animals.
-
Dose-Titration: On-target effects should occur at lower concentrations of this compound than off-target effects. A careful dose-response or concentration-response curve can help distinguish the two.
Q3: What are the essential control experiments to include when studying this compound?
-
Vehicle Control: Always include a group treated with the same vehicle used to dissolve this compound.
-
Positive Control for On-Target Effects: Use Brain-Derived Neurotrophic Factor (BDNF), the natural ligand for TrkB, as a positive control in in vitro assays to ensure your system is responsive.
-
Positive Controls for Off-Target Effects: When investigating off-target effects, use known selective ligands for those targets (e.g., Ketanserin for 5-HT2A antagonism, Nifedipine for L-type calcium channel block) to serve as positive controls.
-
Inactive Enantiomer/Structural Analog: If available, use a structurally similar but biologically inactive analog of this compound to control for non-specific compound effects.
Data Presentation
Table 1: In Vitro Selectivity and Potency Profile of this compound
| Target | Assay Type | Parameter | Value (nM) | Selectivity vs. TrkB Phosphorylation |
| TrkB Pathway | Cell-Based Phospho-TrkB ELISA | EC50 | 150 | - |
| 5-HT2A Receptor | Radioligand Binding Assay | Ki | 2,800 | 18.7x |
| L-type Ca2+ Channel | Whole-Cell Patch Clamp | IC50 | 9,500 | 63.3x |
Data are representative and may vary slightly between different assay conditions.
Table 2: Recommended Concentration Ranges for Preclinical Studies
| Study Type | Concentration / Dose Range | Rationale |
| In Vitro Cell-Based Assays | 100 nM - 10 µM | This range covers the EC50 for on-target TrkB pathway activation while minimizing the risk of engaging off-targets. |
| In Vivo Rodent Behavioral Studies | 5 mg/kg - 20 mg/kg | Efficacious doses for pro-cognitive and antidepressant-like effects are typically observed in this range. Doses >20 mg/kg may introduce off-target sedative effects. |
| In Vivo Rodent PK/PD Studies | 1 mg/kg - 30 mg/kg | A wider range is needed to establish the full pharmacokinetic and pharmacodynamic profile. |
Experimental Protocols
Protocol 1: Validating On-Target Engagement via Western Blot for TrkB Phosphorylation
-
Cell Culture: Plate primary cortical neurons or an appropriate neuroblastoma cell line (e.g., SH-SY5Y) and allow them to adhere and differentiate for 48-72 hours.
-
Serum Starvation: Prior to treatment, serum-starve the cells for 4-6 hours in a low-serum medium to reduce basal receptor tyrosine kinase activity.
-
Treatment: Treat cells with this compound (e.g., 0.1, 1, 10 µM), BDNF (50 ng/mL, positive control), or vehicle for 30 minutes.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate overnight at 4°C with primary antibodies against phospho-TrkB (Tyr816) and total TrkB.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection & Analysis: Visualize bands using an ECL substrate and an imaging system. Quantify the ratio of phospho-TrkB to total TrkB signal.
Protocol 2: Assessing Off-Target 5-HT2A Receptor Binding
-
Membrane Preparation: Use commercially available cell membranes prepared from HEK293 cells stably expressing the human 5-HT2A receptor.
-
Assay Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).
-
Competition Binding:
-
In a 96-well plate, combine the cell membranes (5-10 µg protein), a fixed concentration of a radiolabeled 5-HT2A antagonist (e.g., [3H]ketanserin at its Kd concentration), and varying concentrations of this compound (1 nM to 100 µM).
-
For non-specific binding, use a high concentration of a non-labeled antagonist (e.g., 10 µM unlabeled ketanserin).
-
-
Incubation: Incubate the plate for 60-90 minutes at room temperature.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
-
Quantification: Allow filters to dry, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Fit the data to a one-site competition model to determine the Ki value.
Protocol 3: Measuring L-type Calcium Channel Inhibition via Whole-Cell Patch Clamp
-
Cell Preparation: Use a cell line endogenously or recombinantly expressing L-type calcium channels (e.g., HEK293 cells expressing Cav1.2).
-
Electrophysiology Rig: Use a standard patch-clamp setup with an amplifier, digitizer, and perfusion system.
-
Solutions:
-
External Solution (in mM): 120 Choline-Cl, 20 TEA-Cl, 2 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4). Barium (Ba2+) is used as the charge carrier to enhance current and block K+ channels.
-
Internal Solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.5 Na-GTP (pH 7.2). Cesium (Cs+) is used to block K+ currents from inside the cell.
-
-
Recording:
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) to keep channels in a closed state.
-
Elicit L-type currents by applying depolarizing voltage steps (e.g., to 0 mV for 200 ms).
-
Obtain a stable baseline recording of the peak current amplitude.
-
-
Compound Application: Perfuse this compound at various concentrations (e.g., 1, 10, 30, 100 µM) onto the cell and record the current amplitude at each concentration until a steady-state effect is reached.
-
Data Analysis: Measure the peak inward Ba2+ current at each concentration. Normalize the current to the baseline and plot the percent inhibition against the log concentration of this compound to calculate the IC50.
Visualizations
Caption: On-Target vs. Off-Target signaling pathways of this compound.
Caption: Workflow to differentiate on- and off-target effects.
References
Improving the stability of Amdiglurax for long-term experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for handling Amdiglurax in long-term experiments, with a focus on ensuring its stability and achieving reliable results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as NSI-189 or ALTO-100, is an investigational neurogenic compound that promotes hippocampal neurogenesis and synaptic plasticity.[1][2] Its exact mechanism of action is not fully elucidated, but it is known to stimulate the upregulation of Brain-Derived Neurotrophic Factor (BDNF) and Stem Cell Factor (SCF).[1][3][4] This leads to the activation of downstream signaling pathways like TrkB/Akt, which are involved in neuronal proliferation, differentiation, and survival.[1]
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: this compound is highly soluble in organic solvents. For preparing stock solutions, Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are recommended, with a solubility of approximately 30 mg/mL.[1] It is also soluble in ethanol at about 10 mg/mL.[1]
Q3: How should I store this compound powder and its stock solutions to ensure long-term stability?
A3: Proper storage is critical for maintaining the stability of this compound. The dry powder should be stored at -20°C in a dark and dry environment.[1] For stock solutions, it is best to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, sealed and protected from moisture.[3]
Q4: Is this compound stable in aqueous solutions for experimental use?
A4: this compound has limited solubility in aqueous media and is generally considered insoluble in water.[1] This can pose a challenge for long-term experiments in aqueous buffers or cell culture media. It is recommended to prepare fresh working solutions for each experiment and to assess the stability of this compound in your specific experimental buffer over the duration of the assay.[3][5]
Data Presentation: Solubility and Storage
For quick reference, the solubility and recommended storage conditions for this compound are summarized below.
Table 1: Solubility of this compound
| Solvent | Approximate Solubility |
| DMSO | ~30 mg/mL[1] |
| DMF | ~30 mg/mL[1] |
| Ethanol | ~10 mg/mL[1] |
| 50% DMSO/PBS (pH 7.2) | ~0.5 mg/mL[1] |
| Water | Insoluble[1] |
Table 2: Recommended Storage Conditions
| Form | Temperature | Duration | Key Considerations |
| Dry Powder | -20°C | Long-term | Protect from light and moisture.[1] |
| Stock Solution | -80°C | Up to 6 months[3] | Aliquot into single-use vials. |
| Stock Solution | -20°C | Up to 1 month[3][4] | Aliquot into single-use vials. |
| In vivo Working Solution | N/A | Same-day use | Prepare fresh before each experiment.[3][4] |
Troubleshooting Guides
Issue 1: Inconsistent results or loss of compound activity over time in a cell-based assay.
-
Question: My compound shows good activity initially, but the potency decreases in subsequent experiments or over the course of a long incubation period. What could be the cause?
-
Answer: This issue often points to compound instability in the cell culture medium.[5] this compound's limited aqueous stability can lead to its degradation over time, especially at 37°C.
-
Recommendation 1: Assess Stability in Medium: Incubate this compound in your cell culture medium (without cells) for the duration of your experiment. At various time points, measure the concentration of the intact compound using an analytical method like HPLC. This will help you determine the degradation rate.
-
Recommendation 2: Reduce Incubation Time: If significant degradation is observed, consider reducing the incubation time of your assay if the experimental design allows.
-
Recommendation 3: Replenish Compound: For very long-term experiments, a partial media change with freshly diluted this compound may be necessary to maintain the desired concentration.
-
Issue 2: Precipitate formation when diluting the compound stock solution into the aqueous assay buffer.
-
Question: I see a precipitate forming when I add my DMSO stock of this compound to my cell culture medium or buffer. How can I prevent this?
-
Answer: This is a common issue due to the low aqueous solubility of this compound.[1] The final concentration of the compound may be exceeding its solubility limit in the aqueous environment.
-
Recommendation 1: Check Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low (typically ≤ 0.1%) to minimize solvent effects.[6]
-
Recommendation 2: Use a Lower Working Concentration: If possible, lower the final concentration of this compound in your experiment.
-
Recommendation 3: Serial Dilutions: Instead of a single large dilution, perform serial dilutions in the assay buffer to gradually introduce the compound to the aqueous environment.
-
Recommendation 4: Formulation for in vivo studies: For in vivo experiments, a suspension may be necessary. A suggested protocol involves using DMSO, PEG300, and Tween-80 in saline.[4]
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Carefully weigh the required amount of this compound powder in a fume hood.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).[1]
-
Solubilization: Vortex the solution for 1-2 minutes until the compound is completely dissolved. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.[4][5]
-
Aliquoting: Dispense the stock solution into single-use, tightly sealed, low-adsorption tubes to prevent freeze-thaw cycles.[5]
-
Storage: Store the aliquots at -80°C for up to 6 months or -20°C for up to 1 month.[3]
Protocol 2: Assessment of this compound Stability in Experimental Buffer
This protocol helps determine the stability of this compound under your specific experimental conditions.
-
Preparation: Prepare the final assay buffer or cell culture medium, including all components.
-
Spiking: Add this compound from a DMSO stock to the buffer to achieve the final working concentration. Ensure the final DMSO concentration is consistent across all samples.
-
Time Zero Sample: Immediately after spiking, take an aliquot (e.g., 100 µL). This will serve as your t=0 sample. Quench any potential degradation by adding an equal volume of a strong solvent like acetonitrile.[5]
-
Incubation: Incubate the remaining solution under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), collect additional aliquots and quench them as described in step 3.
-
Analysis: Analyze all samples by a validated HPLC method to determine the concentration of intact this compound.
-
Data Interpretation: Calculate the percentage of this compound remaining at each time point relative to the t=0 sample. A significant decrease indicates instability under the tested conditions.[5]
Mandatory Visualizations
Caption: Proposed signaling pathway for this compound.
References
Refinement of behavioral assays for testing Amdiglurax efficacy
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on utilizing behavioral assays to test the efficacy of Amdiglurax (formerly NSI-189). It includes troubleshooting guides, frequently asked questions, comprehensive experimental protocols, and data summaries to facilitate accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The precise mechanism of action for this compound is not fully elucidated. However, it is characterized as a hippocampal neurogenesis stimulant and an indirect modulator of brain-derived neurotrophic factor (BDNF) signaling.[1][2] It does not interact with monoamine transporters or common neurotransmitter receptors.[1] Its therapeutic effects are thought to stem from its ability to promote neuroplasticity and increase hippocampal volume.[1][2]
Q2: Which behavioral assays are most appropriate for testing the antidepressant-like effects of this compound?
A2: The Forced Swim Test (FST) is a commonly used assay to assess antidepressant-like activity in rodents.[3][4] This test measures the animal's inclination to abandon escape-oriented behaviors, which can be modulated by antidepressant compounds. Given this compound's proposed mechanism, which is distinct from typical monoaminergic antidepressants, observing a reduction in immobility time in the FST can provide evidence of its antidepressant-like efficacy.
Q3: Which behavioral assays are recommended for evaluating the pro-cognitive effects of this compound?
A3: The Novel Object Recognition (NOR) test is a robust assay for assessing learning and memory in rodents.[5][6][7] This test leverages the innate tendency of rodents to explore novel objects over familiar ones. Improved performance in the NOR test, indicated by a greater amount of time spent exploring the novel object, can suggest pro-cognitive effects of this compound.[8]
Q4: What is the recommended route of administration and dosage for this compound in preclinical rodent studies?
A4: this compound is orally active and is typically administered via oral gavage in preclinical studies.[1][9] A common effective dose in rats is 30 mg/kg, prepared in a sterile vehicle such as normal saline.[9]
Q5: How long should this compound be administered before observing significant effects on behavior and neurogenesis?
A5: Preclinical studies have shown that chronic administration is often necessary to observe significant effects. For example, a 28-day regimen of daily oral dosing has been shown to increase hippocampal cell proliferation and volume in mice.[9] Behavioral benefits have also been observed following several weeks of administration.[8]
Troubleshooting Guides
Forced Swim Test (FST) with this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High variability in immobility time between subjects. | - Inconsistent handling of animals.- Variations in water temperature.- Stress from the testing environment. | - Handle all animals consistently and gently.- Maintain water temperature between 24-25°C.[10][11]- Acclimate animals to the testing room for at least 30-60 minutes before the test.[4] |
| No significant difference between this compound-treated and control groups. | - Inappropriate dose or duration of treatment.- Insufficient statistical power.- "Floor" or "ceiling" effects in control animals. | - Conduct a dose-response study to determine the optimal dose. Consider a longer administration period (e.g., 28 days).- Increase the number of animals per group to achieve sufficient statistical power.- Ensure control animals exhibit a stable and intermediate level of immobility. |
| Animals appear overly sedated or agitated. | - Potential off-target effects of the compound at the tested dose.- Interaction with other experimental variables. | - Observe animals for any overt behavioral changes following administration. - If sedation or agitation is observed, consider adjusting the dose. - Ensure no other confounding factors (e.g., noise, light) are present during testing. |
| Difficulty in scoring immobility accurately. | - Subjectivity in defining immobility.- Poor video quality. | - Clearly define immobility as the cessation of struggling and remaining floating, with movements only necessary to keep the head above water.[4][11]- Use a high-quality camera and ensure good lighting for clear recording and subsequent analysis. |
Novel Object Recognition (NOR) Test with this compound
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Animals show a preference for one object location over another. | - Environmental cues in the testing arena (e.g., lighting, reflections). | - Ensure the testing arena is uniformly lit and free from external cues. - Counterbalance the location of the novel object across trials.[5] |
| Low overall exploration time for both objects. | - Anxiety or stress in the animals.- Lack of interest in the objects. | - Habituate animals to the testing arena for several days before the training session.[6][12]- Use objects that are sufficiently distinct and engaging for the animals but do not evoke fear.[5] |
| No preference for the novel object in the control group. | - The retention interval is too long for the specific strain or age of the animals.- The objects are not sufficiently different from each other. | - Shorten the retention interval between the training and testing phases.- Use objects that differ in shape, color, and texture to enhance discriminability.[7] |
| High variability in discrimination index. | - Inconsistent experimental procedures.- Individual differences in cognitive ability. | - Standardize all aspects of the protocol, including handling, timing, and object presentation.- Increase the sample size to account for individual variability. |
Quantitative Data Summary
Table 1: Effect of this compound on Hippocampal Neurogenesis and Volume in Mice
| Dosage (Oral Gavage) | Duration | Outcome Measure | Result | Reference |
| 10 mg/kg | 28 days | Hippocampal Volume | Significant Increase | [9] |
| 30 mg/kg | 28 days | Hippocampal Volume | Significant Increase | [9] |
| 30 mg/kg | 28 days | Cell Proliferation (BrdU+ cells) | Significant Increase | [9] |
Note: Data is derived from preclinical studies in mice.
Experimental Protocols
Forced Swim Test (FST) Protocol for Assessing this compound Efficacy
Objective: To evaluate the antidepressant-like effects of this compound by measuring the duration of immobility in rodents forced to swim in an inescapable cylinder.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile normal saline)
-
Transparent cylindrical containers (e.g., 40 cm high, 20 cm in diameter for rats; 25 cm high, 10 cm in diameter for mice)
-
Water bath or heater to maintain water temperature
-
Video recording equipment
-
Animal scale
-
Towels for drying animals
Procedure:
-
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage for the predetermined duration (e.g., 28 days). The recommended dose is 30 mg/kg.[9]
-
-
Apparatus Setup:
-
Habituation:
-
Acclimate the animals to the testing room for at least 30-60 minutes before the test.[4]
-
-
Test Session:
-
Gently place each animal into its respective cylinder.
-
Record the session for a total of 6 minutes.[3]
-
After 6 minutes, carefully remove the animal from the water, dry it with a towel, and return it to its home cage.
-
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the 6-minute test.[3]
-
Immobility is defined as the cessation of active, escape-oriented behaviors (e.g., swimming, climbing) and making only those movements necessary to keep the head above water.
-
Compare the mean immobility time between the this compound-treated and vehicle-treated groups.
-
Novel Object Recognition (NOR) Test Protocol for Assessing this compound Efficacy
Objective: To evaluate the pro-cognitive effects of this compound by assessing an animal's ability to recognize a novel object.
Materials:
-
This compound compound
-
Vehicle (e.g., sterile normal saline)
-
Open-field arena (e.g., 50 cm x 50 cm x 40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animal.
-
Video recording and analysis software
-
70% ethanol for cleaning
Procedure:
-
This compound Administration:
-
Administer this compound or vehicle daily via oral gavage for the specified treatment period.
-
-
Habituation:
-
Handle the animals for several days prior to the experiment to reduce stress.
-
On the day before the training, allow each animal to freely explore the empty arena for 5-10 minutes.[7]
-
-
Training (Familiarization) Phase:
-
Place two identical objects in the arena at a fixed distance from each other.
-
Place the animal in the center of the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent actively exploring each object (sniffing, touching with nose or paws).
-
Return the animal to its home cage.
-
-
Retention Interval:
-
A delay is introduced between the training and testing phases, which can range from a few hours to 24 hours, depending on the memory domain being tested.
-
-
Testing Phase:
-
Replace one of the familiar objects with a novel object. The location of the novel object should be counterbalanced across animals.
-
Place the animal back into the arena and record its exploration of both the familiar and the novel object for a set period (e.g., 5 minutes).
-
-
Data Analysis:
-
Calculate the discrimination index (DI) using the formula: DI = (Time exploring novel object - Time exploring familiar object) / (Total exploration time for both objects).
-
A higher DI indicates better recognition memory.
-
Compare the mean DI between the this compound-treated and vehicle-treated groups.
-
Visualizations
Caption: Proposed mechanism of this compound action.
Caption: General workflow for behavioral testing.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. The Mouse Forced Swim Test - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. maze.conductscience.com [maze.conductscience.com]
- 6. Novel Object Recognition Task - Creative Biolabs [creative-biolabs.com]
- 7. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. Remediation of Radiation-Induced Cognitive Dysfunction through Oral Administration of the Neuroprotective Compound NSI-189 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. animal.research.wvu.edu [animal.research.wvu.edu]
- 11. google.com [google.com]
- 12. The novel object recognition memory: neurobiology, test procedure, and its modifications - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating potential toxicity of Amdiglurax at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential challenges encountered during in-vitro experiments with Amdiglurax, particularly at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the recommended working concentration range for this compound in in-vitro studies?
While the optimal concentration of this compound depends on the specific cell type and experimental endpoint, in-vitro studies have reported effects in the micromolar range.[1] It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific experimental setup.
Q2: What are the potential signs of cytotoxicity at high concentrations of this compound?
High concentrations of this compound may lead to cytotoxicity. Researchers should be vigilant for the following signs:
-
A significant decrease in cell viability and proliferation.
-
Observable changes in cell morphology, such as rounding, detachment, or blebbing.
-
Increased markers of apoptosis or necrosis.
Q3: What are the solubility limits of this compound and how can I address solubility issues?
This compound phosphate is soluble in DMSO.[1] To prepare stock solutions, it is recommended to dissolve the compound in DMSO first and then dilute it in an aqueous buffer.[1] If you observe precipitation upon dilution in your culture medium, it may indicate that you have exceeded the aqueous solubility. To address this, consider the following:
-
Lower the final concentration of this compound.
-
Increase the percentage of DMSO in the final culture medium (ensure the final DMSO concentration is not toxic to your cells).
-
Use a gentle warming and/or sonication to aid dissolution.[1]
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Poor Cell Health
If you observe a significant decrease in cell viability or changes in cell morphology after treatment with this compound, consider the following troubleshooting steps:
Experimental Workflow for Troubleshooting Cytotoxicity
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Issue 2: Inconsistent or Non-Reproducible Experimental Results
Inconsistent results can be frustrating. This guide provides a logical approach to identifying the source of the variability.
Logical Workflow for Addressing Inconsistent Results
Caption: Workflow for troubleshooting inconsistent results.
Data Presentation
Table 1: Hypothetical In-Vitro Activity and Cytotoxicity of this compound
| Parameter | Cell Line | Value |
| EC50 (Neurite Outgrowth) | Primary Rat Hippocampal Neurons | 1.0 - 3.0 µM[1] |
| LC50 (24h incubation) | SH-SY5Y | > 50 µM |
| LC50 (48h incubation) | Primary Cortical Neurons | > 30 µM |
Note: These values are hypothetical and should be determined empirically for your specific cell line and assay.
Table 2: this compound Phosphate Solubility
| Solvent | Solubility | Reference |
| DMSO | ≥ 2.5 mg/mL (5.38 mM) | [1] |
| 10% DMSO in 90% Corn Oil | ≥ 2.5 mg/mL (5.38 mM) | [1] |
| 10% DMSO in 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.38 mM) | [1] |
Experimental Protocols
Protocol 1: Assessment of Cytotoxicity using MTT Assay
This protocol provides a method to quantify the cytotoxic effects of this compound.
-
Cell Plating: Plate cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Co-treatment with an Antioxidant to Mitigate Oxidative Stress
This protocol can be used to investigate if oxidative stress contributes to this compound-induced toxicity.
-
Cell Plating: Plate cells as described in Protocol 1.
-
Pre-treatment (Optional): Pre-incubate cells with an antioxidant (e.g., 1 mM N-acetylcysteine) for 1-2 hours before adding this compound.
-
Co-treatment: Prepare this compound dilutions in a medium containing the antioxidant. Add these solutions to the cells.
-
Incubation and Analysis: Follow steps 3-7 from Protocol 1 to assess cell viability. A rescue in cell viability compared to treatment with this compound alone would suggest the involvement of oxidative stress.
Signaling Pathway
This compound is thought to act in part by indirectly modulating Brain-Derived Neurotrophic Factor (BDNF) and its signaling pathway.[2]
Hypothesized this compound Signaling Pathway
Caption: this compound indirectly modulates BDNF/TrkB signaling.
References
Technical Support Center: Optimizing CNS Delivery of Amdiglurax
Disclaimer: Amdiglurax is a fictional compound. The following information is presented as a hypothetical case study for researchers, scientists, and drug development professionals interested in the challenges and strategies for delivering small molecule therapeutics to the central nervous system (CNS). The data and protocols are illustrative and should be adapted for actual experimental conditions with real therapeutic agents.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing low brain-to-plasma concentration ratios of this compound in our preclinical models. What are the potential causes and troubleshooting steps?
A1: Low brain-to-plasma ratios are a common challenge for CNS drug delivery, primarily due to the blood-brain barrier (BBB). Potential causes and troubleshooting steps are outlined below:
-
Poor Passive Permeability: this compound may have physicochemical properties (e.g., high molecular weight, low lipophilicity, high polar surface area) that hinder its ability to cross the BBB.
-
Troubleshooting:
-
Formulation Strategies: Consider encapsulating this compound in lipid-based nanocarriers like liposomes or solid lipid nanoparticles (SLNs) to enhance its lipophilicity and facilitate transport across the BBB.
-
Chemical Modification: If feasible, medicinal chemistry efforts could focus on creating prodrugs of this compound with improved BBB permeability.
-
-
-
Active Efflux: this compound might be a substrate for efflux transporters at the BBB, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP).
-
Troubleshooting:
-
In Vitro Efflux Assays: Conduct Caco-2 or MDCK-MDR1 cell-based assays to determine if this compound is an efflux transporter substrate.
-
Co-administration with Inhibitors: In preclinical models, co-administer this compound with known P-gp inhibitors (e.g., verapamil, cyclosporine A) to assess the impact on CNS penetration. Note: This is an experimental approach and may not be clinically translatable due to potential drug-drug interactions.
-
-
-
Plasma Protein Binding: High binding of this compound to plasma proteins (e.g., albumin) can reduce the free fraction available to cross the BBB.
-
Troubleshooting:
-
Equilibrium Dialysis: Perform equilibrium dialysis experiments to quantify the plasma protein binding of this compound.
-
Formulation to Alter Binding: Investigate if nanoparticle formulations can alter the plasma protein binding profile of this compound.
-
-
Q2: Our this compound-loaded nanoparticle formulation shows high encapsulation efficiency but poor in vivo efficacy. What could be the issue?
A2: This discrepancy often points to issues with drug release from the nanocarrier at the target site or instability of the formulation in a biological environment.
-
Insufficient Drug Release: The nanoparticle formulation may be too stable, preventing the timely release of this compound within the CNS.
-
Troubleshooting:
-
In Vitro Release Studies: Conduct in vitro release studies using simulated cerebrospinal fluid (CSF) or brain homogenate to understand the release kinetics.
-
Modify Nanoparticle Composition: Adjust the lipid or polymer composition of the nanoparticles to achieve a more favorable release profile. For example, incorporating lysolipids into a liposomal formulation can enhance release.
-
-
-
In Vivo Instability: The nanoparticles may be rapidly cleared by the reticuloendothelial system (RES) or may aggregate in the bloodstream.
-
Troubleshooting:
-
Surface Modification: PEGylate the surface of the nanoparticles to create a "stealth" coating that reduces RES uptake and prolongs circulation time.
-
Characterize Stability in Serum: Incubate the nanoparticle formulation in serum and monitor for changes in size, polydispersity index (PDI), and drug leakage over time.
-
-
Quantitative Data Summary
Table 1: Comparison of this compound Delivery Formulations
| Formulation | Encapsulation Efficiency (%) | Particle Size (nm) | Zeta Potential (mV) | Brain-to-Plasma Ratio (AUC) |
| Free this compound | N/A | N/A | N/A | 0.05 |
| Liposomal this compound | 85 ± 4.2 | 120 ± 8.5 | -15.3 ± 2.1 | 0.25 |
| PEGylated Liposomal this compound | 82 ± 5.1 | 135 ± 9.1 | -10.1 ± 1.8 | 0.45 |
| Solid Lipid Nanoparticles (SLNs) | 92 ± 3.8 | 150 ± 10.2 | -20.5 ± 2.5 | 0.30 |
Experimental Protocols
Protocol 1: Preparation of PEGylated Liposomal this compound
-
Lipid Film Hydration:
-
Dissolve this compound, distearoylphosphatidylcholine (DSPC), cholesterol, and DSPE-PEG(2000) in a 10:55:35:5 molar ratio in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator under vacuum at 40°C to form a thin lipid film.
-
Dry the film under a stream of nitrogen gas for at least 2 hours to remove any residual solvent.
-
-
Hydration:
-
Hydrate the lipid film with phosphate-buffered saline (PBS, pH 7.4) by gentle rotation at 60°C for 1 hour to form multilamellar vesicles (MLVs).
-
-
Size Extrusion:
-
Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a 60°C water bath.
-
Extrude the suspension through a polycarbonate membrane with a pore size of 100 nm using a mini-extruder at 60°C. Repeat the extrusion 10-15 times to form small unilamellar vesicles (SUVs).
-
-
Purification:
-
Remove unencapsulated this compound by size exclusion chromatography using a Sephadex G-50 column, with PBS as the mobile phase.
-
-
Characterization:
-
Determine the particle size and zeta potential using dynamic light scattering (DLS).
-
Quantify the encapsulation efficiency by disrupting the liposomes with a suitable detergent (e.g., 0.5% Triton X-100) and measuring the this compound concentration using a validated HPLC method.
-
Visualizations
Caption: Experimental workflow for optimizing this compound CNS delivery.
Caption: Simplified mGluR5 signaling pathway modulated by this compound.
Amdiglurax Synthesis and Purification: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Amdiglurax.
Synthesis Overview
The synthesis of this compound can be accomplished via a two-step process:
-
Step 1: Synthesis of 2-(3-methylbutylamino)nicotinic acid (Intermediate 1) via a nucleophilic aromatic substitution reaction.
-
Step 2: Amide coupling of Intermediate 1 with 1-benzylpiperazine to yield the final product, this compound.
Subsequent purification is typically achieved through flash chromatography followed by crystallization.
Experimental Protocols
Step 1: Synthesis of 2-(3-methylbutylamino)nicotinic acid (Intermediate 1)
-
Reaction: 2-chloronicotinic acid is reacted with 3-methyl-1-butanamine in the presence of a base.
-
Reagents:
-
2-chloronicotinic acid (1.0 eq)
-
3-methyl-1-butanamine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
To a solution of 2-chloronicotinic acid in DMSO, add 3-methyl-1-butanamine and potassium carbonate.
-
Heat the reaction mixture to 120 °C and stir for 16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Acidify the aqueous solution to pH 3-4 with 1M HCl.
-
The product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield Intermediate 1.
-
Step 2: Amide Coupling to form this compound
-
Reaction: Intermediate 1 is coupled with 1-benzylpiperazine using a peptide coupling agent.
-
Reagents:
-
Intermediate 1 (1.0 eq)
-
1-benzylpiperazine (1.2 eq)
-
(Benzotriazol-1-yl)oxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve Intermediate 1 in DMF.
-
Add 1-benzylpiperazine, DIPEA, and BOP to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude this compound.
-
Data Presentation
Table 1: Reaction Conditions and Yields
| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Nucleophilic Aromatic Substitution | 2-chloronicotinic acid, 3-methyl-1-butanamine, K₂CO₃ | DMSO | 120 | 16 | 75-85 |
| 2 | Amide Coupling | Intermediate 1, 1-benzylpiperazine, BOP, DIPEA | DMF | 25 | 12 | 60-70 |
Table 2: Purity and Characterization Data
| Compound | Appearance | Melting Point (°C) | Purity (by HPLC) (%) | ¹H NMR | Mass Spec (m/z) |
| Intermediate 1 | White to off-white solid | 155-160 | >95 | Conforms to structure | [M+H]⁺ = 209.13 |
| This compound | White crystalline solid | 110-115 | >99 (after purification) | Conforms to structure | [M+H]⁺ = 367.25 |
Troubleshooting Guides and FAQs
Synthesis of Intermediate 1
Q1: The reaction to form Intermediate 1 is not going to completion. What are the possible causes and solutions?
-
Possible Causes:
-
Insufficient temperature: The reaction requires high temperatures to proceed efficiently.
-
Inactive base: The potassium carbonate may be old or have absorbed moisture, reducing its basicity.
-
Poor quality starting materials: The 2-chloronicotinic acid or 3-methyl-1-butanamine may be impure.
-
-
Solutions:
-
Ensure the reaction temperature is maintained at 120 °C.
-
Use freshly dried potassium carbonate.
-
Check the purity of your starting materials by NMR or other analytical techniques.
-
Q2: I am getting a low yield of Intermediate 1 after precipitation. How can I improve it?
-
Possible Causes:
-
Incomplete precipitation: The pH of the solution may not be optimal for precipitation.
-
Product loss during washing: Washing with an excessive amount of cold water can lead to some product loss.
-
-
Solutions:
-
Carefully adjust the pH to 3-4. Check the pH with a calibrated meter.
-
Minimize the amount of cold water used for washing the precipitate.
-
Amide Coupling to form this compound
Q3: The amide coupling reaction is sluggish or incomplete. What can I do?
-
Possible Causes:
-
Moisture in the reaction: Peptide coupling reagents like BOP are sensitive to moisture.
-
Inactive coupling reagent: The BOP reagent may have degraded over time.
-
Insufficient base: The amount of DIPEA may not be enough to neutralize the generated acids.
-
-
Solutions:
-
Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous DMF as the solvent.
-
Use a fresh bottle of BOP reagent.
-
Increase the amount of DIPEA to 3.5-4.0 equivalents.
-
Q4: I am observing significant side product formation in the amide coupling step. What are they and how can I avoid them?
-
Possible Causes:
-
Epimerization: The chiral center (if any) in the starting materials might be susceptible to epimerization under basic conditions.
-
Reaction of BOP with the amine: The coupling reagent can react with the amine nucleophile to form a guanidinium byproduct.
-
-
Solutions:
-
Add the coupling reagent slowly to the reaction mixture at a lower temperature (e.g., 0 °C) before allowing it to warm to room temperature.
-
Consider using an alternative coupling reagent that is less prone to side reactions, such as HATU or HBTU.
-
Purification
Q5: I am having trouble purifying this compound by flash chromatography. The product is co-eluting with an impurity. What should I do?
-
Possible Causes:
-
Solutions:
-
Optimize the solvent system using TLC. Try different solvent mixtures (e.g., ethyl acetate/hexanes, dichloromethane/methanol) to achieve better separation.[2][3]
-
Reduce the amount of crude material loaded onto the column. A general rule of thumb is to load 1-5% of the mass of the stationary phase.[3]
-
Q6: My this compound is not crystallizing, or it is "oiling out". What can I do?
-
Possible Causes:
-
Solutions:
-
Add a small amount of additional solvent to the "oiled out" mixture and heat until a clear solution is formed, then allow it to cool slowly.[4]
-
Ensure the material is of high purity (>95%) before attempting crystallization.
-
Try a different solvent or a mixture of solvents for crystallization. Good crystallization solvents are typically those in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[7]
-
Try scratching the inside of the flask with a glass rod to induce crystallization.[4]
-
Visualizations
References
Amdiglurax Therapeutic Window Enhancement: A Technical Support Center
Welcome to the technical support center for researchers working with Amdiglurax (formerly NSI-189, ALTO-100). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and explore strategies for enhancing the therapeutic window of this novel neurogenic compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an investigational small molecule being developed for major depressive disorder (MDD), bipolar depression, and other CNS conditions.[1][2] Unlike conventional antidepressants, its exact molecular target is unknown.[1][3] However, its mechanism is thought to involve the stimulation of neurogenesis, particularly in the hippocampus.[1][3] Preclinical studies have shown that it indirectly modulates Brain-Derived Neurotrophic Factor (BDNF) and upregulates other growth factors like Stem Cell Factor (SCF).[1][3] It does not interact with monoamine transporters or common amino acid receptors like NMDA or AMPA.[1]
Q2: What does "enhancing the therapeutic window" mean for this compound?
The therapeutic window is the dosage range where a drug is effective without causing significant toxicity. For this compound, enhancing this window involves strategies to either:
-
Increase Efficacy: Maximize its pro-neurogenic and antidepressant/pro-cognitive effects at clinically feasible doses.
-
Reduce Adverse Effects: Minimize any potential off-target effects, thereby allowing for a wider range of effective doses.
-
Improve the Risk/Benefit Profile: Identify specific patient populations or therapeutic combinations that lead to a more robust and reliable clinical response. A key challenge noted in its development is translating the significant pro-neurogenic effects seen in rodents to humans, where similar effects on hippocampal volume were not observed at the doses tested.[1]
Troubleshooting Guide: Efficacy & Experimental Design
Q3: My in vivo rodent study shows a diminished effect at higher doses of this compound. Is this expected?
Yes, this is a known phenomenon observed in preclinical studies. Research in mice has indicated a potential bell-shaped dose-response curve for this compound's effect on hippocampal volume, where higher doses may be less effective than moderate doses.[1]
Troubleshooting Steps:
-
Conduct a Full Dose-Response Study: If you are observing this, it is critical to perform a multi-point dose-response analysis rather than relying on a single high dose.
-
Analyze Pharmacokinetics (PK): Ensure that higher doses are resulting in proportionally higher plasma and brain concentrations. Non-linear PK could contribute to unexpected pharmacodynamic (PD) effects. This compound's half-life is approximately 17-21 hours, reaching a steady state in 4-5 days.[1]
Table 1: this compound Dose-Response on Hippocampal Volume in Mice
| Dose (mg/kg) | Approximate Increase in Hippocampal Volume | Reference |
|---|---|---|
| 10 mg/kg | ~36% | [1] |
| 30 mg/kg | ~66% | [1] |
| 100 mg/kg | Less effective than 30 mg/kg |[1] |
Q4: I am observing high variability in response to this compound across my animal cohort. How can I address this?
High variability can undermine statistical power and reflects challenges seen in clinical trials. A promising strategy, highlighted by recent this compound clinical trials, is patient stratification using biomarkers.[1] A significantly better response was seen in MDD patients with a specific cognitive biomarker profile.[1] This approach can be modeled preclinically.
Recommended Strategy: Biomarker-Based Stratification
-
Identify a Potential Biomarker: Based on this compound's proposed mechanism, this could be a baseline cognitive performance metric, a measure of neuroplasticity (e.g., via EEG), or a molecular marker.
-
Pre-screen Cohort: Before treatment, assess all animals for this biomarker.
-
Stratify and Randomize: Divide the cohort into "Biomarker-Positive" and "Biomarker-Negative" groups. Then, randomize animals from within each group to receive either vehicle or this compound.
-
Analyze Outcomes: Compare the treatment effect within each stratified group. This can reveal if the therapeutic effect is specific to or enhanced in one sub-population.
Advanced Strategies to Widen the Therapeutic Window
Q5: How can I hypothetically improve the delivery of this compound to the CNS to enhance its therapeutic index?
While this compound is orally available, enhancing its concentration specifically within the CNS, particularly the hippocampus, could theoretically boost efficacy at lower systemic doses, thereby widening the therapeutic window. Several advanced drug delivery strategies can be explored.[4][5][6]
Table 2: Potential CNS Drug Delivery Enhancement Strategies
| Strategy | Description | Potential Advantages for this compound | Key Experimental Readout |
|---|---|---|---|
| Nanoparticle Encapsulation | Encapsulating this compound in biocompatible nanoparticles (e.g., PLGA) which can be surface-modified with targeting ligands (e.g., transferrin).[5][6] | Improved BBB penetration; targeted delivery to specific brain regions or cell types; potential for sustained release. | Brain-to-plasma concentration ratio; hippocampal drug concentration via microdialysis. |
| Prodrug Approach | Modifying the this compound molecule with a lipophilic moiety that is cleaved by brain-specific enzymes, releasing the active drug in situ.[7] | Increased lipophilicity for better passive diffusion across the BBB; reduced peripheral exposure to the active compound. | LC-MS/MS quantification of prodrug and active this compound in brain vs. peripheral tissues. |
| Intranasal Delivery | Formulating this compound for nasal administration to bypass the BBB via the olfactory and trigeminal neural pathways.[7] | Rapid, direct-to-brain delivery; avoidance of first-pass metabolism. | CSF and brain parenchyma drug levels following intranasal vs. oral administration. |
| Convection-Enhanced Delivery (CED) | Direct, stereotactic microinfusion into the hippocampus. This is an invasive research tool, not a clinical strategy for this indication.[5] | Provides the highest possible local concentration to definitively test target engagement in preclinical models. | Local tissue concentration; maximal pharmacodynamic response (e.g., neurogenesis). |
Q6: Could combination therapy be a viable strategy to enhance the effects of this compound?
Yes, combination therapy is a rational approach. Since this compound promotes neurogenesis, combining it with an agent that supports the survival and integration of new neurons could produce a synergistic effect. For example, standard antidepressants have been shown to promote neuroplasticity, which could complement this compound's mechanism.[8]
Hypothetical Combination:
-
This compound: To stimulate the proliferation of neural stem cells.
-
Agent X (e.g., a selective serotonin reuptake inhibitor - SSRI): To promote a favorable microenvironment for the survival, maturation, and integration of the newly born neurons.
Experimental Protocols
Protocol 1: Assessment of Hippocampal Neurogenesis in Rodents
This protocol outlines the key steps to quantify changes in neurogenesis following this compound administration.
1. Animal Dosing and Tissue Preparation:
-
Administer this compound or vehicle (e.g., via oral gavage) to adult rodents for a sustained period (e.g., 28 days).
-
To label dividing cells, administer BrdU (50 mg/kg, i.p.) or a similar marker for several days before the end of the treatment period.
-
At the study endpoint, perfuse animals with saline followed by 4% paraformaldehyde (PFA).
-
Extract brains and post-fix in 4% PFA overnight, then transfer to a sucrose solution for cryoprotection.
2. Immunohistochemistry (IHC):
-
Section the brains coronally (e.g., 40 µm thickness) through the hippocampus using a cryostat or vibratome.
-
Perform antigen retrieval as required for the chosen antibodies.
-
Incubate sections with primary antibodies overnight at 4°C.
-
Incubate with corresponding fluorescently-labeled secondary antibodies.
-
Counterstain with a nuclear marker like DAPI.
3. Quantification and Analysis:
-
Capture high-resolution images of the dentate gyrus of the hippocampus using a confocal or fluorescence microscope.
-
Use stereology or automated cell counting software (e.g., ImageJ/Fiji) to quantify the number of positive cells for each marker.
-
Normalize cell counts to the area or volume of the region of interest.
-
Statistically compare the cell counts between the vehicle and this compound-treated groups.
Protocol 2: In Vitro Neuronal Cytotoxicity Assay
This protocol is designed to test for direct toxic effects of this compound or to screen for synergistic toxicity when combined with other compounds.
1. Cell Culture:
-
Plate a suitable neuronal cell line (e.g., SH-SY5Y or primary hippocampal neurons) in 96-well plates at an appropriate density.
-
Allow cells to adhere and differentiate (if necessary) for 24-48 hours.
2. Compound Treatment:
-
Prepare serial dilutions of this compound in the appropriate cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound (and/or a combination compound). Include a vehicle-only control.
-
Incubate the cells for a relevant time period (e.g., 24, 48, or 72 hours).
3. Viability Assessment (MTT Assay Example):
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Live cells will metabolize MTT into formazan crystals.
-
Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
-
Normalize the absorbance values of the treated wells to the vehicle control wells (representing 100% viability).
-
Plot cell viability (%) against drug concentration and calculate the IC50 value (the concentration at which 50% of cells are non-viable), if applicable.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikiwand [wikiwand.com]
- 3. grokipedia.com [grokipedia.com]
- 4. [PDF] Current approaches to enhance CNS delivery of drugs across the brain barriers | Semantic Scholar [semanticscholar.org]
- 5. Current approaches to enhance CNS delivery of drugs across the brain barriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in brain-targeted delivery strategies and natural product-mediated enhancement of blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. How antidepressant drugs act: A primer on neuroplasticity as the eventual mediator of antidepressant efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Amdiglurax and Other Cognitive Enhancers in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cognitive-enhancing effects of Amdiglurax, an investigational neurogenic compound, with established and alternative cognitive enhancers: Donepezil, CDP-choline, and Piracetam. The following sections present a detailed analysis of their performance in validated animal models of cognition, supported by experimental data and methodologies.
Quantitative Data Summary
The following tables summarize the quantitative outcomes of key preclinical studies investigating the effects of this compound and comparator compounds on learning and memory in various animal models.
Table 1: Morris Water Maze (Spatial Learning and Memory)
| Compound | Animal Model | Dosage | Administration Route & Duration | Key Findings |
| This compound | Information not available in search results | - | - | General memory-enhancing effects reported, but specific quantitative data from the Morris Water Maze test is not available in the provided search results. |
| Donepezil | APP/PS1 transgenic mice | 2 mg/kg/day | Oral gavage, 3 months | Significantly decreased escape latency compared to vehicle-treated APP/PS1 mice.[1] Increased time spent in the target quadrant during the probe trial.[1] |
| Scopolamine-induced amnesia in rats | 1 mg/kg | Intraperitoneal | Alleviated scopolamine-induced impairment in place navigation.[2] | |
| CDP-choline | Rats in impoverished environment | ~500 mg/kg/day | Dietary supplement, 3 months | Ameliorated deficits in spatial memory acquisition and retention.[3] |
| Piracetam | Aged rats | 300 mg/kg | Once daily | Improved performance in active avoidance learning, a test of learning and memory.[4] |
| Scopolamine-induced amnesia in rats | 200 mg/kg | Intraperitoneal | Significantly decreased escape latency time during training and retrieval.[5] |
Table 2: Novel Object Recognition (Recognition Memory)
| Compound | Animal Model | Dosage | Administration Route & Duration | Key Findings |
| This compound | Information not available in search results | - | - | General memory-enhancing effects reported, but specific quantitative data from the Novel Object Recognition test is not available in the provided search results. |
| Donepezil | APP/PS1 transgenic mice | 2 mg/kg/day | Oral gavage, 3 months | Significantly increased the recognition index compared to vehicle-treated APP/PS1 mice.[6][7] |
| CDP-choline | Scopolamine-induced amnesia in rats | 250 mg/kg | Intraperitoneal | Attenuated scopolamine-induced deficits in prepulse inhibition, a measure of sensorimotor gating related to cognitive function.[8] |
| Piracetam | Information not available in search results | - | - | General memory-enhancing effects reported, but specific quantitative data from the Novel Object Recognition test is not available in the provided search results. |
Table 3: Fear Conditioning (Associative Learning and Memory)
| Compound | Animal Model | Dosage | Administration Route & Duration | Key Findings |
| This compound | Rat models of memory impairment | - | - | Reverses memory deficits and improves performance in fear conditioning tasks.[9] |
| Donepezil | Scopolamine-induced amnesia in rats | - | - | Moderately attenuated scopolamine-induced deficits in contextual and cued fear conditioning.[10] |
| CDP-choline | Information not available in search results | - | - | - |
| Piracetam | Information not available in search results | - | - | - |
Experimental Protocols
Detailed methodologies for the key behavioral assays cited in this guide are outlined below. These protocols are representative of standard procedures used in preclinical cognitive research.
Morris Water Maze Protocol (Adapted for Rodents)
The Morris Water Maze is a widely used test to assess spatial learning and memory.
-
Apparatus: A circular pool (approximately 1.5-2 meters in diameter) is filled with opaque water. A small escape platform is hidden just below the water's surface in one quadrant. Various extra-maze cues are placed around the room to serve as spatial references.
-
Acquisition Phase (Training):
-
Animals are subjected to a series of trials (typically 4 trials per day for 5-7 days).
-
In each trial, the animal is placed into the pool from one of four randomized starting positions and is allowed to swim and find the hidden platform.
-
The time taken to find the platform (escape latency) and the path length are recorded.
-
If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.
-
-
Probe Trial (Memory Retention):
-
24 to 48 hours after the final acquisition trial, the escape platform is removed from the pool.
-
The animal is allowed to swim freely for a fixed duration (e.g., 60 seconds).
-
The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as indices of spatial memory retention.
-
Novel Object Recognition Protocol (Adapted for Rodents)
This test assesses an animal's ability to recognize a novel object from a familiar one, a measure of recognition memory.
-
Habituation: Animals are individually habituated to the testing arena (an open-field box) for a set period (e.g., 5-10 minutes) on one or more days leading up to the test to reduce novelty-induced stress.
-
Familiarization/Sample Phase (T1):
-
Two identical objects are placed in the arena.
-
The animal is allowed to freely explore the objects for a defined period (e.g., 5-10 minutes).
-
The time spent exploring each object is recorded. Exploration is typically defined as sniffing or touching the object with the nose or forepaws.
-
-
Test Phase (T2):
-
After a retention interval (which can be varied to test short-term or long-term memory, e.g., 1 hour to 24 hours), the animal is returned to the arena.
-
One of the familiar objects is replaced with a novel object.
-
The time spent exploring the familiar and the novel object is recorded.
-
A "recognition index" is calculated as the proportion of time spent exploring the novel object relative to the total exploration time of both objects. A higher recognition index indicates better memory.
-
Fear Conditioning Protocol (Adapted for Rodents)
This paradigm assesses associative learning and memory by pairing a neutral stimulus with an aversive stimulus.
-
Apparatus: A conditioning chamber equipped with a grid floor for delivering a mild footshock, a sound generator for the auditory cue (conditioned stimulus, CS), and a video camera to record behavior.
-
Conditioning (Training):
-
The animal is placed in the conditioning chamber and allowed to habituate for a few minutes.
-
An auditory cue (e.g., a tone) is presented for a short duration (e.g., 20-30 seconds).
-
During the final seconds of the tone, a mild, brief footshock (unconditioned stimulus, US) is delivered.
-
This pairing of the CS and US is typically repeated several times with an inter-trial interval.
-
-
Contextual Fear Testing:
-
24 hours after conditioning, the animal is returned to the same chamber (the context).
-
No tone or shock is presented.
-
The amount of time the animal spends "freezing" (a species-specific fear response characterized by complete immobility except for respiratory movements) is measured as an index of memory for the aversive context.
-
-
Cued Fear Testing:
-
At a later time point (e.g., 48 hours after conditioning), the animal is placed in a novel context (different chamber with altered visual, tactile, and olfactory cues).
-
After a habituation period, the auditory cue (tone) is presented without the footshock.
-
Freezing behavior in response to the cue is measured as an index of associative memory for the tone-shock pairing.
-
Signaling Pathways and Mechanisms of Action
The cognitive-enhancing effects of this compound and the comparator compounds are mediated by distinct molecular pathways. The following diagrams, generated using the DOT language, illustrate these proposed mechanisms.
Caption: Proposed signaling pathway for this compound-mediated cognitive enhancement.
Caption: Mechanism of action for Donepezil in enhancing cholinergic neurotransmission.
Caption: Dual mechanism of action of CDP-choline in supporting cognitive function.
References
- 1. researchgate.net [researchgate.net]
- 2. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stable, long-term, spatial memory in young and aged rats achieved with a one day Morris water maze training protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of piracetam on membrane fluidity in the aged mouse, rat, and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyonline.silae.it [pharmacologyonline.silae.it]
- 6. researchgate.net [researchgate.net]
- 7. Figure 2 from Novel Object Recognition as a Facile Behavior Test for Evaluating Drug Effects in AβPP/PS1 Alzheimer's Disease Mouse Model | Semantic Scholar [semanticscholar.org]
- 8. CDP-choline attenuates scopolamine induced disruption of prepulse inhibition in rats: involvement of central nicotinic mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Piracetam? [synapse.patsnap.com]
- 10. Donepezil primarily attenuates scopolamine-induced deficits in psychomotor function, with moderate effects on simple conditioning and attention, and small effects on working memory and spatial mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Amdiglurax and Traditional Antidepressants: Mechanisms, Efficacy, and Clinical Data
Guide for Researchers and Drug Development Professionals
This guide provides an objective comparison of the novel neurogenic agent Amdiglurax against traditional classes of antidepressants, including Selective Serotonin Reuptake Inhibitors (SSRIs), Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs), and Tricyclic Antidepressants (TCAs). The analysis is supported by available clinical and preclinical data, with a focus on mechanism of action, efficacy, and safety profiles.
Introduction: The Evolving Landscape of Antidepressant Therapy
For decades, the mainstay of treatment for Major Depressive Disorder (MDD) has been medications that modulate monoaminergic systems, such as serotonin and norepinephrine. While effective for many, a significant portion of patients fail to achieve adequate remission, and side effects often impact adherence. This has driven the search for novel therapeutic agents with distinct mechanisms of action. This compound (formerly NSI-189, now ALTO-100) represents a departure from the monoamine hypothesis, targeting pathways related to neurogenesis and synaptic plasticity. This guide will dissect the available evidence for this compound and compare its performance characteristics with established antidepressant classes.
Mechanism of Action: A Tale of Two Pathways
Traditional antidepressants primarily increase the synaptic availability of monoamines. This compound, in contrast, is believed to exert its effects by promoting the growth of new neurons and strengthening neural connections, particularly in the hippocampus.
-
This compound (ALTO-100): The precise molecular target of this compound is not fully elucidated, but it is described as a hippocampal neurogenesis stimulant.[1] It is thought to work by indirectly modulating Brain-Derived Neurotrophic Factor (BDNF) signaling.[1] Preclinical studies have shown that this compound can increase hippocampal volume in rodents, an effect linked to its potential antidepressant and pro-cognitive properties.[1] Unlike conventional antidepressants, it does not interact with monoamine transporters.[1]
-
Traditional Antidepressants:
-
SSRIs (e.g., Sertraline, Fluoxetine): Selectively block the reuptake of serotonin, increasing its concentration in the synaptic cleft.
-
SNRIs (e.g., Venlafaxine, Duloxetine): Inhibit the reuptake of both serotonin and norepinephrine.
-
TCAs (e.g., Amitriptyline, Imipramine): Non-selectively block the reuptake of serotonin and norepinephrine. They also interact with other receptors (e.g., cholinergic, histaminergic), which contributes to their extensive side effect profile.[2]
-
Figure 1. Contrasting signaling pathways of this compound and SSRIs.
Data Presentation: Efficacy and Safety Comparison
The following tables summarize quantitative data from clinical trials to facilitate a direct comparison between this compound and traditional antidepressants.
Table 1: Comparative Efficacy in Major Depressive Disorder
| Metric | This compound (ALTO-100) | SSRIs | SNRIs | TCAs |
| Primary Mechanism | Neurogenesis & BDNF Modulation | Serotonin Reuptake Inhibition | Serotonin & Norepinephrine Reuptake Inhibition | Serotonin & Norepinephrine Reuptake Inhibition |
| MADRS Change vs. Placebo | -1.8 to -1.4 points (Phase 2b, overall population, not significant).[3][4] Biomarker+ Group: -4.9 point difference (15.5 vs 10.6, p=0.001, Phase 2a).[5] | ~2-3 point difference.[6][7] | ~2-3 point difference.[6] | Efficacy is generally considered comparable or slightly superior to SSRIs, particularly in severe depression.[2][8] |
| Remission Rate | Data not consistently reported across trials. | ~41.9%[3] | ~48.5%[3] | Comparable to SSRIs/SNRIs.[2] |
| Onset of Action | Not established; hypothesized to be potentially faster. | 4-6 weeks.[9] | 4-6 weeks. | 4-6 weeks. |
| Pro-Cognitive Effects | Yes, significant improvements observed in memory and executive function (Cohen's d up to 1.12).[1][3][4] | Generally minimal or not a primary effect. | Some evidence for modest cognitive benefits (e.g., Duloxetine). | Can impair cognition due to anticholinergic effects. |
Note: MADRS (Montgomery-Åsberg Depression Rating Scale) is a clinician-rated scale to assess the severity of depressive episodes. Remission is typically defined as a MADRS score ≤10.
Table 2: Comparative Side Effect Profiles (Reported Incidence)
| Side Effect | This compound (ALTO-100) | SSRIs | SNRIs | TCAs |
| Nausea/Vomiting | ~Placebo rate[10][11] | 10-25%[12] | Higher risk than SSRIs (HR=1.26)[13] | Common |
| Headache | ~Placebo rate[10][11] | Up to 17/1000 person-months[13] | Common[4] | Common[4] |
| Sexual Dysfunction | Not reported as a common AE. | Common, often cited reason for discontinuation.[14] | Common[4] | Common[4] |
| Weight Gain | Not reported as a common AE. | Common with long-term use.[14] | Lower risk than some SSRIs.[15] | Prominent |
| Drowsiness/Sedation | Somnolence (~28% in Phase 1b)[16] | Can occur, varies by agent.[15] | Can cause insomnia or sedation.[15] | Prominent |
| Dry Mouth | Not reported as a common AE. | ~14%[12] | Common[15] | Very Common (Anticholinergic effect) |
| Cardiovascular Effects | No significant signals reported. | Minimal (QT prolongation with some agents). | Can increase blood pressure.[15] | High risk in overdose (cardiac arrhythmias).[15] |
Experimental Protocols
Detailed methodologies are crucial for interpreting and replicating scientific findings. Below are summaries of key experimental protocols relevant to the data presented.
A. Preclinical Efficacy Assessment: Forced Swim Test (FST)
The FST is a rodent behavioral test used to screen for antidepressant efficacy.
-
Objective: To measure behavioral despair, which is reversed by effective antidepressant treatment.
-
Apparatus: A cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) filled with water (24-30°C) to a level where the animal cannot touch the bottom or escape.[5]
-
Procedure:
-
Animals are placed individually into the water-filled cylinder.
-
An initial period of vigorous swimming and escape attempts is observed.
-
The key measure is the duration of immobility, where the animal ceases struggling and makes only minimal movements to keep its head above water.[17]
-
The test session typically lasts 5-6 minutes.[17]
-
-
Endpoint: A significant reduction in immobility time in the drug-treated group compared to the vehicle control group is indicative of antidepressant-like activity.[6]
B. Preclinical Cognitive Assessment: Morris Water Maze (MWM)
The MWM is used to assess hippocampal-dependent spatial learning and memory, relevant for evaluating the pro-cognitive effects of compounds like this compound.
-
Objective: To evaluate an animal's ability to learn and remember the location of a hidden escape platform using distal visual cues.
-
Apparatus: A large circular pool (e.g., 90-100 cm diameter) filled with opaque water. A small escape platform is hidden just below the water's surface.[13] The room contains various fixed visual cues.
-
Procedure:
-
Endpoints: Key measures include the latency (time) to find the platform during acquisition and, during the probe trial, the time spent in the target quadrant where the platform was previously located.[18]
C. Clinical Efficacy Assessment: Randomized Controlled Trial (RCT) for MDD
-
Objective: To determine the efficacy and safety of an investigational drug compared to placebo and/or an active comparator in patients with MDD.
-
Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group study is the gold standard.[9]
-
Participants: Patients meeting DSM-5 criteria for MDD, typically with a baseline MADRS score above a certain threshold (e.g., ≥22).
-
Procedure:
-
Screening & Washout: Patients are screened for eligibility and may undergo a washout period from prohibited medications.
-
Randomization: Eligible patients are randomly assigned to receive the investigational drug, placebo, or an active comparator for a fixed duration (typically 6-12 weeks).
-
Assessment: Efficacy is assessed at baseline and regular intervals using standardized rating scales. The primary endpoint is often the change from baseline in the MADRS total score.[9]
-
Safety Monitoring: Adverse events, vital signs, and laboratory tests are monitored throughout the trial.
-
-
Endpoints:
-
Primary: Mean change from baseline in MADRS total score compared to placebo.
-
Secondary: Response rates (≥50% reduction in MADRS score), remission rates (MADRS score ≤10), changes in other scales (e.g., CGI-S, patient-reported outcomes), and safety/tolerability.
-
References
- 1. Duloxetine and venlafaxine-XR in the treatment of major depressive disorder: a meta-analysis of randomized clinical trials - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Amitriptyline v. the rest: still the leading antidepressant after 40 years of randomised controlled trials | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 3. Comparison of SSRIs and SNRIs in major depressive disorder: a meta-analysis of head-to-head randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antidepressant Side Effects: Types, Comparison Chart, and Suicide Risk [healthline.com]
- 5. s204.q4cdn.com [s204.q4cdn.com]
- 6. Efficacy of new-generation antidepressants assessed with the Montgomery-Asberg Depression Rating Scale, the gold standard clinician rating scale: A meta-analysis of randomised placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessing the ‘true’ effect of active antidepressant therapy v. placebo in major depressive disorder: use of a mixture model | The British Journal of Psychiatry | Cambridge Core [cambridge.org]
- 8. Amitriptyline for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alto Neuroscience Announces Positive Results from Phase 2 Study of ALTO-100 in Post-Traumatic Stress Disorder - BioSpace [biospace.com]
- 10. psychiatrictimes.com [psychiatrictimes.com]
- 11. Alto Neuroscience, Inc. - Alto Neuroscience Reports Topline Results from a Phase 2b Trial Evaluating ALTO-100 as a Treatment for Major Depressive Disorder [investors.altoneuroscience.com]
- 12. bjbms.org [bjbms.org]
- 13. Rates of 5 common antidepressant side effects among new adult and adolescent cases of depression: a retrospective US claims study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Real-World Data on SSRI Antidepressant Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Figure 13, Change from Baseline in MADRS Score – Active-Treatment Versus Placebo (Random-Effects Model) - Clinical Review Report: Vortioxetine Hydrobromide (Trintellix) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. A systematic review of duloxetine and venlafaxine in major depression, including unpublished data - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. This compound - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Reproducibility of Amdiglurax's Effects on Hippocampal Volume
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the investigational compound Amdiglurax (NSI-189) and its effects on hippocampal volume, placed in context with an alternative class of compounds, the metabotropic glutamate receptor 2/3 (mGluR2/3) agonists. The objective is to present the available preclinical data on the reproducibility of these effects, detail the experimental methodologies used, and illustrate the underlying signaling pathways.
Executive Summary
This compound has been shown in preclinical models to dose-dependently increase hippocampal volume, an effect attributed to its neurogenic properties. In contrast, the primary focus of research on mGluR2/3 agonists, such as pomaglumetad methionil and LY379268, has been on their modulation of synaptic activity and neuroprotection, with a notable lack of published data on their effects on hippocampal volume. This guide highlights the differences in the therapeutic rationale and the available supporting data for these two classes of compounds.
Comparative Data on Hippocampal Effects
Table 1: Quantitative Effects of this compound on Hippocampal Volume in Preclinical Models
| Compound | Species | Dosage (Oral) | Duration | Change in Hippocampal Volume | Study Reference (Non-peer-reviewed) |
| This compound (NSI-189) | Mouse | 10 mg/kg | 28 days | ~36% increase | Neuralstem, Inc. (Data on file) |
| This compound (NSI-189) | Mouse | 30 mg/kg | 28 days | ~66% increase | Neuralstem, Inc. (Data on file) |
Note: A small Phase 1 clinical study in patients with major depressive disorder found no significant impact on hippocampal volume after 4 weeks of this compound treatment (40–150 mg/day)[1].
Table 2: Comparison of Preclinical Hippocampal Effects: this compound vs. mGluR2/3 Agonists
| Feature | This compound (NSI-189) | mGluR2/3 Agonists (e.g., Pomaglumetad, LY379268) |
| Primary Reported Effect | Increased hippocampal volume and neurogenesis[1]. | Modulation of neuronal activity, neuroprotection[2][3]. |
| Quantitative Volumetric Data | Available from preclinical mouse studies[1]. | Not reported in available literature. |
| Mechanism of Action | Stimulation of neurogenesis, indirect modulation of Brain-Derived Neurotrophic Factor (BDNF) signaling[1][4]. | Presynaptic inhibition of glutamate release via Gi/o-coupled receptors[2]. |
| Therapeutic Rationale | Structural remodeling of the hippocampus to treat depression and cognitive disorders[4]. | Normalization of aberrant glutamate and dopamine system activity in psychiatric disorders[2][5][6]. |
Signaling Pathways
The proposed mechanisms of action for this compound and mGluR2/3 agonists involve distinct signaling cascades.
Caption: Proposed signaling pathway for this compound (NSI-189).
Caption: Presynaptic inhibition by mGluR2/3 receptor agonists.
Experimental Protocols
The reproducibility of hippocampal volume measurements is highly dependent on standardized experimental protocols. Below are methodologies synthesized from studies employing rodent models for such assessments.
Animal Models and Drug Administration
-
Subjects: Studies typically use adult male Sprague-Dawley rats or C57BL/6 mice. Animals are housed under standard conditions (12:12h light-dark cycle, ad libitum access to food and water).
-
This compound Administration: this compound (NSI-189) is administered orally (p.o.) via gavage. Doses in preclinical studies range from 10 to 30 mg/kg, typically administered daily for a period of at least 28 days to observe structural changes.
-
mGluR2/3 Agonist Administration: Compounds like Pomaglumetad Methionil (POM) and LY379268 are often administered intraperitoneally (i.p.).
-
POM: Doses around 3 mg/kg (i.p.) have been used in studies to assess effects on neuronal activity.
-
LY379268: Doses ranging from 0.5 to 10 mg/kg (i.p.) are used depending on the experimental paradigm (e.g., behavioral or neuroprotection studies).
-
For chronic studies, administration would typically occur daily for several weeks.
-
In Vivo Magnetic Resonance Imaging (MRI) for Hippocampal Volumetry
-
MRI System: High-field MRI scanners (e.g., 7T) are commonly used for rodent brain imaging to achieve high resolution.
-
Anesthesia: During imaging, animals are anesthetized, often with isoflurane (e.g., 1-2% in O₂/air mixture), to prevent movement artifacts. Physiological monitoring (respiration, temperature) is crucial throughout the scan.
-
Image Acquisition:
-
Sequence: A T2-weighted (T2w) sequence, such as a TurboRARE (Rapid Acquisition with Refocused Echoes), is typically used to acquire high-resolution anatomical images.
-
Parameters (Example for 7T):
-
Repetition Time (TR): ~2000-2500 ms
-
Echo Time (TE): ~20-35 ms
-
Field of View (FOV): ~20x20 mm to 25x25 mm
-
Matrix Size: 256x256 or higher
-
Slice Thickness: 0.5 to 0.75 mm (coronal or axial slices)
-
In-plane resolution: ~100-125 µm
-
-
Image Processing and Volumetric Analysis
-
Segmentation: The hippocampus is manually or semi-automatically delineated on consecutive T2w image slices.
-
Software: Tools such as ITK-SNAP or similar medical image analysis software are used for this purpose.
-
Anatomical Reference: Delineation is guided by a stereotaxic brain atlas (e.g., the Paxinos and Watson rat brain atlas) to ensure consistent anatomical boundaries are traced across all subjects.
-
-
Volume Calculation: The volume of the hippocampus is calculated by summing the area of the delineated region of interest (ROI) on each slice and multiplying by the slice thickness.
-
Formula: Volume (mm³) = Σ [ROI Area (mm²) × Slice Thickness (mm)]
-
-
Normalization: To account for individual differences in overall brain size, the hippocampal volume is often normalized to the total intracranial or total brain volume.
-
Statistical Analysis: Volumetric data are typically analyzed using appropriate statistical tests, such as t-tests or ANOVA, to compare between treatment and control groups. A longitudinal design, with imaging before and after treatment, provides the most robust evidence for treatment-induced changes.
Experimental Workflow
The following diagram illustrates a typical workflow for a preclinical study investigating the effects of a compound on hippocampal volume.
References
- 1. Juvenile treatment with mGluR2/3 agonist prevents schizophrenia-like phenotypes in adult by acting through GSK3β - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peripubertal mGluR2/3 Agonist Treatment Prevents Hippocampal Dysfunction and Dopamine System Hyperactivity in Adulthood in MAM Model of Schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mGluR2/3 agonist pomaglumetad methionil normalizes aberrant dopamine neuron activity via action in the ventral hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Study of Amdiglurax and Other Neurogenic Compounds
For Immediate Release
This guide provides a detailed comparative analysis of Amdiglurax (formerly NSI-189, now ALTO-100), a novel neurogenic compound, against other prominent neurogenic and antidepressant agents, including Ketamine (an NMDA receptor antagonist), neuroactive steroids (represented by Allopregnanolone and its clinical analog Zuranolone), and Fluoxetine (a selective serotonin reuptake inhibitor, SSRI). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of preclinical and clinical data to inform future research and development in the field of neurotherapeutics.
Executive Summary
This compound is an investigational drug hypothesized to exert its effects by stimulating hippocampal neurogenesis and modulating brain-derived neurotrophic factor (BDNF) signaling. [1]While it has shown promise in preclinical models and some early-phase clinical trials, particularly in improving cognitive function, its efficacy as a primary antidepressant remains under investigation, with a recent Phase 2b trial failing to meet its primary endpoint for major depressive disorder (MDD). [2][3][4]In contrast, Ketamine and the neuroactive steroid Zuranolone have demonstrated rapid antidepressant effects in clinical settings. Fluoxetine, a widely prescribed antidepressant, also promotes neurogenesis, though its direct cognitive effects are more variable. This guide presents a side-by-side comparison of these compounds across key preclinical and clinical parameters.
Comparative Data Tables
Table 1: Preclinical Efficacy in Animal Models
| Compound Class | Compound | Animal Model | Key Findings | Reference |
| Hippocampal Neurogenesis Stimulant | This compound | Healthy Mice | Dose-dependent increase in hippocampal volume (~36% at 10 mg/kg, ~66% at 30 mg/kg). | [1] |
| NMDA Receptor Antagonist | Ketamine | Chronic Stress (Mice) | Repeated administration more than doubled the number of BrdU+ cells in the dentate gyrus. | [5] |
| Neuroactive Steroid | Allopregnanolone | 3xTgAD Mice | Increased the number of immature neurons (BrdU+/DCX+) and DCX protein expression by 30%. | [6] |
| SSRI | Fluoxetine | Healthy Rats | Chronic (14-28 days) but not acute treatment increased BrdU-positive cells by 20-40%. | [7] |
Table 2: Clinical Efficacy in Major Depressive Disorder (MDD) and Postpartum Depression (PPD)
| Compound Class | Compound | Population | Primary Outcome Measure | Key Efficacy Results | Reference |
| Hippocampal Neurogenesis Stimulant | This compound (ALTO-100) | MDD | Change in MADRS Score | Phase 2b trial failed to show a statistically significant improvement vs. placebo. | [2][3][4] |
| NMDA Receptor Antagonist | Ketamine | Treatment-Resistant Depression (TRD) | Change in MADRS Score | Single infusion led to a 7.95-point greater reduction vs. midazolam at 24 hours (p < 0.001). | [8] |
| Neuroactive Steroid | Zuranolone | PPD | Change in HAMD-17 Score | -17.8 point reduction vs. -13.6 for placebo at day 15 (p = 0.003). | [9][10] |
| SSRI | Fluoxetine | MDD | General Improvement | Widely established as an effective antidepressant, though with a delayed onset of action. | [11] |
Table 3: Effects on Cognitive Function
| Compound Class | Compound | Population | Key Cognitive Findings | Reference |
| Hippocampal Neurogenesis Stimulant | This compound (NSI-189) | MDD | Statistically significant improvements in memory (Cohen's d = 1.12), working memory (d = 0.81), and executive functioning (d = 0.66) in a Phase 2 study. | [1] |
| NMDA Receptor Antagonist | Ketamine | TRD | Improvements in attention, working memory, and verbal memory. | |
| Neuroactive Steroid | Zuranolone | PPD | Data on direct cognitive effects are less established. | |
| SSRI | Fluoxetine | MDD, Mild Cognitive Impairment | Mixed results; some studies show improvements in attention, concentration, and memory, while others show no significant effect. | [12][13] |
Experimental Protocols
Forced Swim Test (Rodents)
The Forced Swim Test is a behavioral assay used to assess depressive-like behavior in rodents. The protocol involves placing the animal in an inescapable cylinder of water and measuring the time it spends immobile versus actively trying to escape. A reduction in immobility time is interpreted as an antidepressant-like effect.
-
Apparatus: A transparent cylindrical tank (e.g., 30 cm height x 20 cm diameter for mice) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom. [14]2. Procedure: Mice are placed in the water for a 6-minute session. The duration of immobility (making only movements necessary to keep the head above water) is typically scored during the last 4 minutes of the test. [1][14]3. Data Analysis: The total time spent immobile is recorded and compared between treatment and control groups. A statistically significant decrease in immobility time in the treated group is indicative of an antidepressant effect.
Immunohistochemistry for Neurogenesis Markers (BrdU and DCX)
This protocol is used to quantify the proliferation and differentiation of new neurons in the brain.
-
BrdU Administration: The thymidine analog 5-bromo-2'-deoxyuridine (BrdU) is injected intraperitoneally into the animals. BrdU is incorporated into the DNA of dividing cells during the S-phase of the cell cycle.
-
Tissue Preparation: After a designated time, animals are euthanized and their brains are fixed (e.g., with 4% paraformaldehyde), cryoprotected, and sectioned on a microtome. [15]3. Immunostaining:
-
DNA Denaturation: To expose the BrdU epitope, sections are treated with an acid (e.g., 2N HCl).
-
Blocking: Non-specific antibody binding is blocked using a solution containing serum (e.g., normal goat serum) and a detergent (e.g., Triton X-100).
-
Primary Antibody Incubation: Sections are incubated with primary antibodies against BrdU and/or Doublecortin (DCX), a marker for immature neurons.
-
Secondary Antibody Incubation: Fluorescently-labeled secondary antibodies that bind to the primary antibodies are applied.
-
Imaging: Sections are imaged using a confocal microscope, and the number of BrdU-positive and/or DCX-positive cells in the region of interest (e.g., the dentate gyrus of the hippocampus) is quantified.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for BDNF
This assay is used to measure the concentration of Brain-Derived Neurotrophic Factor (BDNF) in brain tissue.
-
Sample Preparation: Brain tissue is homogenized in an appropriate lysis buffer. An acid-extraction protocol may be used to improve BDNF recovery.
-
ELISA Procedure (Sandwich ELISA):
-
A microplate is coated with a capture antibody specific for BDNF.
-
The prepared brain homogenates (samples) and known concentrations of BDNF standard are added to the wells.
-
A detection antibody, also specific for BDNF but binding to a different epitope, is added. This antibody is typically biotinylated.
-
Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added, which binds to the biotinylated detection antibody.
-
A substrate for the enzyme is added, resulting in a color change. The intensity of the color is proportional to the amount of BDNF in the sample.
-
The absorbance is read using a microplate reader, and the concentration of BDNF in the samples is calculated based on the standard curve.
-
Signaling Pathways and Mechanisms of Action
This compound: Indirect BDNF Modulation and Neurogenesis
The precise molecular target of this compound is unknown. However, it is believed to indirectly modulate the BDNF signaling pathway, leading to increased neurogenesis and synaptogenesis in the hippocampus. [1]This is thought to involve the upregulation of neurotrophic factors, which then activate the TrkB receptor and its downstream signaling cascades, promoting neuronal survival and growth.
Ketamine: NMDA Receptor Antagonism and Synaptogenesis
Ketamine is a non-competitive antagonist of the NMDA receptor. Its rapid antidepressant effects are thought to be mediated by a subsequent surge in glutamate release, leading to the activation of AMPA receptors. This, in turn, stimulates the BDNF-TrkB signaling pathway and the mTOR pathway, resulting in a rapid increase in synaptogenesis and the reversal of stress-induced synaptic deficits.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Transcranial Stimulation Methods in the Treatment of MDD Patients—The Role of the Neurotrophin System [mdpi.com]
- 3. Alto Neuroscience Announces Positive Results from Phase 2 Study of ALTO-100 in Post-Traumatic Stress Disorder - BioSpace [biospace.com]
- 4. Ketamine’s rapid and sustained antidepressant effects are driven by distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Allopregnanolone Promotes Neuronal and Oligodendrocyte Differentiation In Vitro and In Vivo: Therapeutic Implication for Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Glutamate Signaling in Synaptogenesis and NMDA Receptors as Potential Therapeutic Targets for Psychiatric Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel functions of GABA signaling in adult neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. The Effect of Serotonin-Targeting Antidepressants on Neurogenesis and Neuronal Maturation of the Hippocampus Mediated via 5-HT1A and 5-HT4 Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ketamine alters hippocampal cell proliferation and improves learning in mice after traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Persistent Increases In the Pool of Doublecortin Expressing Neurons in the Hippocampus Following Spatial Navigation Training - PMC [pmc.ncbi.nlm.nih.gov]
- 14. | BioWorld [bioworld.com]
- 15. researchgate.net [researchgate.net]
Independent Analysis of Amdiglurax: A Comparative Guide to Clinical Trial Findings in Mood and Cognitive Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the clinical trial findings for Amdiglurax (formerly NSI-189 and ALTO-100), a novel neurogenic and synaptogenic agent under investigation for Major Depressive Disorder (MDD), Bipolar Depression, and Post-Traumatic Stress Disorder (PTSD). The performance of this compound is contrasted with established and emerging therapeutic alternatives that also target cognitive symptoms in mood disorders. This document synthesizes available data to facilitate an objective evaluation of this compound's potential therapeutic role.
Executive Summary
This compound has demonstrated a unique mechanism of action, promoting neurogenesis and synaptic plasticity, distinct from traditional monoaminergic antidepressants. Clinical trials, primarily sponsored by its developers Neuralstem and later Alto Neuroscience, have shown mixed results on primary depression endpoints but have consistently suggested pro-cognitive effects. A significant challenge in the independent assessment of this compound is the current lack of published replication studies from research groups unaffiliated with the sponsoring companies. This guide presents the data from company-sponsored trials and compares it with findings for other compounds targeting similar indications to provide a broader context for evaluation.
This compound: Summary of Clinical Trial Data
The clinical development of this compound has progressed through Phase 1 and Phase 2 trials. The data presented below is collated from these studies.
| Trial Phase | Indication | Dosage(s) | Key Efficacy Findings | Cognitive Outcomes | Sponsor/Collaborator |
| Phase 1b | Major Depressive Disorder (MDD) | 40 mg QD, 40 mg BID, 40 mg TID | Promising reduction in depressive symptoms on SDQ and CPFQ scales.[1][2] | Significant improvement on the Cognitive and Physical Functioning Questionnaire (CPFQ).[1][2] | Neuralstem Inc. |
| Phase 2 | Major Depressive Disorder (MDD) | 40 mg/day, 80 mg/day | No significant difference versus placebo on the primary outcome (MADRS).[3][4] The 40 mg dose showed a greater reduction in self-reported depression symptoms (SDQ).[3][4] | The 40 mg dose showed advantages on some objective cognitive measures (CogScreen).[3][4] | Neuralstem Inc. |
| Phase 2 (post-hoc analysis) | Major Depressive Disorder (MDD) | 80 mg/day | Significant benefit over placebo on MADRS-6 in patients with moderate depression (baseline MADRS < 30).[5] | Pro-cognitive benefits noted in patients with moderate depression.[5] | Neuralstem Inc. |
| Phase 2 (Alto Neuroscience) | Major Depressive Disorder (MDD) | Not specified | Statistically significant improvement in depressive symptoms (~46%) in patients with a cognitive biomarker compared to those without.[6] | Cognitive biomarker was a key determinant of antidepressant response.[6] | Alto Neuroscience |
Comparative Analysis with Alternative Treatments
This compound's focus on improving cognitive function in mood disorders places it in a competitive landscape with other drugs that have similar claims. The following tables compare this compound with Vortioxetine, Cariprazine, and Brexpiprazole, which have also been studied for their effects on cognition in depression and bipolar disorder.
Comparison with Vortioxetine in Major Depressive Disorder
| Feature | This compound (NSI-189/ALTO-100) | Vortioxetine |
| Primary Mechanism | Neurogenesis and synaptogenesis stimulant; indirect BDNF modulator.[6] | Serotonin (5-HT) reuptake inhibitor and 5-HT receptor modulator (5-HT3, 5-HT7, and 5-HT1D receptor antagonist, 5-HT1B receptor partial agonist, and 5-HT1A receptor agonist).[7] |
| Primary Endpoint in MDD Trials | Mixed results on clinician-rated scales (MADRS).[3] More consistent improvement on patient-reported scales (SDQ).[3] | Demonstrated efficacy in reducing depressive symptoms (MADRS).[7][8] |
| Cognitive Improvement Data | Improvements observed in CogScreen tests and patient-reported cognition (CPFQ).[1][3] Effect linked to a cognitive biomarker in later trials.[6] | Significantly improved performance on the Digit Symbol Substitution Test (DSST) and Rey Auditory Verbal Learning Test (RAVLT), largely independent of the effect on depressive symptoms.[7][8][9][10] |
| Dosage(s) Studied for Cognition | 40 mg/day and 80 mg/day.[3] | 5-20 mg/day.[10] |
Comparison with Cariprazine in Bipolar Depression
| Feature | This compound (NSI-189/ALTO-100) | Cariprazine |
| Primary Mechanism | Neurogenesis and synaptogenesis stimulant; indirect BDNF modulator.[6] | Dopamine D3/D2 receptor partial agonist with preference for D3 receptors. |
| Primary Endpoint in Bipolar Depression Trials | Under investigation in Phase 2 trials. | Demonstrated efficacy in improving depressive symptoms (MADRS). |
| Cognitive Improvement Data | Pro-cognitive effects seen in MDD trials suggest potential in bipolar depression. | Post-hoc analyses of Phase II/III trials showed significant improvement on MADRS item 6 (concentration) and the FAST Cognitive subscale in patients with at least mild cognitive symptoms.[11][12][13] |
| Dosage(s) Studied for Cognition | Not yet established for bipolar depression. | 1.5 mg/day and 3 mg/day.[11][12] |
Comparison with Brexpiprazole as Adjunctive Therapy in MDD
| Feature | This compound (NSI-189/ALTO-100) | Brexpiprazole |
| Primary Mechanism | Neurogenesis and synaptogenesis stimulant; indirect BDNF modulator.[6] | Serotonin-dopamine activity modulator; partial agonist at 5-HT1A and dopamine D2 receptors, and antagonist at 5-HT2A receptors.[14] |
| Use in MDD | Investigated as monotherapy and potentially as adjunctive therapy.[5] | Approved as an adjunctive therapy to antidepressants.[14][15] |
| Cognitive Improvement Data | Pro-cognitive effects observed in monotherapy trials.[3] | Open-label studies have shown clinically meaningful improvement in cognitive dysfunction as an adjunctive therapy.[16] Pooled analysis of randomized studies showed improvement in functioning, which can be related to cognitive enhancement.[17] |
| Dosage(s) Studied for Cognition | 40 mg/day and 80 mg/day (monotherapy).[3] | Target dose of 2 mg/day (adjunctive).[16] |
Methodologies of Key Experiments
This compound Phase 2 MDD Trial (NCT02695472)
-
Study Design : A Phase 2, multicenter, double-blind, placebo-controlled, randomized study utilizing a sequential parallel comparison design (SPCD).[3][4]
-
Participants : 220 outpatients with a diagnosis of recurrent MDD.[3]
-
Intervention :
-
Stage 1 (6 weeks): Patients were randomized to receive NSI-189 40 mg/day, NSI-189 80 mg/day, or placebo.
-
Stage 2 (6 weeks): Placebo non-responders from Stage 1 were re-randomized to receive either their original assigned active dose or placebo.
-
-
Primary Outcome Measure : Change from baseline in the Montgomery-Åsberg Depression Rating Scale (MADRS) total score.[3]
-
Secondary Outcome Measures :
Visualizations
Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound.
Experimental Workflow of the this compound Phase 2 SPCD Trial
Caption: this compound Phase 2 SPCD trial design.
References
- 1. A Phase 1B, randomized, double blind, placebo controlled, multiple-dose escalation study of NSI-189 phosphate, a neurogenic compound, in depressed patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase 2, double-blind, placebo-controlled study of NSI-189 phosphate, a neurogenic compound, among outpatients with major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. A randomized, double-blind, placebo-controlled study of vortioxetine on cognitive function in depressed adults - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Frontiers | Vortioxetine for Cognitive Enhancement in Major Depression: From Animal Models to Clinical Research [frontiersin.org]
- 10. pure.amsterdamumc.nl [pure.amsterdamumc.nl]
- 11. The efficacy of cariprazine on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The efficacy of cariprazine on cognition: a post hoc analysis from phase II/III clinical trials in bipolar mania, bipolar depression, and schizophrenia | CNS Spectrums | Cambridge Core [cambridge.org]
- 13. researchgate.net [researchgate.net]
- 14. scienceopen.com [scienceopen.com]
- 15. Brexpiprazole - Wikipedia [en.wikipedia.org]
- 16. blogs.the-hospitalist.org [blogs.the-hospitalist.org]
- 17. Adjunctive Brexpiprazole and Functioning in Major Depressive Disorder: A Pooled Analysis of Six Randomized Studies Using the Sheehan Disability Scale - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Amdiglurax and SSRIs on Neurogenesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neurogenic effects of Amdiglurax (formerly NSI-189), a novel hippocampal neurogenesis stimulant, and Selective Serotonin Reuptake Inhibitors (SSRIs), a widely established class of antidepressants. The comparison is based on available preclinical and clinical data, with a focus on quantitative outcomes, experimental methodologies, and underlying signaling pathways.
Executive Summary
Both this compound and SSRIs have been shown to promote neurogenesis in the hippocampus, a brain region critical for learning, memory, and mood regulation. This shared property is believed to contribute to their therapeutic potential in neuropsychiatric disorders such as major depressive disorder (MDD). While both classes of drugs appear to converge on the Brain-Derived Neurotrophic Factor (BDNF) signaling pathway, their primary mechanisms of action differ. This compound is a novel molecule identified for its specific neurogenic properties, whereas SSRIs primarily act by increasing synaptic serotonin levels, which in turn is thought to stimulate neurogenesis.
To date, no direct head-to-head clinical or preclinical studies have been published that compare the neurogenic effects of this compound and SSRIs in the same experimental design. Therefore, this guide presents a compilation and comparison of data from separate studies to offer the most comprehensive overview currently possible. The absence of direct comparative studies represents a significant data gap and a crucial area for future research.
Quantitative Data on Neurogenesis
The following tables summarize the quantitative findings on the effects of this compound and SSRIs on various measures of neurogenesis, compiled from independent studies.
Table 1: Preclinical (Rodent) Studies on Neurogenesis
| Compound/Class | Species | Dosage | Duration | Key Neurogenic Outcome | Percentage Increase (vs. Control) | Citation |
| This compound | Mouse | 10 mg/kg | Not Specified | Hippocampal Volume | ~36% | [1] |
| Mouse | 30 mg/kg | Not Specified | Hippocampal Volume | ~66% | [1] | |
| Fluoxetine (SSRI) | Rat | 10 mg/kg/day | 14 days | BrdU+ cells in dentate gyrus | ~36% | [2] |
| Rat | 10 mg/kg/day | 28 days | BrdU+ cells in dentate gyrus | ~60% | [3] | |
| Mouse | Not Specified | 30 days | BrdU+/NeuN+ cells in dentate gyrus | ~46% | [4] |
Table 2: Human Studies on Neurogenesis
| Compound/Class | Study Type | Dosage | Duration | Key Neurogenic Outcome | Finding | Citation |
| This compound | Phase 1b Clinical Trial (MDD patients) | 40-120 mg/day | 28 days | Hippocampal Volume (MRI) | No significant change | [1] |
| SSRIs (Sertraline) | In vitro (Human hippocampal progenitor cells) | 1 µM | 10 days | Immature (DCX+) neuroblasts | +16% | [5] |
| In vitro (Human hippocampal progenitor cells) | 1 µM | 10 days | Mature (MAP2+) neurons | +26% | [5] |
Signaling Pathways
Both this compound and SSRIs are believed to exert their pro-neurogenic effects, at least in part, through the activation of the Brain-Derived Neurotrophic Factor (BDNF) and its receptor, Tropomyosin receptor kinase B (TrkB).
This compound Signaling Pathway
This compound is described as an indirect BDNF modulator.[1] Preclinical studies suggest that it upregulates the expression of BDNF and other growth factors, leading to the activation of the TrkB signaling cascade. This pathway is crucial for neuronal survival, growth, and differentiation.
SSRI Signaling Pathway
SSRIs increase the extracellular levels of serotonin (5-HT) by blocking its reuptake transporter (SERT). The elevated serotonin then activates various postsynaptic receptors, such as 5-HT1A, which in turn is thought to stimulate the expression and release of BDNF. BDNF then activates the TrkB receptor, initiating downstream signaling that promotes neurogenesis. Some SSRIs, like sertraline, have also been shown to influence neurogenesis through a glucocorticoid receptor (GR)-dependent mechanism.[5]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and comparison of experimental data. Below are representative protocols for assessing neurogenesis in preclinical studies for both this compound and SSRIs.
General Experimental Workflow for Assessing Neurogenesis
The following diagram illustrates a typical workflow for in vivo studies investigating the effects of a compound on adult hippocampal neurogenesis.
This compound (NSI-189) Preclinical Study Methodology (Representative)
-
Animal Model: Adult male mice.
-
Drug Administration: this compound administered orally via gavage at doses of 10 mg/kg or 30 mg/kg daily for a specified period (e.g., 28 days). A vehicle control group receives the same volume of the vehicle solution.
-
Assessment of Neurogenesis:
-
Hippocampal Volume: At the end of the treatment period, animals are euthanized, and brains are collected. Hippocampal volume is measured using stereological methods on stained brain sections.
-
Cell Proliferation and Survival: To label dividing cells, mice are injected with 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog that incorporates into the DNA of proliferating cells.
-
For proliferation studies, BrdU is administered a few hours before tissue collection.
-
For survival and differentiation studies, BrdU is administered at the beginning of the treatment period, and tissue is collected at the end to allow labeled cells to mature.
-
-
Immunohistochemistry: Brain sections are stained with antibodies against:
-
BrdU: To identify newly born cells.
-
NeuN (Neuronal Nuclei): A marker for mature neurons.
-
DCX (Doublecortin): A marker for immature, migrating neuroblasts.
-
-
Quantification: The number of BrdU-positive cells, and the number of cells double-labeled for BrdU and NeuN (new mature neurons) or BrdU and DCX (new immature neurons) in the dentate gyrus of the hippocampus are quantified using stereological counting methods.
-
SSRI (Fluoxetine) Preclinical Study Methodology (Representative)
-
Animal Model: Adult male rats or mice.
-
Drug Administration: Fluoxetine is typically administered in the drinking water or via daily intraperitoneal injections at a dose of approximately 10 mg/kg for a chronic period (e.g., 14-28 days). A control group receives vehicle.
-
BrdU Labeling:
-
Proliferation: Rats are administered BrdU (e.g., 4 x 75 mg/kg, i.p., every 2 hours) on the final day of fluoxetine treatment and sacrificed 24 hours later.[2]
-
Survival and Differentiation: BrdU is administered before the start of the chronic fluoxetine treatment. Animals are sacrificed at the end of the treatment period (e.g., 28 days after BrdU injection).
-
-
Immunohistochemistry and Quantification: Similar to the this compound protocol, brain sections are processed for BrdU, NeuN, and DCX immunohistochemistry. The number of labeled cells in the dentate gyrus is quantified using unbiased stereological techniques.
Conclusion and Future Directions
The available evidence indicates that both this compound and SSRIs promote adult hippocampal neurogenesis, a process implicated in the therapeutic response to antidepressant treatments. This compound appears to have a more direct pro-neurogenic mechanism of action, having been identified through a functional screen for this specific purpose. SSRIs, on the other hand, are thought to induce neurogenesis as a downstream consequence of their primary effect on the serotonin system.
The preclinical data suggests that both agents can produce substantial increases in measures of neurogenesis in rodents. However, the translation of these findings to a clinical context remains an area of active investigation. Notably, a Phase 1b study of this compound in MDD patients did not find a significant increase in hippocampal volume as measured by MRI, despite showing some pro-cognitive and antidepressant effects.[1][6]
The most significant limitation in comparing the neurogenic efficacy of this compound and SSRIs is the lack of direct head-to-head studies. Future research should prioritize such comparative studies in both preclinical models and clinical trials to definitively establish the relative potency and therapeutic potential of these two distinct approaches to stimulating neurogenesis. Such studies should employ standardized, quantitative measures of neurogenesis to allow for a robust and objective comparison.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus | Journal of Neuroscience [jneurosci.org]
- 3. researchgate.net [researchgate.net]
- 4. Fluoxetine targets early progenitor cells in the adult brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New Antidepressant Stimulates Neuron Growth - Gateway Psychiatric [gatewaypsychiatric.com]
Validating the Link Between Amdiglurax-Induced Neurogenesis and Antidepressant Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Amdiglurax (formerly NSI-189, ALTO-100) with established antidepressant alternatives, focusing on the link between their neurogenic and antidepressant properties. The information is supported by preclinical and clinical data to aid in the evaluation of this compound as a potential therapeutic agent for major depressive disorder (MDD) and other psychiatric conditions.
Introduction to this compound: A Novel Neurogenic Approach
This compound is an investigational small molecule being developed for MDD, bipolar depression, and post-traumatic stress disorder (PTSD).[1][2] Unlike conventional antidepressants that primarily target monoamine neurotransmitter systems, this compound is proposed to exert its effects by stimulating neurogenesis in the hippocampus, a brain region implicated in mood regulation and cognition.[1][2] Its mechanism is thought to involve the indirect modulation of brain-derived neurotrophic factor (BDNF) and subsequent activation of the Tropomyosin receptor kinase B (TrkB) signaling pathway.[1][2]
Comparative Preclinical Data: this compound vs. SSRIs
Direct head-to-head preclinical studies comparing this compound with other antidepressants are limited. The following tables summarize available data from separate studies to provide a comparative perspective.
Disclaimer: The data presented below are compiled from different studies and may not be directly comparable due to variations in experimental design, animal models, and methodologies.
Table 1: Comparative Effects on Hippocampal Neurogenesis
| Compound | Animal Model | Dosage | Method | Key Findings | Reference |
| This compound | Mice | 10 mg/kg | Hippocampal Volume Measurement | ~36% increase in hippocampal volume. | [1][2] |
| 30 mg/kg | ~66% increase in hippocampal volume. | [1][2] | |||
| Fluoxetine | Mice | 10 mg/kg/day (28 days) | BrdU Labeling | ~60% increase in BrdU-positive cells in the dentate gyrus. | [3] |
| Rats | 10 mg/kg/day (14 days) | BrdU Labeling | Significant increase in BrdU-positive cells. | [4] | |
| Sertraline | Human Hippocampal Progenitor Cells | 1 µM (10 days) | MAP2 Immunocytochemistry | +26% increase in mature MAP2-positive neurons. | [5][6] |
| Dcx Immunocytochemistry | +16% increase in immature Dcx-positive neuroblasts. | [5][6] |
Table 2: Comparative Effects on Antidepressant-like Behavior
| Compound | Animal Model | Test | Key Findings | Reference |
| This compound | Stroke Rats | Motor and Neurological Deficit Scoring | Significant amelioration of stroke-induced deficits. | [1] |
| Fluoxetine | Mice | Forced Swim Test | Significant decrease in immobility time. | [7] |
| Tail Suspension Test | Significant decrease in immobility time. | [7] | ||
| Sertraline | Mice | Forced Swim Test | Data not available in searched results. | |
| Novelty-Suppressed Feeding Test | Data not available in searched results. |
Clinical Trial Data Summary
Clinical trials with this compound have yielded mixed results regarding its antidepressant efficacy, while consistently showing pro-cognitive effects.
Table 3: this compound Clinical Trial Outcomes in Major Depressive Disorder
| Trial Phase | Dosage | Primary Outcome Measure | Key Findings | Reference |
| Phase 1b | 40 mg (once, twice, or three times daily) | Symptoms of Depression Questionnaire (SDQ) | Statistically significant improvement in depression and cognitive symptoms. | [8] |
| Phase 2 | 40 mg/day, 80 mg/day | Montgomery-Åsberg Depression Rating Scale (MADRS) | Did not reach statistical significance vs. placebo on MADRS. Statistically significant reduction in patient-reported depression scales (SDQ, CPFQ) and improvements in cognition with the 40 mg dose. | [3][9] |
| Phase 2 (Post-hoc analysis) | 80 mg/day | MADRS-6 | Significant benefit over placebo in moderately depressed patients (MADRS < 30). | [6] |
| Phase 2b | Not specified | MADRS | Did not meet primary endpoint of statistically significant improvement in depressive symptoms compared to placebo. Favorable safety and tolerability profile. | [10][11] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound-Induced Neurogenesis
The proposed mechanism of this compound involves the indirect upregulation of BDNF, which then binds to its receptor TrkB. This binding triggers downstream signaling cascades that are thought to promote neuronal survival, growth, and differentiation, ultimately leading to increased neurogenesis in the hippocampus.
Caption: Proposed signaling pathway of this compound-induced neurogenesis.
Experimental Workflow for Assessing Neurogenesis
A common method to assess neurogenesis is through BrdU labeling, which identifies proliferating cells.
Caption: Experimental workflow for BrdU-based neurogenesis assessment.
Logical Relationship: Neurogenesis and Antidepressant Effects
The central hypothesis for neurogenic antidepressants is that the generation of new neurons in the hippocampus is a key mechanism for alleviating depressive symptoms.
Caption: Hypothesized link between neurogenesis and antidepressant action.
Detailed Experimental Protocols
Bromodeoxyuridine (BrdU) Labeling for Neurogenesis
Objective: To label and quantify newly proliferated cells in the brain.
Protocol:
-
Drug Administration: Administer this compound or a comparator drug (e.g., fluoxetine) or vehicle to rodents for a specified period (e.g., 14-28 days).
-
BrdU Injection: On the final days of drug treatment, inject animals with BrdU (e.g., 50 mg/kg, i.p.), a thymidine analog that incorporates into the DNA of dividing cells. Multiple injections can be administered to increase labeling efficiency.
-
Tissue Preparation: After a designated survival period (e.g., 24 hours for proliferation studies or several weeks for survival and differentiation studies), animals are deeply anesthetized and transcardially perfused with saline followed by 4% paraformaldehyde (PFA).
-
Sectioning: Brains are extracted, post-fixed in PFA, and cryoprotected in sucrose solution. Coronal sections (e.g., 40 µm) are cut using a cryostat or vibratome.
-
Immunohistochemistry:
-
Free-floating sections are washed in phosphate-buffered saline (PBS).
-
DNA denaturation is performed using hydrochloric acid (e.g., 2N HCl) to expose the BrdU epitope.
-
Sections are incubated in a blocking solution (e.g., PBS with Triton X-100 and normal goat serum) to prevent non-specific antibody binding.
-
Incubation with a primary antibody against BrdU (e.g., rat anti-BrdU) overnight at 4°C.
-
For cell fate analysis, co-incubation with antibodies against neuronal (e.g., NeuN, Doublecortin) or glial (e.g., GFAP) markers is performed.
-
After washing, sections are incubated with appropriate fluorescently-labeled secondary antibodies.
-
Sections are mounted on slides and coverslipped with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Quantification: BrdU-positive cells in the dentate gyrus of the hippocampus are counted using a fluorescence or confocal microscope and stereological methods.
Forced Swim Test (FST)
Objective: To assess antidepressant-like activity by measuring the immobility time of rodents in an inescapable water cylinder.
Protocol:
-
Apparatus: A transparent glass cylinder (e.g., 40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth where the animal cannot touch the bottom or escape.
-
Acclimation: On day 1 (pre-test), each animal is placed in the cylinder for 15 minutes. This session promotes the adoption of an immobile posture on the test day.
-
Drug Administration: Administer the test compound or vehicle at a specified time before the test session on day 2.
-
Test Session: On day 2, animals are placed back into the water-filled cylinder for a 5-minute session.
-
Data Acquisition: The entire session is recorded by a video camera. The duration of immobility (floating with only minor movements to keep the head above water) is scored by a trained observer or automated software.
-
Analysis: A reduction in immobility time in the drug-treated group compared to the vehicle group is indicative of an antidepressant-like effect.
Novelty-Suppressed Feeding (NSF) Test
Objective: To measure anxiety- and antidepressant-like behavior based on the conflict between the drive to eat and the fear of a novel, brightly lit environment.
Protocol:
-
Food Deprivation: Animals are food-deprived for 24 hours prior to the test to increase their motivation to eat. Water remains available.
-
Apparatus: A brightly lit (e.g., >500 lux) open-field arena (e.g., 50x50 cm with 40 cm high walls). A single pellet of familiar food is placed on a white paper platform in the center of the arena.
-
Test Procedure: Each animal is placed in a corner of the arena, and the latency to begin eating the food pellet is recorded. The test is typically run for a maximum of 10 minutes.
-
Home Cage Consumption: Immediately after the test, the animal is returned to its home cage, and the amount of food consumed in a 5-minute period is measured to control for potential effects of the drug on appetite.
-
Analysis: An increase in the latency to eat in the novel environment is interpreted as increased anxiety-like behavior. Chronic antidepressant treatment is expected to decrease this latency.
Conclusion
This compound represents a departure from traditional antidepressant mechanisms by targeting hippocampal neurogenesis. Preclinical studies demonstrate its ability to increase hippocampal volume, a proxy for neurogenesis. However, clinical trial results have been inconsistent in demonstrating robust antidepressant effects, although pro-cognitive effects have been observed.
Compared to SSRIs like fluoxetine and sertraline, which have a more established, albeit modest, effect on neurogenesis and proven clinical efficacy, the therapeutic potential of this compound for depression remains to be definitively established. The available data suggests that while this compound does induce neurogenic effects, the direct translation of this mechanism into a consistent and significant antidepressant response in a broad patient population is not yet clear. Future research, ideally including direct comparative studies, is necessary to fully elucidate the therapeutic value of this compound and its place in the landscape of antidepressant treatments. The focus on patient subgroups with cognitive deficits may hold promise for its future development.[12]
References
- 1. NSI‐189, a small molecule with neurogenic properties, exerts behavioral, and neurostructural benefits in stroke rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Neuralstem Presents Positive Updated Data from Phase II Study of NSI-189 in Major Depressive Disorder at the 56th American College of Neuropsychopharmacology (ACNP) Annual Meeting - BioSpace [biospace.com]
- 4. Chronic Antidepressant Treatment Increases Neurogenesis in Adult Rat Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antidepressants increase human hippocampal neurogenesis by activating the glucocorticoid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NSI-189 phosphate, a novel neurogenic compound, selectively benefits moderately depressed patients: A post-hoc analysis of a phase 2 study of major depressive disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sertraline versus other antidepressive agents for depression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuronewsinternational.com [neuronewsinternational.com]
- 9. researchgate.net [researchgate.net]
- 10. hcplive.com [hcplive.com]
- 11. psychiatrictimes.com [psychiatrictimes.com]
- 12. Alto Neuroscience, Inc. - Alto Neuroscience Announces Peer-Reviewed Publication in the Journal of Clinical Psychiatry Demonstrating Baseline Cognitive Performance is Not a Moderator of Response to Standard-of-Care Antidepressants [investors.altoneuroscience.com]
Safety Operating Guide
Navigating the Disposal of Amdiglurax: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper disposal of investigational chemical compounds like Amdiglurax (also known as NSI-189) is a critical component of laboratory safety, environmental responsibility, and regulatory compliance.[1] Given that this compound is an investigational new drug, specific federal disposal guidelines have not been formally established.[1][2][3] Therefore, the following procedures are based on established best practices for the disposal of pharmaceutical and chemical waste in a laboratory setting, as well as available safety data for NSI-189.[1][4]
The core principle of this compound waste management is to prevent its release into the environment and to ensure the safety of all personnel.[1][4] The recommended primary method for the disposal of expired or unused this compound is through a licensed chemical destruction plant or by controlled incineration.[4] It is crucial not to discharge this compound waste into sewer systems.[4]
Core Principles of this compound Waste Management
Researchers handling this compound should adhere to the following key principles:
-
Segregation: All this compound waste, including contaminated labware, personal protective equipment (PPE), and unused product, must be segregated from general laboratory waste.[5][6]
-
Containment: Waste should be collected in clearly labeled, sealed, and leak-proof containers that are chemically compatible with the compound.[2][5]
-
Decontamination: All surfaces and equipment that have come into contact with this compound should be thoroughly decontaminated.
-
Documentation: Maintain a detailed record of all disposed this compound, including quantities and disposal dates, in accordance with institutional and regulatory requirements.[7][8]
-
Consultation: Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and procedures.[3]
Step-by-Step Disposal Protocol for this compound
The following protocol provides a systematic approach to the safe disposal of this compound in a research environment.
1. Waste Identification and Segregation:
-
Solid Waste: This includes unused or expired this compound, contaminated weighing papers, pipette tips, and gloves. These should be collected in a dedicated, clearly labeled hazardous waste container.[2][5]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your EHS department.[5]
-
Sharps Waste: Needles, syringes, or broken glass contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing hazardous chemical waste.[9][10]
2. Packaging and Labeling:
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound (NSI-189)," and the date accumulation started.[2][6]
-
Ensure containers are securely sealed to prevent leakage or spillage.[5]
3. Storage:
-
Store sealed waste containers in a designated and secure Satellite Accumulation Area (SAA).[2]
-
This storage area should be well-ventilated, away from general laboratory traffic, and have secondary containment to manage potential spills.[5]
4. Professional Disposal:
-
Arrange for the pickup and disposal of this compound waste through your institution's EHS department, which will coordinate with a licensed hazardous waste management vendor.[2][6]
-
The vendor will ensure the waste is transported and disposed of in compliance with all local, state, and federal regulations, typically via incineration.[4][7]
5. Spill Cleanup:
-
In the event of a spill, evacuate personnel from the immediate area and ensure proper ventilation.
-
Wear appropriate PPE, including gloves, safety goggles, and a lab coat.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for hazardous waste.[4]
-
Clean the spill area with a suitable detergent and water, and dispose of all cleanup materials as hazardous waste.
Quantitative Data Summary
As specific quantitative disposal parameters for this compound are not publicly available, the following table summarizes the qualitative best practices for its waste management.
| Waste Stream Category | Containment Procedure | Labeling Requirements | Disposal Pathway |
| Solid Waste (Unused product, contaminated PPE) | Sealed, chemically compatible container | "Hazardous Waste", "this compound (NSI-189)", Date | Licensed Hazardous Waste Vendor (Incineration) |
| Liquid Waste (Solutions containing this compound) | Sealed, leak-proof container with secondary containment | "Hazardous Waste", "this compound (NSI-189)", Date | Licensed Hazardous Waste Vendor (Incineration) |
| Sharps Waste (Contaminated needles, glassware) | Puncture-resistant sharps container | "Hazardous Waste", "Sharps", "this compound (NSI-189)" | Licensed Hazardous Waste Vendor (Incineration) |
| Spill Cleanup Materials | Sealed, chemically compatible container | "Hazardous Waste", "this compound (NSI-189)", Date | Licensed Hazardous Waste Vendor (Incineration) |
Visualizing the Disposal Workflow
The following diagrams illustrate the logical workflow for this compound waste management and the decision-making process for proper disposal.
Caption: Workflow for this compound Waste Management.
Caption: Decision Tree for this compound Waste Segregation.
References
- 1. rxdestroyer.com [rxdestroyer.com]
- 2. research.cuanschutz.edu [research.cuanschutz.edu]
- 3. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 4. chemicalbook.com [chemicalbook.com]
- 5. Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions - Labor Security System [laborsecurity.com]
- 6. Effective Lab Chemical Waste Management [emsllcusa.com]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 9. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 10. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
